Product packaging for Methanethiol-13C(Cat. No.:CAS No. 90500-11-1)

Methanethiol-13C

Cat. No.: B3332546
CAS No.: 90500-11-1
M. Wt: 49.10 g/mol
InChI Key: LSDPWZHWYPCBBB-OUBTZVSYSA-N
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Description

Methanethiol-13C is a useful research compound. Its molecular formula is CH4S and its molecular weight is 49.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 49.00672614 g/mol and the complexity rating of the compound is 2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4S B3332546 Methanethiol-13C CAS No. 90500-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDPWZHWYPCBBB-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745976
Record name (~13~C)Methanethiol
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Molecular Weight

49.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90500-11-1
Record name (~13~C)Methanethiol
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Record name 90500-11-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Commercially Available Methanethiol-13C for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available Methanethiol-13C. It includes a comparative summary of products from key suppliers, detailed experimental protocols for isotopic enrichment analysis, and a visualization of a key metabolic pathway involving methanethiol. This document is intended to assist researchers in selecting the appropriate isotopically labeled compound for their studies in metabolomics, environmental science, and drug development.

Commercially Available this compound: A Comparative Overview

The selection of a ¹³C-labeled methanethiol product is critical for the accuracy and sensitivity of experimental results. The isotopic enrichment, indicating the percentage of molecules containing the ¹³C isotope, and the chemical purity are key parameters to consider. The following table summarizes the specifications of Methanethiol-¹³C available from prominent chemical suppliers.

SupplierProduct NameCAS NumberIsotopic EnrichmentChemical Purity
Sigma-Aldrich Methanethiol-¹³C90500-11-199 atom % ¹³C[1]97% (CP)[1]
Eurisotop (subsidiary of Cambridge Isotope Laboratories, Inc.) METHANETHIOL (¹³C, 99%)90500-11-199%98%
Amerigo Scientific Methanethiol-¹³C (97% (CP))90500-11-1Not specified97% (CP)[2]
Benchchem Methanethiol-¹³C90500-11-1High-purity reagent[3]Not specified

Experimental Protocols for Determining Isotopic Enrichment

The isotopic enrichment of ¹³C-labeled compounds is primarily determined using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). These methods provide quantitative data on the level of isotope incorporation.

Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can distinguish between ¹²C and ¹³C isotopes based on their nuclear spin properties. The ¹³C nucleus has a nuclear spin of ½, making it NMR-active, while the ¹²C nucleus has a spin of 0 and is NMR-inactive.

Methodology:

  • Sample Preparation: A known quantity of the Methanethiol-¹³C sample is dissolved in a deuterated solvent suitable for NMR analysis.

  • Data Acquisition: A high-resolution ¹³C NMR spectrum is acquired. For enhanced sensitivity and to overcome the low natural abundance of ¹³C, techniques such as proton decoupling are employed. For complex mixtures, two-dimensional NMR techniques like isotope-edited total correlation spectroscopy (ITOCSY) can be used to separate spectra of ¹²C- and ¹³C-containing molecules.[4]

  • Spectral Analysis: The signal intensity of the ¹³C-methanethiol is compared to the signal of a known internal standard or to the residual signal of the corresponding ¹²C-methanethiol.

  • Enrichment Calculation: The isotopic enrichment is calculated by comparing the integrated area of the ¹³C peak to the total signal intensity of both the ¹³C and ¹²C species. For carboxyl groups, which can be challenging to analyze directly, derivatization with a ¹⁵N-labeled tag like cholamine can be used to improve detection sensitivity in HSQC experiments.[5]

Isotopic Enrichment Analysis by Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the mass difference between the ¹³C-labeled and unlabeled methanethiol.

Methodology:

  • Sample Introduction and Ionization: The Methanethiol-¹³C sample is introduced into the mass spectrometer, often via a gas chromatography (GC) or liquid chromatography (LC) system to ensure purity. The molecules are then ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules and their fragments are separated in the mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum will show distinct peaks for the ¹²C-methanethiol (CH₃SH) and the ¹³C-methanethiol ([¹³CH₃]SH), separated by one mass unit.

  • Data Analysis: The relative intensities of the isotopic peaks are measured. The isotopic enrichment is determined by calculating the ratio of the abundance of the ¹³C-labeled species to the total abundance of all isotopic species of methanethiol. It is crucial to account for the natural isotopic contributions from preceding peaks to ensure accurate quantification.[6]

Key Metabolic Pathway of Methanethiol

Methanethiol is a volatile sulfur compound involved in various physiological and pathological processes. Its metabolism is crucial for cellular homeostasis. In a key pathway, methanethiol is oxidized by the enzyme methanethiol oxidase (MTO), which is encoded by the selenium-binding protein 1 (SELENBP1) gene. This process is particularly relevant in the context of cancer, where the dysregulation of sulfur metabolism and the downregulation of SELENBP1 can lead to altered methanethiol levels.[7]

Methanethiol_Metabolism cluster_physiological Physiological Pathway cluster_deficient Alternative Pathway in SELENBP1-Deficient Cells MeSH This compound (¹³CH₃SH) SELENBP1 SELENBP1 (Methanethiol Oxidase) MeSH->SELENBP1 Oxidation Products Products: - Hydrogen Sulfide (H₂S) - Formaldehyde (HCHO) - Hydrogen Peroxide (H₂O₂) SELENBP1->Products MeSH_alt This compound (¹³CH₃SH) DMS Dimethyl Sulfide (DMS) MeSH_alt->DMS Methylation DMSO_DMSO2 DMSO & DMSO₂ DMS->DMSO_DMSO2 Oxidation

Metabolic pathways of this compound.

References

An In-depth Technical Guide on the Natural Abundance of ¹³C in Methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Methanethiol (CH₃SH), a volatile sulfur compound, is a key intermediate in the global sulfur cycle and is recognized for its role in various biological and industrial processes. While the stable isotopic composition of many volatile organic compounds provides crucial insights into their origins and reaction pathways, there is a notable scarcity of published data specifically detailing the natural abundance of Carbon-13 (¹³C) in methanethiol. This technical guide synthesizes the foundational knowledge of ¹³C natural abundance and outlines the established experimental protocols that are applied to determine the carbon isotope composition of volatile organic compounds like methanethiol. This document is intended to serve as a comprehensive resource for researchers initiating studies in this area.

Understanding Natural ¹³C Abundance

Carbon has two stable isotopes: ¹²C and ¹³C. The vast majority of carbon is ¹²C, with ¹³C having a natural abundance of approximately 1.07%.[1][2] This slight variation in mass leads to isotopic fractionation during physical, chemical, and biological processes. The measurement of the ¹³C/¹²C ratio, typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard, is a powerful tool for elucidating the origin and fate of carbon-containing compounds.

Biological processes, in particular, are known to preferentially utilize the lighter ¹²C isotope, leading to ¹³C-depleted (more negative δ¹³C values) organic matter compared to the inorganic carbon source. For instance, biogenic methane exhibits a wide range of δ¹³C values, from as low as -110‰ to -55‰, depending on the metabolic pathway and substrate.[3][4] It is expected that the δ¹³C of biogenic methanethiol would similarly reflect its metabolic origins.

Quantitative Data on ¹³C Natural Abundance in Methanethiol

A comprehensive review of the current scientific literature reveals a lack of specific quantitative data for the natural abundance of ¹³C in methanethiol from various natural sources. While commercially available methanethiol is available with a high enrichment of ¹³C (e.g., 99 atom % ¹³C) for use as an isotopic tracer, the δ¹³C values of methanethiol from natural environments such as microbial mats, marine systems, or geological formations have not been extensively reported.[5]

The following table presents a generalized format for how such data, once obtained, would be presented. The values provided are hypothetical and for illustrative purposes only, based on typical ranges for other biogenic volatile organic compounds.

Sample Source/Environmentδ¹³C (‰ vs. VPDB) - Hypothetical RangeAnalytical MethodReference
Marine Surface Water-20 to -35GC-IRMS(Future Study)
Anoxic Sediments-30 to -60GC-IRMS(Future Study)
Microbial Culture (e.g., Methanogen)-40 to -70GC-IRMS(Future Study)
Geothermal Vents-15 to -25GC-IRMS(Future Study)

Experimental Protocols for Determining ¹³C Abundance in Methanethiol

The determination of the natural abundance of ¹³C in a volatile compound like methanethiol requires precise and sensitive analytical techniques. The standard methodology is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Sample Collection and Preservation
  • Aqueous Samples (e.g., Seawater, Porewater): Water samples should be collected in gas-tight vials with no headspace to prevent the loss of volatile methanethiol. Samples should be preserved immediately, typically by poisoning with a biocide (e.g., mercuric chloride) and stored at low temperatures (e.g., 4°C) to halt microbial activity.

  • Gaseous Samples (e.g., Headspace, Atmospheric): Gas samples can be collected in evacuated canisters or on sorbent tubes designed for volatile sulfur compounds. Sorbent tubes have the advantage of concentrating the analyte from a large volume of gas.

  • Sediment/Soil Samples: Samples should be collected and immediately frozen or preserved to prevent microbial alteration of the methanethiol.

Extraction of Methanethiol
  • Purge and Trap: For aqueous samples, a common method is to purge the sample with an inert gas (e.g., helium or nitrogen) and trap the volatilized methanethiol on a cooled sorbent trap. The trap is then rapidly heated to desorb the methanethiol into the GC.

  • Headspace Analysis: For water or sediment samples, static headspace analysis can be employed where the gas phase in equilibrium with the sample is injected into the GC. Solid-Phase Microextraction (SPME) is a sensitive variation of this technique where a coated fiber is exposed to the headspace to adsorb and concentrate the analytes.

Gas Chromatography (GC) Separation

The extracted volatile compounds are introduced into a gas chromatograph. A capillary column with a suitable stationary phase is used to separate methanethiol from other volatile compounds in the sample. The choice of column is critical to ensure baseline separation of methanethiol from potentially interfering compounds.

Combustion and Conversion

After separation by the GC, the eluting methanethiol is directed into a combustion furnace (typically operating at >900°C) containing an oxidant (e.g., copper oxide). This process quantitatively converts the carbon in methanethiol to carbon dioxide (CO₂). Any sulfur is converted to sulfur dioxide (SO₂) which is typically removed by a scrubber to prevent interference in the mass spectrometer.

Isotope Ratio Mass Spectrometry (IRMS)

The purified CO₂ gas is then introduced into the ion source of the isotope ratio mass spectrometer. The IRMS measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44). This ratio is compared to that of a calibrated reference gas that is introduced into the mass spectrometer multiple times during the analytical run. The results are reported as δ¹³C values in per mil (‰) relative to the VPDB standard.

Diagrams

Experimental_Workflow cluster_0 Sample Collection & Preservation cluster_1 Analyte Extraction & Concentration cluster_2 Analysis cluster_3 Data Processing A Aqueous, Gaseous, or Solid Sample B Preservation (e.g., Freezing, Biocide) A->B C Purge & Trap or Headspace/SPME B->C D Thermal Desorption C->D E Gas Chromatography (GC) Separation D->E F Combustion to CO₂ E->F G Isotope Ratio Mass Spectrometry (IRMS) F->G H δ¹³C Calculation vs. VPDB Standard G->H

Caption: Experimental workflow for determining the natural abundance of ¹³C in methanethiol.

Logical_Relationships cluster_main Factors Influencing δ¹³C of Biogenic Methanethiol cluster_source Carbon Source cluster_pathway Metabolic Pathway cluster_environment Environmental Conditions Target δ¹³C of Methanethiol Source_C δ¹³C of Substrate (e.g., Methane, Acetate, CO₂) Pathway Isotopic Fractionation during Microbial Metabolism Source_C->Pathway Pathway->Target Env Temperature, pH, Redox Potential Env->Pathway

Caption: Logical relationships influencing the δ¹³C value of biogenic methanethiol.

Conclusion

While direct measurements of the natural abundance of ¹³C in methanethiol are currently not widely available in the scientific literature, the analytical framework to perform such measurements is well-established. The application of GC-IRMS to various natural samples holds the potential to provide significant insights into the biogeochemical cycling of this important volatile sulfur compound. This guide provides the necessary background and procedural information for researchers to pursue these valuable investigations. The data generated from such studies will be critical for constraining global sulfur budgets, understanding microbial metabolism, and potentially developing new isotopic tracers for environmental and industrial processes.

References

The Pivotal Role of Methanethiol in Microbial Sulfur Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methanethiol (MT), a volatile organosulfur compound, is a central intermediate in the global sulfur cycle and a key metabolite in various microbial ecosystems, from marine sediments to the human gut. Its distinct, pungent odor, detectable at minute concentrations, belies its significant biogeochemical and physiological importance.[1][2] This technical guide provides an in-depth exploration of the role of methanethiol in microbial sulfur metabolism, offering insights into its production and consumption pathways, the enzymes that govern these processes, and its emerging significance as a signaling molecule and a target for therapeutic intervention.

Microbial Production of Methanethiol

Microorganisms employ several distinct pathways to generate methanethiol, primarily through the degradation of sulfur-containing organic compounds.

Degradation of Methionine

A major route for MT production is the enzymatic degradation of the amino acid L-methionine.[1] This reaction is predominantly catalyzed by L-methionine-γ-lyase (MGL), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4] MGL facilitates the γ-elimination of L-methionine, yielding methanethiol, α-ketobutyrate, and ammonia.[3][4][5] This pathway is particularly significant in various bacteria, including species of Pseudomonas, Brevibacterium, and gut microbes like Fusobacterium nucleatum and Citrobacter freundii.[1][6]

Demethylation of Dimethylsulfoniopropionate (DMSP)

In marine environments, the degradation of dimethylsulfoniopropionate (DMSP), an abundant osmolyte produced by phytoplankton, is a significant source of methanethiol.[6] This process, known as the demethylation/demethiolation pathway, involves the initial demethylation of DMSP to methylmercaptopropionate (MMPA) by the enzyme DMSP demethylase. Subsequent enzymatic steps convert MMPA to methanethiol.[1]

Methylation of Sulfide

Methanethiol can also be formed through the methylation of hydrogen sulfide (H₂S). This reaction is catalyzed by thiol S-methyltransferases, which utilize methyl donors such as S-adenosylmethionine (SAM).[1] This pathway has been observed in anaerobic bacteria during the degradation of methoxylated aromatic compounds.[1]

Microbial Consumption of Methanethiol

Microorganisms have evolved diverse strategies to utilize or detoxify methanethiol, playing a crucial role in regulating its concentration in various environments.

Aerobic Oxidation

In the presence of oxygen, the primary degradation pathway for methanethiol is its oxidation, a reaction catalyzed by methanethiol oxidase (MTO).[1] This enzyme, found in a wide range of bacteria such as Hyphomicrobium and Thiobacillus species, converts methanethiol into formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂).[7][8] The gene encoding MTO, mtoX, has been identified in various methylotrophic and sulfur-oxidizing bacteria.[7]

Anaerobic Degradation

Under anoxic conditions, methanethiol serves as a substrate for methanogenesis by certain archaea.[1] Methanogens can utilize MT to produce methane. Additionally, some sulfate-reducing bacteria can anaerobically oxidize methanethiol.[9]

Methylation to Dimethyl Sulfide (DMS)

An alternative fate for methanethiol is its methylation to form dimethyl sulfide (DMS). This reaction is carried out by methyltransferase enzymes.[1]

Quantitative Data on Methanethiol Metabolism

The concentration, production, and consumption rates of methanethiol, along with the kinetic parameters of the key enzymes involved, vary significantly across different microbial species and environments.

ParameterValueOrganism/EnvironmentReference
Concentration
0.02–3.49 nMMarine Systems[10]
3–76 nMAnoxic Freshwater Sediments[1]
0.19–0.24 µmol/LHuman Flatus[6]
Production/Consumption Rates
MT Production from Methionine465 nmol mg total protein⁻¹Vibrio harveyi BB120[10]
MT Consumption Rate2.3 nmol ⋅ min⁻¹ ⋅ mg DW⁻¹ (Vmax)Methylacidiphilum fumariolicum SolV[8]
0.05 mM (50% inhibition of sulfide oxidation)Thioalkalivibrio sp.[11]
Enzyme Kinetics
Methionine-γ-lyase (MGL)Km = 19.25 mM, Vmax = 0.8131 U/mL/minPenicillium flavigenom[12]
Methanethiol Oxidase (MTO)Ks = 0.1 µMMethylacidiphilum fumariolicum SolV[8]

Experimental Protocols

Measurement of Methanethiol

A common method for quantifying methanethiol in microbial cultures involves gas chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS).

Protocol: Headspace Gas Chromatography for Methanethiol Quantification [13][14]

  • Sample Preparation: Collect a headspace gas sample from the microbial culture using a gas-tight syringe.

  • Injection: Inject the gas sample into a GC equipped with a suitable column (e.g., Carbopack BHT100) for separating volatile sulfur compounds.

  • Detection: Detect and quantify methanethiol using an FPD, which is specific for sulfur-containing compounds.

  • Calibration: Generate a standard curve using known concentrations of methanethiol to quantify the amount in the sample.

Assay of Methionine-γ-lyase (MGL) Activity

The activity of MGL is typically determined by measuring the rate of one of its reaction products, such as α-ketobutyrate or methanethiol.

Protocol: Spectrophotometric Assay for MGL Activity [15]

  • Reaction Mixture: Prepare a reaction mixture containing L-methionine, pyridoxal 5'-phosphate, and a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

  • Enzyme Addition: Initiate the reaction by adding the cell extract or purified MGL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Stopping the Reaction: Terminate the reaction at specific time points by adding trichloroacetic acid.

  • Detection of α-ketobutyrate: The product, 2-ketobutyrate, can be derivatized with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form an azine derivative that can be quantified spectrophotometrically at 320 nm.

  • Calculation: Calculate the enzyme activity based on the rate of product formation.

Cultivation of Methanethiol-Degrading Microorganisms

Methylacidiphilum fumariolicum SolV, a thermoacidophilic methanotroph capable of consuming methanethiol, can be cultivated in a continuous bioreactor.

Protocol: Cultivation of Methylacidiphilum fumariolicum SolV [7]

  • Medium: Use a defined mineral medium with methanol as the carbon and energy source.

  • Bioreactor Setup: Grow the organism in a chemostat at 55°C and a pH of 2.2.

  • Growth Conditions: Maintain the culture under methanol limitation with a specific dilution rate (e.g., D = 0.013 h⁻¹).

  • Methanethiol Addition: For experiments, introduce methanethiol into the culture and monitor its consumption and effects on growth and metabolism.

Signaling Pathways and Regulation

Emerging evidence suggests that methanethiol and its metabolic pathways are integrated into microbial signaling networks.

Quorum Sensing

In the marine bacterium Vibrio harveyi, the production of methanethiol from methionine is regulated by quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[10] This finding suggests that methanethiol production may be a collective behavior in some microbial communities.

Quorum_Sensing_Regulation_of_Methanethiol_Production Autoinducers Autoinducers (e.g., AHL, AI-2) QS_Receptor Quorum Sensing Receptor Autoinducers->QS_Receptor Binds to QS_Regulator Quorum Sensing Regulator QS_Receptor->QS_Regulator Activates megL_gene megL gene (Methionine-γ-lyase) QS_Regulator->megL_gene Regulates Expression MGL_protein MGL Protein megL_gene->MGL_protein Translates to Methanethiol Methanethiol MGL_protein->Methanethiol Catalyzes Methionine Methionine Methionine->MGL_protein

Caption: Quorum sensing regulation of methanethiol production in Vibrio harveyi.

Gene Regulation

The expression of genes involved in methanethiol metabolism is subject to regulation. For instance, the expression of the megL gene in some Enterobacteriaceae may be induced by the presence of high concentrations of L-methionine.[3] In Komagataella phaffii, the expression of the gene encoding cystathionine gamma-lyase, an enzyme involved in cysteine biosynthesis which can influence methionine metabolism, is reduced in the presence of methionine.[16]

Implications for Drug Development

The microbial metabolism of methanethiol, particularly within the human gut, has significant implications for health and disease, making it a potential target for drug development.

Gut Dysbiosis and Colorectal Cancer

Elevated levels of methanethiol produced by the gut microbiota have been associated with colorectal cancer (CRC).[6] Certain methanethiol-producing bacteria, such as Fusobacterium nucleatum, are enriched in the gut microbiome of CRC patients.[6] Methanethiol can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, potentially contributing to cellular dysfunction.[6] Therefore, inhibiting microbial methanethiol production could be a therapeutic strategy to mitigate its detrimental effects in the gut.

Targeting Microbial Enzymes

The enzymes responsible for microbial methanethiol production, such as methionine-γ-lyase (MGL), represent attractive targets for the development of specific inhibitors. As MGL is present in pathogenic microorganisms but absent in mammals, inhibitors of this enzyme could serve as novel antimicrobial agents with selective toxicity.[17] For example, natural compounds like gallic acid have been shown to inhibit the MGL from Fusobacterium nucleatum, thereby reducing its production of H₂S, a related volatile sulfur compound.[17]

Drug_Development_Workflow Gut_Microbiota Gut Microbiota (e.g., F. nucleatum) MGL Methionine-γ-lyase (MGL) Gut_Microbiota->MGL Produces Methionine Dietary Methionine Methionine->Gut_Microbiota Methanethiol Methanethiol MGL->Methanethiol Catalyzes Reduced_MT Reduced Methanethiol Production MGL->Reduced_MT Host_Cells Host Epithelial Cells Methanethiol->Host_Cells Impacts Inhibitor MGL Inhibitor (Drug Target) Inhibitor->MGL Therapeutic_Effect Therapeutic Effect Reduced_MT->Therapeutic_Effect

Caption: Targeting microbial MGL for therapeutic intervention.

Conclusion

Methanethiol is a multifaceted molecule at the crossroads of microbial sulfur metabolism. Its production and consumption are governed by a diverse array of microbial enzymes and pathways that are finely tuned to environmental conditions. The growing understanding of the quantitative aspects of methanethiol metabolism, coupled with detailed experimental methodologies, is paving the way for a deeper appreciation of its role in microbial ecology and its impact on host health. The intricate regulation of methanethiol metabolic pathways and its connection to quorum sensing highlight its integration into the complex communication networks of the microbial world. For drug development professionals, the enzymes of microbial methanethiol metabolism, particularly in the context of the gut microbiome, present promising targets for the development of novel therapeutics to address a range of human diseases. Continued research in this area is essential to fully unravel the complexities of methanethiol's role and to harness this knowledge for biotechnological and medical advancements.

References

Methanethiol: A Comprehensive Technical Guide to its Role as a Biomarker in Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methanethiol (CH₃SH), a volatile sulfur compound, is emerging as a significant biomarker in the study of various diseases. Produced by both the gut microbiota and endogenous cellular processes, its concentration in biological matrices such as breath, blood, urine, and feces can be indicative of pathological states, including cancer, liver disease, and potentially neurodegenerative and inflammatory bowel diseases. This technical guide provides an in-depth overview of methanethiol's role as a biomarker, focusing on its metabolic pathways, quantitative data from clinical studies, and detailed experimental protocols for its detection. The dysregulation of methanethiol metabolism, particularly the interplay between its degradation by Selenium-Binding Protein 1 (SELENBP1) and its production, offers a promising avenue for non-invasive disease detection and monitoring, as well as for the development of novel therapeutic strategies.

Introduction to Methanethiol

Methanethiol, also known as methyl mercaptan, is a colorless gas with a distinct odor reminiscent of rotten cabbage. It is perceptible to humans at very low concentrations, in the range of 1–2 parts per billion (ppb)[1]. While toxic at high concentrations due to its inhibition of cytochrome c oxidase in the mitochondrial respiratory chain, at physiological levels, it is a key intermediate in sulfur metabolism[1][2].

The primary sources of methanethiol in the human body are:

  • Exogenous Production: The gut microbiome is the main contributor to methanethiol production through the metabolism of dietary methionine by various bacteria, including strains like Fusobacterium nucleatum, which is found in higher abundance in colorectal cancer patients[1][3].

  • Endogenous Production: Human cells can produce methanethiol through several enzymatic and non-enzymatic pathways. The enzyme methyltransferase-like protein 7B (METTL7B) can methylate hydrogen sulfide (H₂S) to form methanethiol[1][3]. Additionally, under conditions of high methionine and glucose often seen in cancer cells, non-enzymatic Maillard reactions can also generate methanethiol[3].

The primary route of methanethiol detoxification is its oxidation by the enzyme Selenium-Binding Protein 1 (SELENBP1) , which functions as a methanethiol oxidase (MTO)[1][3]. This enzyme converts methanethiol into hydrogen sulfide (H₂S), formaldehyde, and hydrogen peroxide (H₂O₂)[2].

Methanethiol as a Biomarker in Cancer

The dysregulation of methanethiol metabolism is a hallmark of several cancers. This is primarily due to the downregulation of the tumor suppressor protein SELENBP1 and the upregulation of methanethiol-producing enzymes like METTL7B in tumor tissues[1][3]. This metabolic shift leads to an accumulation of methanethiol, which, due to its volatility, can be detected in various bodily excretions, making it a promising non-invasive biomarker.

Colorectal Cancer (CRC)

In CRC, the gut microbiota composition is often altered, with an over-representation of methanethiol-producing bacteria such as Fusobacterium nucleatum[3]. This leads to increased methanethiol concentrations in the flatus of CRC patients compared to healthy individuals[3].

Oral Squamous Cell Carcinoma (OSCC)

Elevated concentrations of methanethiol have been detected in the exhaled breath of patients with OSCC[3]. This is likely due to increased endogenous production within the tumor tissue. Studies have shown that both hydrogen sulfide and methanethiol levels are higher in the breath of OSCC patients[4].

Other Cancers

The potential of methanethiol and its derivatives as biomarkers extends to other cancers. For instance, elevated levels of dimethyl sulfide (DMS), a methylated derivative of methanethiol, have been reported in the breath of patients with hepatocellular carcinoma (HCC) and lung cancer[3].

Methanethiol in Liver Disease

The liver plays a crucial role in detoxifying circulating methanethiol. In patients with liver cirrhosis, impaired liver function can lead to an accumulation of methanethiol in the blood.

One study found significantly elevated blood methanethiol concentrations in patients with alcoholic liver disease and hepatic encephalopathy. The levels of methanethiol also correlated with the severity of the encephalopathy, suggesting its potential as a prognostic marker[3].

Methanethiol in Neurodegenerative and Inflammatory Bowel Diseases

The role of methanethiol as a specific biomarker in neurodegenerative diseases like Alzheimer's disease and in Inflammatory Bowel Disease (IBD) is still under investigation. However, there is growing evidence linking gut dysbiosis and altered sulfur metabolism to these conditions.

In IBD, which includes Crohn's disease and ulcerative colitis, alterations in the gut microbiota can lead to changes in the production of sulfur-containing metabolites. Some studies have reported elevated levels of sulfur-containing metabolites, including methanethiol, in the feces of IBD patients[5].

In the context of Alzheimer's disease, while direct measurements of methanethiol are scarce, studies have shown alterations in the levels of other thiol-containing molecules like homocysteine, cysteine, and glutathione in the serum and brain of patients, indicating a dysregulation of sulfur amino acid metabolism[6][7]. Oxidative stress, a key factor in neurodegeneration, is closely linked to thiol redox homeostasis.

Quantitative Data Summary

The following tables summarize the available quantitative data for methanethiol concentrations in various diseases.

DiseaseBiological SamplePatient GroupMethanethiol ConcentrationControl Group ConcentrationReference
Liver Disease BloodEncephalopathic Patients with Liver Disease13.2 ± 1.0 nmol/ml5.7 ± 0.3 nmol/ml[5][8]
Non-Encephalopathic Patients with Liver Disease7.7 ± 1.1 nmol/ml5.7 ± 0.3 nmol/ml[5][8]
Colorectal Cancer FlatusColorectal Cancer PatientsHigher than controls (specific values not provided)0.19–0.24 µmol/L (in healthy volunteers on a specific diet)[1][3]
Oral Squamous Cell Carcinoma BreathOral Squamous Cell Carcinoma PatientsHigher than controls (specific values not provided)Not specified[3][4]

Experimental Protocols

Quantification of Methanethiol in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile organic compounds like methanethiol in biological samples[9]. The following provides a general framework for such an analysis.

6.1.1. Sample Collection and Preparation

  • Breath: Breath samples can be collected in specialized bags (e.g., Tedlar® bags) or by using thermal desorption tubes. Pre-concentration techniques such as solid-phase microextraction (SPME) or thermal desorption are often required to enrich the volatile compounds[10][11].

  • Blood (Plasma/Serum):

    • Pipette 100 µL of serum or plasma into a microcentrifuge tube.

    • Add a known amount of an internal standard (e.g., a deuterated version of methanethiol or another thiol).

    • Precipitate proteins by adding a solvent like methanol (e.g., 400 µL of methanol to 100 µL of plasma)[12].

    • Vortex the mixture and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new vial for analysis. For volatile compounds, headspace analysis is preferred.

  • Feces:

    • Homogenize a known weight of fecal sample in a sealed vial with a suitable buffer.

    • An internal standard should be added.

    • For volatile analysis, the headspace gas is sampled and injected into the GC-MS.

6.1.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for volatile sulfur compounds (e.g., a PLOT column or a column with a non-polar stationary phase).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

    • Inlet: A split/splitless inlet is commonly used. For trace analysis, splitless injection is preferred.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Full scan mode is used for untargeted analysis to identify unknown compounds. For targeted quantification of methanethiol, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is used for higher sensitivity and specificity. The characteristic ions for methanethiol (m/z 48, 47, 45) would be monitored.

6.1.3. Quantification

Quantification is typically performed by creating a calibration curve using standards of known methanethiol concentrations. The concentration in the sample is determined by comparing the peak area of methanethiol to the peak area of the internal standard and referencing the calibration curve.

Signaling Pathways and Molecular Mechanisms

The role of methanethiol as a biomarker is intrinsically linked to the molecular pathways that govern its metabolism and the cellular responses it elicits.

The SELENBP1/METTL7B Axis in Cancer

In healthy cells, SELENBP1 expression is high, ensuring the efficient detoxification of methanethiol. However, in many cancers, SELENBP1 is downregulated. This downregulation can be due to epigenetic modifications like promoter methylation[13]. Concurrently, the expression of METTL7B, an enzyme that can produce methanethiol, is often upregulated in cancer cells[1][3]. This creates a metabolic switch, leading to the accumulation of methanethiol.

SELENBP1_METTL7B_Pathway cluster_healthy Healthy Cell cluster_cancer Cancer Cell Methionine Methionine (from diet/gut microbiota) Methanethiol_H Methanethiol Methionine->Methanethiol_H SELENBP1_H SELENBP1 (High Expression) Methanethiol_H->SELENBP1_H Detox_H Detoxification (H₂S, H₂O₂, Formaldehyde) SELENBP1_H->Detox_H METTL7B_H METTL7B (Low Expression) Methionine_C Methionine (Increased Uptake) Methanethiol_C Methanethiol (Accumulation) Methionine_C->Methanethiol_C SELENBP1_C SELENBP1 (Downregulated) Methanethiol_C->SELENBP1_C DMS Dimethyl Sulfide (DMS) Methanethiol_C->DMS Detox_C Reduced Detoxification SELENBP1_C->Detox_C METTL7B_C METTL7B (Upregulated) METTL7B_C->Methanethiol_C H2S_C H₂S H2S_C->METTL7B_C Inflammatory_Signaling Methanethiol Methanethiol Oxidative_Stress Oxidative Stress (e.g., via H₂O₂) Methanethiol->Oxidative_Stress MAPK MAPK Pathway (e.g., p38, JNK, ERK) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Inflammation Inflammatory Response (Cytokine Production, etc.) MAPK->Inflammation NFkB->Inflammation Biomarker_Workflow Discovery 1. Discovery Phase (Untargeted Metabolomics Patient vs. Control) Quantification 2. Targeted Quantification (GC-MS analysis of Methanethiol) Discovery->Quantification Validation 3. Clinical Validation (Large Cohort Studies) Quantification->Validation Application 4. Clinical Application (Diagnostic/Prognostic Test) Validation->Application

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Applications of Methanethiol-13C in Environmental Science

Introduction

Methanethiol (CH₃SH), a volatile organosulfur compound, is a critical intermediate in the global biogeochemical sulfur cycle.[1] It plays a significant role in atmospheric chemistry, contributing to the formation of sulfate aerosols that influence climate.[2][3] Understanding the sources, sinks, and transformation pathways of methanethiol is paramount for accurate environmental modeling and for assessing the environmental impact of both natural and anthropogenic sulfur emissions. The use of stable isotope-labeled compounds, particularly this compound (¹³CH₃SH), offers a powerful tool for tracing the fate of methanethiol in various environmental matrices. This technical guide provides an in-depth overview of the potential applications of this compound in environmental science, complete with hypothetical experimental protocols, data presentation strategies, and visualizations to facilitate future research in this area.

1. Core Applications of this compound in Environmental Science

The primary application of this compound is as a tracer to elucidate the complex pathways of methanethiol in the environment. Key research areas where ¹³CH₃SH can provide invaluable insights include:

  • Microbial Cycling and Biogeochemistry: Identifying and quantifying the microbial communities responsible for methanethiol production and consumption in various environments such as soils, sediments, and aquatic systems. Stable Isotope Probing (SIP) with ¹³CH₃SH can be used to label the DNA, RNA, or proteins of microorganisms that actively metabolize methanethiol.

  • Atmospheric Chemistry and Source Apportionment: Differentiating between various sources of atmospheric methanethiol (e.g., biogenic from marine or terrestrial ecosystems versus anthropogenic emissions). By analyzing the isotopic signature of methanethiol and its oxidation products in atmospheric samples, researchers can better constrain emission inventories and improve climate models.

  • Metabolic Pathway Analysis: Elucidating the specific biochemical pathways involved in the production and degradation of methanethiol in microorganisms. ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be employed to quantify the flow of carbon from methanethiol through central metabolic pathways.

2. Quantitative Data Presentation

Effective use of this compound as a tracer requires robust quantification of its incorporation into various biomolecules and its transformation products. The following tables provide templates for organizing and presenting quantitative data from such experiments.

Table 1: Global Methanethiol Budget and Atmospheric Concentrations

ParameterValueReference
Global Annual MeSH Emission4.2 - 5.7 ± 0.6 Tg S yr⁻¹[2]
Global Burden of MeSH11.7 Gg S[2]
Global Annual Average Lifetime4.1 hours[2]
Mean Surface Global Annual Mixing Ratio (over oceans)15.2 ppt[2]
Regional Surface Layer SO₂ Concentration Increase due to MeSHup to 40-60%[2]

Table 2: Hypothetical Data from a ¹³C-Methanethiol Stable Isotope Probing Experiment in Sediment

Sample IDIncubation Time (days)δ¹³C of DNA (‰)¹³C Atom % Excess in DNAKey Microbial Phyla Identified (via 16S rRNA sequencing)
Control (¹²C-MeSH)14-25.20Proteobacteria, Firmicutes
Treatment (¹³C-MeSH)14+150.81.5Proteobacteria, Actinobacteria
Control (¹²C-MeSH)30-24.90Proteobacteria, Firmicutes
Treatment (¹³C-MeSH)30+350.13.6Proteobacteria, Actinobacteria, Bacteroidetes

3. Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for key experimental approaches.

3.1. Protocol for Stable Isotope Probing (SIP) with ¹³C-Methanethiol in Anoxic Sediments

This protocol is adapted from methodologies used for ¹³C-labeled methane incubation studies.

Objective: To identify and characterize methanethiol-consuming microorganisms in anoxic sediment.

Materials:

  • Anoxic sediment slurry

  • 60-ml glass bottles with rubber stoppers and crimp caps

  • Nitrogen gas (N₂)

  • ¹³C-Methanethiol (gas or dissolved in anoxic water)

  • ¹²C-Methanethiol (for control experiments)

  • Gas chromatograph-mass spectrometer (GC-MS) for headspace analysis

  • DNA extraction kit

  • Ultracentrifuge for isopycnic centrifugation

  • 16S rRNA gene sequencing platform

Procedure:

  • Preparation of Microcosms:

    • In an anaerobic chamber, dispense 20 g of anoxic sediment slurry into 60-ml glass bottles.

    • Seal the bottles with rubber stoppers and aluminum crimp caps.

    • Flush the headspace of each bottle with N₂ gas for 5 minutes to ensure anoxic conditions.

  • Introduction of ¹³C-Methanethiol:

    • Inject a known concentration of ¹³C-Methanethiol into the headspace of the treatment bottles. For control bottles, inject an equivalent amount of ¹²C-Methanethiol. The amount will depend on the expected consumption rates and should be determined in preliminary experiments.

  • Incubation:

    • Incubate the bottles in the dark at the in-situ temperature of the sediment.

    • Periodically, sacrifice replicate bottles from both treatment and control groups (e.g., at 0, 7, 14, and 30 days).

  • Analysis of Methanethiol Consumption:

    • At each time point, analyze the headspace concentration of methanethiol using GC-MS to monitor its consumption.

  • DNA Extraction and Isopycnic Centrifugation:

    • Extract total DNA from the sediment samples.

    • Separate the ¹³C-labeled DNA from the unlabeled (¹²C) DNA by isopycnic centrifugation in a cesium chloride (CsCl) gradient.

  • Identification of Active Microorganisms:

    • Fractionate the CsCl gradient and quantify the DNA in each fraction.

    • Identify the "heavy" DNA fractions (containing ¹³C-labeled DNA) from the treatment samples.

    • Amplify and sequence the 16S rRNA gene from the heavy DNA fractions to identify the microorganisms that assimilated the carbon from ¹³C-Methanethiol.

3.2. Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA) in a Methanethiol-Degrading Bacterium

Objective: To quantify the metabolic fluxes in a bacterium capable of utilizing methanethiol as a carbon source.

Materials:

  • Pure culture of a methanethiol-degrading bacterium

  • Defined mineral medium

  • ¹³C-Methanethiol as the sole carbon source

  • Liquid chromatography-mass spectrometry (LC-MS) for analyzing intracellular metabolites

  • Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

  • Culturing:

    • Grow the bacterial culture in a chemostat with a defined mineral medium and ¹²C-methanethiol as the limiting nutrient until a steady state is reached.

  • Isotopic Labeling:

    • Switch the feed to a medium containing ¹³C-Methanethiol at a known isotopic purity (e.g., 99 atom % ¹³C).

  • Sampling:

    • Collect cell samples at multiple time points after the switch to the labeled substrate. The sampling frequency should be high enough to capture the dynamics of isotopic labeling in intracellular metabolites.

  • Metabolite Extraction and Analysis:

    • Quench the metabolism rapidly (e.g., by cold methanol) and extract intracellular metabolites.

    • Analyze the mass isotopomer distributions of key central metabolites (e.g., amino acids, organic acids) using LC-MS.

  • Flux Calculation:

    • Use the measured mass isotopomer distributions and a stoichiometric model of the organism's central metabolism to calculate the intracellular metabolic fluxes using specialized software.

4. Visualizations

Diagrams are essential for illustrating complex environmental and biological processes.

Biogeochemical_Cycling_of_Methanethiol DMSP Dimethylsulfoniopropionate (DMSP) in Phytoplankton MeSH_aq Dissolved Methanethiol (MeSH) DMSP->MeSH_aq Bacterial Cleavage DMS_aq Dissolved Dimethyl Sulfide (DMS) DMSP->DMS_aq Bacterial Cleavage MeSH_atm Atmospheric Methanethiol (MeSH) MeSH_aq->MeSH_atm Volatilization Microbial_Consumption Microbial Consumption (Assimilation/Dissimilation) MeSH_aq->Microbial_Consumption Metabolism SO2 Sulfur Dioxide (SO2) MeSH_atm->SO2 Oxidation (OH, NO3) Sulfate_Aerosol Sulfate Aerosol SO2->Sulfate_Aerosol Oxidation Anthropogenic Anthropogenic Sources Anthropogenic->MeSH_atm

Caption: Biogeochemical cycling of methanethiol.

SIP_Workflow cluster_incubation Microcosm Incubation cluster_analysis Molecular Analysis start Environmental Sample (Soil, Sediment, Water) incubation Incubation with ¹³C-Methanethiol start->incubation control Incubation with ¹²C-Methanethiol start->control dna_extraction DNA Extraction incubation->dna_extraction control->dna_extraction centrifugation Isopycnic Centrifugation dna_extraction->centrifugation fractionation Gradient Fractionation centrifugation->fractionation sequencing 16S rRNA Sequencing of Heavy DNA fractionation->sequencing identification Identification of Active Microbes sequencing->identification

Caption: Stable Isotope Probing (SIP) experimental workflow.

This compound is a potent, yet underutilized, tool in environmental science. Its application in stable isotope probing and metabolic flux analysis has the potential to significantly advance our understanding of the biogeochemical sulfur cycle, atmospheric chemistry, and microbial ecology. The protocols and frameworks presented in this guide are intended to serve as a foundation for researchers to design and execute novel experiments that will shed light on the intricate environmental pathways of methanethiol. By tracing the journey of the ¹³C atom from methanethiol into microbial biomass and atmospheric reaction products, we can gain unprecedented insights into the functioning of our planet's complex systems.

References

Methodological & Application

Application Note: Tracing One-Carbon Metabolism with Methanethiol-13C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methanethiol (CH₃SH), a volatile sulfur compound, is a product of methionine metabolism and gut microbial activity. In mammalian cells, its primary detoxification pathway involves oxidation by selenium-binding protein 1 (SELENBP1), which functions as a methanethiol oxidase (MTO). This reaction converts methanethiol into formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide. The production of formaldehyde provides a direct link to one-carbon (1C) metabolism, a critical network of pathways that supply single carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions. This application note describes a methodology for using Methanethiol-13C as a stable isotope tracer to investigate the flux through the methanethiol degradation pathway and its contribution to 1C metabolism.

Principle

By introducing this compound (¹³CH₃SH) to a biological system, the ¹³C-labeled methyl group is enzymatically converted to ¹³C-formaldehyde. This labeled formaldehyde can then enter the folate cycle, leading to the incorporation of the ¹³C label into various downstream metabolites. The extent and pattern of ¹³C enrichment in these metabolites can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing insights into the activity of the methanethiol oxidation pathway and its connection to central carbon metabolism.

Applications
  • Cancer Metabolism Research: Many cancer cells exhibit altered 1C metabolism to support rapid proliferation. Tracing the contribution of methanethiol to the 1C pool can elucidate novel metabolic dependencies in cancer.

  • Drug Development: Targeting enzymes in the methanethiol metabolism pathway could be a therapeutic strategy. This compound can be used to assess the efficacy of inhibitors of SELENBP1 or downstream enzymes in the folate pathway.

  • Toxicology and Detoxification Studies: Investigating the flux of methanethiol through its detoxification pathways is crucial for understanding its role in various pathologies and for developing strategies to mitigate its toxic effects.

  • Microbiome Research: The gut microbiota is a significant source of methanethiol. This tracer can be used to study the metabolic fate of microbially-produced methanethiol in host tissues.

Metabolic Pathway of this compound

The core of this tracing strategy lies in the enzymatic conversion of this compound and the subsequent entry of the labeled carbon into the folate cycle.

Methanethiol_Metabolism Methanethiol_13C This compound (¹³CH₃SH) SELENBP1 SELENBP1 (MTO) Methanethiol_13C->SELENBP1 Formaldehyde_13C Formaldehyde-13C (¹³CH₂O) Methylene_THF_13C 5,10-Methylene-THF-13C Formaldehyde_13C->Methylene_THF_13C FDH Formaldehyde Dehydrogenase Formaldehyde_13C->FDH Formate_13C Formate-13C (¹³CHOO⁻) THF Tetrahydrofolate (THF) THF->Methylene_THF_13C + Glycine Methenyl_THF_13C 5,10-Methenyl-THF-13C Methylene_THF_13C->Methenyl_THF_13C Serine_13C Serine-13C Methylene_THF_13C->Serine_13C Thymidylate_13C Thymidylate-13C Methylene_THF_13C->Thymidylate_13C Formyl_THF_13C 10-Formyl-THF-13C Methenyl_THF_13C->Formyl_THF_13C Purines_13C Purines-13C Formyl_THF_13C->Purines_13C Glycine_13C Glycine-13C H2S H₂S H2O2 H₂O₂ SELENBP1->Formaldehyde_13C SELENBP1->H2S SELENBP1->H2O2 FDH->Formate_13C SHMT SHMT MTHFD MTHFD Purine_Synth Purine Synthesis TS Thymidylate Synthase

Caption: Metabolic fate of this compound.
Experimental Workflow

A typical workflow for a this compound tracing experiment involves several key steps from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Labeling 2. Labeling Introduce this compound Cell_Culture->Labeling Quenching 3. Quenching Rapidly halt metabolism Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., with cold methanol/water) Quenching->Extraction Analysis 5. LC-MS or GC-MS Analysis Quantify 13C enrichment Extraction->Analysis Data_Analysis 6. Data Analysis Calculate isotopic enrichment and flux Analysis->Data_Analysis

Caption: Workflow for this compound tracing.

Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell line of interest (e.g., HeLa, HCT116)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (¹³CH₃SH) gas or a solution in a suitable solvent (e.g., DMSO)

  • Cell culture plates (e.g., 6-well plates)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium. This is typically the standard culture medium.

  • Labeling:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to each well.

    • Introduce this compound to the desired final concentration. If using a gas, this can be done in a sealed chamber. If using a stock solution, add the appropriate volume to the medium. Note: Due to the volatility and toxicity of methanethiol, all manipulations should be performed in a well-ventilated fume hood.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

Metabolite Extraction

Materials:

  • Cold (-80°C) 80% Methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching and Extraction:

    • At the end of the labeling period, rapidly aspirate the labeling medium.

    • Immediately place the plate on dry ice and add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.

    • Incubate at -80°C for at least 15 minutes.

  • Cell Lysis and Collection:

    • Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • Store the extracts at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

General Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Chromatographic Separation: Separate the metabolites using an appropriate HPLC column (e.g., a HILIC or reversed-phase column) and gradient.

  • Mass Spectrometry: Analyze the eluting metabolites using the mass spectrometer in negative or positive ion mode, depending on the target metabolites. Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

    • Extract the ion chromatograms for each isotopologue (M+0, M+1, etc.) of the target metabolites.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

Data Presentation

The following tables present hypothetical quantitative data from a this compound tracing experiment in a cancer cell line.

Table 1: Fractional ¹³C Enrichment in Folate Cycle Intermediates

MetaboliteTime (hours)M+1 Enrichment (%)
Serine 10.5 ± 0.1
42.3 ± 0.3
85.1 ± 0.6
2410.2 ± 1.1
Glycine 10.3 ± 0.1
41.8 ± 0.2
84.2 ± 0.5
248.5 ± 0.9

Table 2: ¹³C Label Incorporation into Purine Nucleotides

MetaboliteTime (hours)M+1 Enrichment (%)
Adenosine Monophosphate (AMP) 41.1 ± 0.2
83.5 ± 0.4
247.8 ± 0.8
Guanosine Monophosphate (GMP) 40.9 ± 0.2
83.1 ± 0.3
247.2 ± 0.7

Table 3: Effect of SELENBP1 Inhibition on ¹³C Enrichment

ConditionMetaboliteM+1 Enrichment (%) after 8h
Control Serine5.1 ± 0.6
SELENBP1 Inhibitor Serine0.8 ± 0.2
Control AMP3.5 ± 0.4
SELENBP1 Inhibitor AMP0.5 ± 0.1
Conclusion

This compound is a promising tracer for elucidating the metabolic fate of methanethiol and its contribution to one-carbon metabolism. The protocols and methodologies outlined in this application note provide a framework for researchers to design and execute experiments to investigate these pathways in various biological contexts. The ability to trace the flow of carbon from methanethiol into essential biomolecules offers a powerful tool for understanding metabolic reprogramming in disease and for the development of novel therapeutic strategies.

Application Notes and Protocols for 13C-Methanethiol Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH), a volatile sulfur compound, is a critical intermediate in sulfur metabolism and has been implicated in various physiological and pathological states, including cancer and liver disease.[1] Its distinct, pungent odor is also associated with halitosis and flatus.[2] The dysregulation of methanethiol metabolism, including its production from methionine and its degradation, represents a potential diagnostic biomarker and a therapeutic target.[1][3]

Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[4][5] By introducing a ¹³C-labeled substrate (a "tracer") into a biological system and tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of metabolic pathways.[4][6] This document provides detailed protocols and application notes for conducting ¹³C-Methanethiol Metabolic Flux Analysis, enabling the quantitative assessment of pathways involved in its synthesis and degradation.

Core Concepts and Applications

1. Principle of ¹³C-MFA: The core principle of ¹³C-MFA is to introduce a ¹³C-labeled precursor of methanethiol, such as ¹³C-methionine, into cell culture or an in vivo model.[4][7] As the cells metabolize the labeled methionine, the ¹³C isotope is incorporated into methanethiol and its subsequent metabolic products. By measuring the isotopic enrichment patterns in these compounds using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to calculate the intracellular metabolic fluxes.[5][8]

2. Applications in Research and Drug Development:

  • Disease Mechanism Elucidation: Quantify alterations in methanethiol metabolism in cancer cells, where the methanethiol-degrading enzyme SELENBP1 is often downregulated.[1][3]

  • Biomarker Discovery: Identify metabolic signatures associated with elevated methanethiol levels for non-invasive cancer diagnosis.[1]

  • Drug Target Validation: Assess the impact of novel therapeutic agents on methanethiol-producing or -degrading pathways.

  • Toxicology Studies: Understand the metabolic fate and detoxification pathways of methanethiol, a known toxic compound at high concentrations.[1][9]

Key Metabolic Pathways of Methanethiol

Methanethiol metabolism is centered around the sulfur-containing amino acid, methionine. Key pathways include its generation from methionine and its subsequent oxidation or methylation.

Methanethiol_Metabolism Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT MGL_Pathway Methionine γ-lyase (MGL) Methionine->MGL_Pathway METTL7B_Pathway METTL7B Methionine->METTL7B_Pathway SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine MS Methanethiol Methanethiol (CH₃SH) MGL_Pathway->Methanethiol METTL7B_Pathway->Methanethiol SELENBP1_Pathway SELENBP1 (MTO) Methanethiol->SELENBP1_Pathway Methylation_Pathway Methylation Methanethiol->Methylation_Pathway Degradation_Products H₂S + Formaldehyde + H₂O₂ SELENBP1_Pathway->Degradation_Products DMS Dimethyl Sulfide (DMS) Methylation_Pathway->DMS DMSO Dimethyl Sulfoxide (DMSO) DMS->DMSO Oxidation

Caption: Key metabolic pathways of methanethiol synthesis and degradation.

Experimental Workflow for ¹³C-Methanethiol MFA

A typical workflow involves designing the labeling experiment, culturing cells with the ¹³C tracer, extracting metabolites, analyzing isotopic enrichment, and finally, computational modeling to estimate fluxes.

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Design 1. Experimental Design (Select ¹³C-Tracer, e.g., U-¹³C₅-Methionine) Culture 2. Cell Culture with Tracer (Reach Isotopic Steady State) Design->Culture Quench 3. Metabolic Quenching (e.g., Cold Methanol) Culture->Quench Extract 4. Metabolite Extraction Quench->Extract Derivatize 5. Derivatization (for GC-MS) Extract->Derivatize Analyze 6. MS Analysis (GC-MS or LC-MS/MS) Derivatize->Analyze Data 7. Data Processing (Correct for Natural Abundance) Analyze->Data Flux 9. Flux Estimation (e.g., using INCA, Metran) Data->Flux Model 8. Metabolic Model Construction Model->Flux Stats 10. Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux->Stats

References

Application Note: Quantification of Methanethiol-¹³C by GC-MS using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH) is a highly volatile sulfur compound involved in various biological and pathological processes, including methionine metabolism, oxidative stress, and inflammation. Accurate quantification of methanethiol in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker in drug development. This application note describes a robust and sensitive method for the quantification of methanethiol in biological samples using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Methanethiol-¹³C (¹³CH₃SH).

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.[1] This method employs headspace solid-phase microextraction (HS-SPME) for sample preconcentration, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][3][4]

Experimental Protocols

Materials and Reagents
  • Methanethiol (CH₃SH) standard

  • Methanethiol-¹³C (¹³CH₃SH) standard

  • Pentafluorobenzyl bromide (PFBB) derivatizing agent

  • Acetone, HPLC grade

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Deionized water

  • Biological matrix (e.g., plasma, urine, cell culture supernatant)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating

Sample Preparation and Derivatization

Due to the high volatility and reactivity of methanethiol, a headspace extraction technique is employed. Derivatization with pentafluorobenzyl bromide (PFBB) is performed to improve chromatographic properties and enhance sensitivity.

  • Sample Collection and Storage: Biological samples should be collected in airtight containers and stored at -80°C until analysis to minimize the loss of volatile methanethiol.

  • Preparation of Standards:

    • Prepare a stock solution of methanethiol and methanethiol-¹³C in a suitable solvent.

    • Create a series of calibration standards by spiking known concentrations of methanethiol into the same biological matrix as the samples.

    • Spike each calibration standard and sample with a fixed concentration of the methanethiol-¹³C internal standard.

  • Headspace SPME and Derivatization:

    • Place 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.

    • Add NaCl to saturate the solution and enhance the partitioning of methanethiol into the headspace.

    • Adjust the pH of the sample to ~10 with NaOH to deprotonate the thiol group, facilitating the derivatization reaction.

    • Add 50 µL of a 10 mg/mL solution of PFBB in acetone to the vial.

    • Immediately seal the vial and incubate at 60°C for 30 minutes with gentle agitation to allow for derivatization to occur in the headspace.

    • Following incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 60°C to extract the derivatized analytes.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 150°C

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.[5]

Quantitative Data

The following tables summarize the expected quantitative performance of this method.

Table 1: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Methanethiol-PFB derivative18148
Methanethiol-¹³C-PFB derivative18149

Table 2: Calibration Curve and Performance Data

ParameterValue
Calibration Range0.1 - 50 µg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.1 µg/L
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Spike with ¹³C-Methanethiol Internal Standard sample->add_is headspace_vial Transfer to Headspace Vial add_is->headspace_vial derivatize Add Derivatizing Agent (PFBB) headspace_vial->derivatize hs_spme Headspace SPME derivatize->hs_spme gc_ms GC-MS Analysis (SIM Mode) hs_spme->gc_ms quantification Quantification using Internal Standard Calibration gc_ms->quantification result Result quantification->result Final Concentration

Caption: Experimental workflow for the quantification of Methanethiol-¹³C by GC-MS.

signaling_pathway_placeholder cluster_methionine_cycle Methionine Metabolism cluster_downstream_effects Downstream Effects methionine Methionine sam S-Adenosylmethionine (SAM) methionine->sam MAT sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases homocysteine Homocysteine sah->homocysteine SAHH methanethiol Methanethiol homocysteine->methanethiol CGL/CSE oxidative_stress Oxidative Stress methanethiol->oxidative_stress inflammation Inflammation methanethiol->inflammation apoptosis Apoptosis methanethiol->apoptosis

Caption: Simplified metabolic pathway showing the production of methanethiol.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, selective, and accurate approach for the quantification of methanethiol in biological samples. The use of a stable isotope-labeled internal standard, Methanethiol-¹³C, ensures reliable results by correcting for analytical variability. This method is well-suited for applications in clinical research, metabolomics, and drug development where precise measurement of methanethiol is required.

References

Application Notes and Protocols for the Derivatization of Volatile Thiols for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile thiols are a class of sulfur-containing organic compounds known for their potent aromas and significant roles in various fields, including food and beverage science, environmental analysis, and biomarker discovery. Their analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their high volatility, reactivity, and low concentrations in complex matrices. Derivatization is a crucial sample preparation step that enhances the analytical performance by improving the stability, chromatographic properties, and mass spectrometric detection of these challenging analytes.

This document provides detailed application notes and experimental protocols for several common and effective derivatization methods for volatile thiols for GC-MS analysis. The information is intended to guide researchers in selecting and implementing the most suitable derivatization strategy for their specific analytical needs.

Pentafluorobenzyl Bromide (PFBBr) Derivatization

Pentafluorobenzyl bromide (PFBBr) is a widely used and highly effective derivatization reagent for thiols. It reacts with the thiol group via a nucleophilic substitution reaction to form a stable, less volatile, and highly electron-capturing derivative. This makes the derivatives particularly suitable for sensitive detection by GC-MS, especially with negative chemical ionization (NCI).

Reaction Mechanism

The derivatization of a thiol (R-SH) with PFBBr proceeds as follows:

cluster_0 PFBBr Derivatization of Thiols Thiol R-SH (Volatile Thiol) PFBBr + C₆F₅CH₂Br (PFBBr) Base Base Derivative -> R-S-CH₂C₆F₅ (Pentafluorobenzyl Thioether) Byproduct + HBr

Caption: PFBBr reacts with a thiol in the presence of a base to form a stable thioether derivative.

Quantitative Data Summary

The following table summarizes the quantitative performance of PFBBr derivatization for selected volatile thiols from various studies.

AnalyteMatrixMethodLimit of Detection (LOD)Reference
4-mercapto-4-methyl-2-pentanone (4-MMP)WineHS-SPME-GC-EI-MS0.9 ng/L[1]
3-mercaptohexanol (3-MH)WineHS-SPME-GC-EI-MS1 ng/L[1]
3-mercaptohexylacetate (3-MHA)WineHS-SPME-GC-EI-MS17 ng/L[1]
Hydrogen Sulfide (as S-PFB₂)Whole BloodGC/MS0.01 µg/g[2]
Experimental Protocol: PFBBr Derivatization with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for the analysis of volatile thiols in a liquid matrix such as wine or beer.[3][4]

Materials:

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., deuterated thiol analogs)

  • Sample (e.g., 40 mL of wine)

  • 20 mL headspace vials with magnetic screw caps and septa

  • SPME fiber assembly (e.g., PDMS/DVB)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette 40 mL of the sample into a suitable container.

    • Add an appropriate amount of the internal standard solution.

    • Adjust the pH of the sample to >10 with the NaOH solution.

  • Derivatization:

    • Add 100 µL of the PFBBr solution to the sample.

    • Cap the container and vortex vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 15 minutes with occasional vortexing.

  • Extraction:

    • Transfer a 10 mL aliquot of the derivatized sample into a 20 mL headspace vial.

    • Add 3 g of NaCl to the vial to enhance the partitioning of the analytes into the headspace.

    • Immediately cap the vial tightly.

  • HS-SPME:

    • Place the vial in the autosampler tray of the GC-MS system.

    • Incubate the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 10 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 60 minutes) at the same temperature with continued agitation.

  • GC-MS Analysis:

    • Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.

    • Analyze the desorbed compounds using an appropriate GC temperature program and MS detection parameters.

cluster_1 PFBBr Derivatization & HS-SPME Workflow A Sample Preparation (pH adjustment, add IS) B Derivatization with PFBBr A->B C Transfer to Headspace Vial (add NaCl) B->C D HS-SPME Extraction C->D E GC-MS Analysis D->E

Caption: Workflow for PFBBr derivatization followed by HS-SPME-GC-MS analysis.

N-Ethylmaleimide (NEM) Derivatization

N-Ethylmaleimide (NEM) is a thiol-specific alkylating agent that rapidly and irreversibly reacts with the sulfhydryl group of thiols under mild conditions. This derivatization is particularly useful for stabilizing thiols and preventing their oxidation during sample preparation. The resulting thioether derivatives are stable and can be analyzed by GC-MS.

Reaction Mechanism

NEM reacts with a thiol via a Michael addition reaction:

cluster_2 NEM Derivatization of Thiols Thiol R-SH (Volatile Thiol) NEM + N-Ethylmaleimide Derivative -> R-S-N-Ethylsuccinimide

Caption: NEM reacts with a thiol to form a stable thioether adduct.

Quantitative Data Summary

While NEM is widely used for thiol stabilization, especially in biological samples for LC-MS analysis, specific quantitative data for volatile thiols by GC-MS is less commonly reported in direct comparison to other methods. However, its high reactivity and specificity make it an excellent choice for preventing analyte loss. Studies have shown derivatization efficiencies of over 97% for thiols like cysteine within 30 minutes.

Experimental Protocol: NEM Derivatization

This protocol provides a general procedure for the derivatization of thiols in a liquid sample.

Materials:

  • N-Ethylmaleimide (NEM) solution (e.g., 100 mM in a suitable solvent like acetonitrile or water)

  • Sample containing volatile thiols

  • Internal standard solution

  • Quenching solution (e.g., excess cysteine or β-mercaptoethanol)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of the sample, add an appropriate amount of the internal standard.

    • Adjust the pH of the sample to between 6.5 and 7.5 for optimal reaction.

  • Derivatization:

    • Add a 10-fold molar excess of the NEM solution to the sample.

    • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Quenching (Optional but Recommended):

    • Add a small amount of the quenching solution to react with any excess NEM.

  • Extraction:

    • Extract the NEM-derivatized thiols from the aqueous sample using a suitable organic solvent. For example, add 1 mL of dichloromethane, vortex for 1 minute, and centrifuge to separate the phases.

    • Carefully collect the organic layer.

  • Sample Concentration (Optional):

    • If necessary, concentrate the organic extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., hexane) and inject it into the GC-MS system for analysis.

cluster_3 NEM Derivatization Workflow A Sample Preparation (pH adjustment, add IS) B Derivatization with NEM A->B C Quenching of Excess NEM B->C D Liquid-Liquid Extraction C->D E GC-MS Analysis D->E

Caption: Workflow for NEM derivatization followed by GC-MS analysis.

Silylation with MSTFA

Silylation is a common derivatization technique in GC that replaces active hydrogen atoms in functional groups with a trimethylsilyl (TMS) group. For thiols, this increases their volatility and thermal stability. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and effective silylating agent.

Reaction Mechanism

MSTFA reacts with the active hydrogen of the thiol group to form a TMS-thioether:

cluster_4 MSTFA Silylation of Thiols Thiol R-SH (Volatile Thiol) MSTFA + MSTFA Derivative -> R-S-Si(CH₃)₃ (TMS-Thioether) Byproduct + Byproducts

Caption: MSTFA reacts with a thiol to form a volatile trimethylsilyl derivative.

Quantitative Data Summary

Silylation is a well-established technique, but direct quantitative comparisons with other methods for volatile thiols are not abundant in the literature. The primary advantage is the significant increase in volatility, which is beneficial for the gas chromatographic separation of less volatile thiols.

Experimental Protocol: MSTFA Silylation

This protocol describes a general procedure for the silylation of a dried sample extract.[5]

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (or other suitable solvent)

  • Dried sample extract containing thiols

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Ensure the sample extract is completely dry, as moisture will react with the silylating agent. This can be achieved by evaporation under a stream of nitrogen or by freeze-drying.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine to dissolve the analytes.

    • Add 50 µL of MSTFA.

    • Cap the vial tightly and vortex briefly.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS system.

cluster_5 MSTFA Silylation Workflow A Dry Sample Extract B Add Pyridine and MSTFA A->B C Heating B->C D GC-MS Analysis C->D

Caption: Workflow for MSTFA silylation of a dried sample extract.

Other Derivatization Methods

Ethyl Propiolate (ETP)

Ethyl propiolate is considered a "greener" alternative to PFBBr. It reacts with thiols in an alkaline medium via a Michael addition to the triple bond.[5][6] The resulting derivatives are suitable for GC-MS analysis. Detection limits for some thiols in wine using ETP derivatization have been reported in the ng/L range.[7]

Alkyl Chloroformates

Alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), react with thiols in an aqueous medium to form stable S-alkoxycarbonyl derivatives. This method is often used for the analysis of amino acids but is also applicable to thiols.[8] The reaction is typically fast and can be performed at room temperature.[9]

Conclusion

The choice of derivatization method for volatile thiols in GC-MS analysis depends on the specific analytes of interest, the sample matrix, and the desired sensitivity. PFBBr is a robust and sensitive method, particularly when coupled with NCI-MS. NEM is excellent for stabilizing thiols and preventing oxidation. Silylation is a classic technique for increasing the volatility of less volatile thiols. Emerging reagents like ethyl propiolate offer greener alternatives. Researchers should carefully consider the advantages and disadvantages of each method and optimize the reaction conditions for their specific application to achieve reliable and accurate quantitative results.

References

Application Note: Quantitative Analysis of Methanethiol-13C in Environmental Samples by Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methanethiol-13C (¹³CH₃SH) in environmental samples, such as water and soil, using headspace gas chromatography-mass spectrometry (HS-GC-MS). By employing a stable isotope dilution technique with ¹³CH₃SH as an internal standard, this method offers high accuracy and precision, minimizing matrix effects commonly encountered in complex environmental matrices. The protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development and environmental monitoring, covering sample preparation, instrumental analysis, and data processing.

Introduction

Methanethiol (CH₃SH) is a volatile sulfur compound that plays a significant role in the global sulfur cycle and can be an indicator of various biological and industrial processes. It is a key compound in microbial metabolism and can be found in diverse environments, from marine sediments to agricultural soils. Due to its low odor threshold and potential toxicity, accurate quantification of methanethiol is crucial for environmental assessment and understanding biogeochemical processes.

Stable isotope labeling, specifically using this compound, provides a powerful tool for precise quantification. By introducing a known amount of the labeled standard into a sample, the ratio of the labeled to the unlabeled analyte can be measured by mass spectrometry, allowing for accurate determination of the native analyte concentration, correcting for losses during sample preparation and analysis. Headspace sampling is an ideal technique for volatile compounds like methanethiol, as it allows for the analysis of the gaseous phase in equilibrium with the sample matrix, reducing instrument contamination and simplifying sample preparation.

This application note provides a detailed protocol for the analysis of methanethiol in environmental samples using ¹³CH₃SH as an internal standard, offering a reliable method for researchers in various scientific disciplines.

Experimental Protocols

Sample Collection and Preparation

Water Samples:

  • Collect water samples in amber glass vials with PTFE-lined septa to minimize photodegradation and analyte loss.

  • Fill the vials completely to eliminate any headspace.

  • If not analyzed immediately, store the samples at 4°C and analyze within 24 hours.

  • For analysis, transfer a precise volume (e.g., 5 mL) of the water sample into a 20 mL headspace vial.

  • Add a salting-out agent (e.g., 1 g of NaCl) to increase the partitioning of methanethiol into the headspace.

  • Spike the sample with a known concentration of this compound solution to serve as the internal standard.

  • Immediately seal the vial with a PTFE-lined crimp cap.

Soil/Sediment Samples:

  • Collect soil or sediment samples in airtight containers and store them at 4°C.

  • Weigh a specific amount of the sample (e.g., 2 g) into a 20 mL headspace vial.

  • Add a known volume of deionized water (e.g., 5 mL) to create a slurry.

  • Add a salting-out agent (e.g., 1 g of NaCl).

  • Spike the sample with a known concentration of this compound solution.

  • Immediately seal the vial with a PTFE-lined crimp cap.

Headspace GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) and a headspace autosampler.

HS-GC-MS Parameters:

ParameterValue
Headspace Autosampler
Vial Equilibration Temperature60°C
Vial Equilibration Time20 minutes
Sample Loop Volume1 mL
Transfer Line Temperature120°C
Gas Chromatograph
Injection Port Temperature200°C
Carrier GasHelium
ColumnDB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Oven Temperature Program40°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ionsm/z for Methanethiol: 48, 47, 33m/z for Methanethiol-¹³C: 49, 48, 34

Data Presentation

The following table summarizes representative quantitative data for the analysis of methanethiol using a stable isotope dilution headspace GC-MS method. This data is provided as a reference for expected method performance.

ParameterResult
Method Detection Limit (MDL) 0.05 µg/L in water
Limit of Quantification (LOQ) 0.15 µg/L in water
Linearity (R²) > 0.995 over a concentration range of 0.1 - 50 µg/L
Recovery 92% - 108%
Precision (RSD) < 10%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Environmental Sample (Water or Soil) vial Transfer to Headspace Vial sample->vial salt Add Salting-out Agent (e.g., NaCl) vial->salt spike Spike with This compound (IS) salt->spike seal Seal Vial spike->seal headspace Headspace Autosampler (Equilibration & Injection) seal->headspace gc Gas Chromatography (Separation) headspace->gc ms Mass Spectrometry (Detection - SIM Mode) gc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: Experimental workflow for the headspace analysis of this compound.

methanethiol_cycle cluster_sources Sources of Methanethiol cluster_sinks Environmental Fates (Sinks) organic_matter Decomposition of Organic Matter methanethiol Methanethiol (CH3SH) in the Environment organic_matter->methanethiol microbial Microbial Metabolism (e.g., in sediments) microbial->methanethiol industrial Industrial Processes (e.g., paper pulping) industrial->methanethiol oxidation Atmospheric Oxidation methanethiol->oxidation microbial_degradation Microbial Degradation methanethiol->microbial_degradation soil_sorption Sorption to Soil/Sediment Particles methanethiol->soil_sorption

Caption: Simplified environmental cycling of methanethiol.

Application Note: Tracing Methanethiol Metabolism in the Gut Microbiome Using Methanethiol-13C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methanethiol (CH₃SH), a volatile sulfur compound, is a key metabolite within the gastrointestinal tract, produced by the microbial degradation of sulfur-containing amino acids such as methionine. It is implicated in both physiological processes, such as signaling and gut motility, and pathological conditions, including inflammatory bowel disease and colorectal cancer, due to its dual role as a nutrient source for bacteria and a potential toxin at high concentrations. Understanding the metabolic fate of methanethiol within the complex gut microbial ecosystem is crucial for elucidating its impact on host health and disease. Stable isotope probing (SIP) using Methanethiol-13C (¹³CH₃SH) offers a powerful technique to trace the incorporation of the labeled carbon into various microbial metabolic pathways, providing direct evidence of its utilization and transformation. This application note describes the use of this compound in conjunction with metabolomics to study gut microbiome metabolism.

Principle of the Method

The core of this methodology is the introduction of ¹³C-labeled methanethiol into an anaerobic environment containing a gut microbial community (either in vivo in a model organism or in vitro using fecal incubations). The ¹³C label acts as a tracer. As the gut microbes metabolize the ¹³CH₃SH, the ¹³C atom is incorporated into a variety of downstream metabolites. By using high-resolution mass spectrometry-based metabolomics, it is possible to detect and quantify the ¹³C-enrichment in these metabolites. This allows for the unambiguous identification of metabolic pathways that utilize methanethiol and the assessment of the metabolic flux through these pathways.

Applications

  • Mapping Microbial Metabolic Pathways: Elucidating the bacterial pathways involved in methanethiol consumption and transformation.

  • Identifying Key Microbial Players: By combining this technique with metagenomics or metaproteomics, it is possible to identify the specific microorganisms responsible for methanethiol metabolism.

  • Drug Development and Discovery: Assessing the impact of therapeutic interventions on sulfur metabolism in the gut.

  • Understanding Host-Microbiome Interactions: Investigating the contribution of microbial methanethiol metabolism to the host metabolome.

Experimental Workflow Overview

The overall experimental workflow for a stable isotope probing study with this compound is depicted below. This workflow can be adapted for both in vivo and in vitro study designs.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_in_vivo Animal Model Acclimation admin Administer this compound prep_in_vivo->admin prep_in_vitro Fecal Slurry Preparation prep_in_vitro->admin incubation Time-Course Incubation admin->incubation sampling Collect Samples (Feces, Tissues, Blood) incubation->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Processing & Isotopologue Analysis lcms->data_analysis metabolic_pathway cluster_input Input Substrate cluster_conversion Microbial Conversion cluster_pathways Central Metabolic Pathways methanethiol This compound (¹³CH₃SH) methyl_coA Methyl-CoA-¹³C methanethiol->methyl_coA Methyltransferase h2s H₂S methanethiol->h2s acetyl_coA Acetyl-CoA-¹³C methyl_coA->acetyl_coA Carbonylation tca TCA Cycle acetyl_coA->tca scfa SCFA Synthesis (e.g., Acetate-¹³C) acetyl_coA->scfa amino_acid Amino Acid Synthesis tca->amino_acid

Application Notes and Protocols for Methanethiol-13C Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH), a volatile sulfur compound, is a key intermediate in sulfur metabolism and has been implicated in various physiological and pathological processes, including cancer. Stable isotope tracer studies using Methanethiol-13C (¹³CH₃SH) offer a powerful approach to quantitatively trace its metabolic fate and elucidate the dynamics of sulfur metabolic pathways. These studies can provide critical insights into disease mechanisms and aid in the identification of novel therapeutic targets.

This document provides detailed application notes and experimental protocols for designing and conducting this compound tracer studies in a research setting, with a focus on in vitro cell culture experiments. The protocols cover cell culture and labeling, sample collection of volatile metabolites, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The quantitative data from this compound tracer studies are typically presented as Mass Distribution Vectors (MDVs), which show the fractional abundance of each mass isotopologue of a metabolite. This data can be used to calculate metabolic fluxes through various pathways.

Table 1: Hypothetical Mass Distribution Vector (MDV) of Methanethiol in Headspace of Cancer Cells

The following table illustrates the expected format for presenting quantitative data from a ¹³C-Methanethiol tracer study. The data is hypothetical and serves as an example of how to present the fractional abundance of ¹³C-labeled methanethiol detected in the headspace of a cell culture after incubation with ¹³C-Methanethiol.

Time Point (hours)M+0 (Unlabeled CH₃SH)M+1 (¹³CH₃SH)
01.000.00
60.450.55
120.250.75
240.100.90
480.050.95

Table 2: Hypothetical Mass Distribution Vector (MDV) of a Downstream Metabolite (e.g., Dimethyl Sulfide - DMS) in Headspace

This table shows hypothetical MDV data for a downstream metabolite, Dimethyl Sulfide (CH₃SCH₃), which can be formed by the methylation of methanethiol. The presence of M+1 and M+2 isotopologues would indicate the incorporation of one or two ¹³C atoms, respectively.

Time Point (hours)M+0 (Unlabeled DMS)M+1 (¹³CH₃SCH₃)M+2 (¹³CH₃S¹³CH₃)
01.000.000.00
60.850.140.01
120.600.350.05
240.300.600.10
480.150.700.15

Signaling Pathways and Experimental Workflows

Methanethiol Metabolism

Methanethiol is primarily produced from the degradation of methionine and is subsequently metabolized through several pathways. The following diagram illustrates the key metabolic routes of methanethiol.

Methanethiol_Metabolism Methionine Methionine Methanethiol This compound Methionine->Methanethiol Methionine-gamma-lyase DMSP Dimethylsulfoniopropionate DMSP->Methanethiol DMS Dimethyl Sulfide Methanethiol->DMS Methyltransferase H2S Hydrogen Sulfide Methanethiol->H2S Methanethiol Oxidase (MTO) Formaldehyde Formaldehyde Methanethiol->Formaldehyde Methanethiol Oxidase (MTO) H2O2 Hydrogen Peroxide Methanethiol->H2O2 Methanethiol Oxidase (MTO) DMSO Dimethyl Sulfoxide DMS->DMSO Oxidation DMSO2 Dimethyl Sulfone DMSO->DMSO2 Oxidation

Caption: Key metabolic pathways of Methanethiol.

Experimental Workflow for ¹³C-Methanethiol Tracer Studies

The following diagram outlines the major steps in conducting a ¹³C-Methanethiol tracer study in cell culture, from tracer introduction to data analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Sample Collection cluster_analysis Analysis cell_seeding Seed Cells in Gas-Tight Vials tracer_intro Introduce Gaseous 13C-Methanethiol cell_seeding->tracer_intro incubation Incubate for Time Course tracer_intro->incubation headspace_sampling Headspace Sampling (e.g., SPME) incubation->headspace_sampling cell_harvesting Rapid Quenching & Cell Harvesting incubation->cell_harvesting gcms_analysis GC-MS Analysis of Volatiles & Extracts headspace_sampling->gcms_analysis cell_harvesting->gcms_analysis data_processing Data Processing & MDV Calculation gcms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Caption: Experimental workflow for ¹³C-Methanethiol tracer studies.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with ¹³C-Methanethiol

This protocol is adapted for the use of a volatile tracer and requires specialized equipment to ensure accurate and safe delivery of the labeled compound.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Sterile, gas-tight, sealable culture vials (e.g., headspace vials with PTFE/silicone septa)

  • ¹³C-Methanethiol gas (custom synthesis may be required)

  • Gas-tight syringe

  • Incubator with controlled temperature and CO₂

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells directly into the gas-tight vials at a density that allows for logarithmic growth throughout the experiment. Add the appropriate volume of complete culture medium.

    • For suspension cells, add the cell suspension at the desired density to the vials.

  • Pre-incubation: Place the vials in the incubator for 24 hours to allow the cells to adhere (if applicable) and equilibrate.

  • Introduction of ¹³C-Methanethiol:

    • Caution: Methanethiol is a flammable and toxic gas. All manipulations should be performed in a certified fume hood.

    • Using a gas-tight syringe, carefully draw a calculated volume of ¹³C-Methanethiol gas from the cylinder. The volume will depend on the desired final concentration in the vial headspace.

    • Inject the gas through the septum of the sealed vial into the headspace above the cell culture medium.

    • Gently swirl the vials to facilitate the dissolution of the gas into the medium.

  • Incubation: Return the vials to the incubator and incubate for the desired time points (e.g., 0, 6, 12, 24, 48 hours).

Protocol 2: Headspace Volatile Organic Compound (VOC) Collection

This protocol describes the collection of volatile metabolites from the headspace of the culture vials using Solid Phase Microextraction (SPME).

Materials:

  • SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

  • Heated magnetic stirrer (optional, for agitation)

  • GC-MS system

Procedure:

  • At each time point, remove the designated vials from the incubator.

  • Carefully pierce the septum with the SPME needle and expose the fiber to the headspace above the cell culture for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds. Maintain the vial at 37°C during sampling to ensure consistency.

  • After the sampling period, retract the fiber into the needle and withdraw it from the vial.

  • Immediately insert the SPME needle into the heated injection port of the GC-MS for thermal desorption of the analytes.

Protocol 3: Quenching, Extraction, and Analysis of Intracellular Metabolites

This protocol details the steps for harvesting cells and extracting intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C Methanol

  • Cell scraper (for adherent cells)

  • Centrifuge

  • Lyophilizer

  • Derivatization reagents (e.g., MTBSTFA)

Procedure:

  • Quenching:

    • Immediately after headspace sampling, place the vials on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold 0.9% NaCl.

    • Add a sufficient volume of -80°C methanol to the cells to quench all metabolic activity.

  • Cell Harvesting and Extraction:

    • For adherent cells, use a cell scraper to detach the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

    • For suspension cells, directly transfer the cell suspension in methanol to a pre-chilled tube.

    • Vortex the tubes vigorously and centrifuge at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the cell debris.

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

  • Sample Preparation for GC-MS:

    • Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS. The parameters of the GC-MS method (e.g., temperature program, column type) should be optimized for the separation and detection of methanethiol and its potential metabolites.

    • Acquire the data in full scan mode to identify all metabolites and in selected ion monitoring (SIM) mode to quantify the mass isotopologues of target metabolites.

Concluding Remarks

The protocols and guidelines presented here provide a framework for conducting this compound tracer studies to investigate sulfur metabolism. Due to the volatile and reactive nature of methanethiol, careful handling and specialized experimental setups are crucial for obtaining reliable and reproducible data. Researchers should optimize these protocols for their specific cell types and experimental questions. The insights gained from such studies will be invaluable for advancing our understanding of the role of methanethiol in health and disease.

Application Notes and Protocols for Analyzing ¹³C Labeling Data from Methanethiol-¹³C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for analyzing ¹³C labeling data from experiments utilizing Methanethiol-¹³C as a tracer. This document outlines the theoretical background, experimental design considerations, detailed protocols for sample preparation and analysis, and a step-by-step guide to data analysis using specialized software. The focus is on enabling researchers to trace the metabolic fate of the carbon atom from methanethiol and quantify its incorporation into various metabolic pathways.

Introduction to Methanethiol Metabolism and ¹³C Labeling

Methanethiol (CH₃SH) is a volatile sulfur compound involved in various biological processes, including sulfur metabolism and detoxification.[1][2][3] In humans, it can be endogenously produced from the metabolism of methionine or by gut microbiota.[1] The primary detoxification pathway for methanethiol is its oxidation, catalyzed by methanethiol oxidase (MTO), to formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide.[1] The H₂S produced can be further oxidized to thiosulfate and sulfate.[2][3] Additionally, methanethiol is linked to one-carbon metabolism through the methionine salvage pathway.

By using Methanethiol-¹³C as a tracer, researchers can follow the path of the labeled carbon atom as it is incorporated into downstream metabolites. This allows for the quantitative analysis of metabolic fluxes through pathways involved in methanethiol metabolism, providing insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.

Software for ¹³C Metabolic Flux Analysis (¹³C-MFA)

Several software packages are available for the analysis of ¹³C labeling data. The choice of software depends on the complexity of the metabolic model, the type of labeling data (e.g., mass spectrometry, NMR), and the user's expertise. Below is a summary of commonly used software for ¹³C-MFA.

SoftwareKey FeaturesTarget AudienceData InputAnalysis Type
13CFLUX2 High-performance suite for large-scale MFA, supports various labeling experiments and data types.[1][2][4][5][6]ExpertsXML-based FluxML formatAbsolute fluxes, flux ratios
SUMOFLUX Targeted analysis of flux ratios using surrogate modeling and machine learning.[3][7][8][9][10]Non-experts, high-throughput analysisTabular data of isotopomer distributionsFlux ratios
FiatFlux User-friendly interface for flux ratio analysis and absolute flux estimation, particularly for GC-MS data.[11][12][13][14]Non-expertsGC-MS dataFlux ratios, absolute fluxes
Agilent VistaFlux Qualitative flux analysis with integrated pathway visualization tools, designed for Agilent TOF and Q-TOF data.[15][16][17][18][19]Researchers using Agilent platformsLC/MS dataQualitative flux analysis
METRAN Based on the Elementary Metabolite Units (EMU) framework for efficient flux estimation and experimental design.[20][21]ExpertsText filesAbsolute fluxes
INCA Isotopically non-stationary metabolic flux analysis (INST-MFA) and steady-state MFA.ExpertsText filesAbsolute fluxes
OpenFlux Open-source software for modeling and simulation of ¹³C labeling experiments.ExpertsText filesAbsolute fluxes

Experimental Protocol: Tracing ¹³C-Methanethiol in Cultured Cells

This protocol describes a general workflow for a ¹³C-methanethiol labeling experiment in cultured mammalian cells.

1. Materials and Reagents:

  • Methanethiol-¹³C (custom synthesis or commercially available)

  • Cell culture medium appropriate for the cell line

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Internal standards for metabolite quantification

  • Cell scraper

  • Liquid nitrogen

2. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • One day before the experiment, switch the cells to a medium containing dFBS to reduce background levels of unlabeled methionine and other sulfur-containing amino acids.

  • On the day of the experiment, replace the medium with fresh medium containing a defined concentration of Methanethiol-¹³C. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition. A typical starting point is 10-100 µM for 1-24 hours.

  • Incubate the cells under standard culture conditions for the desired labeling period.

3. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolism.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried extracts in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.

4. LC-MS Analysis:

  • Perform targeted or untargeted metabolomics analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Use a chromatographic method suitable for separating polar metabolites (e.g., HILIC or reversed-phase with an ion-pairing agent).

  • Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

Data Analysis Workflow

The following workflow outlines the steps for analyzing the raw LC-MS data to determine the incorporation of ¹³C from methanethiol into downstream metabolites.

1. Data Preprocessing:

  • Convert the raw mass spectrometry data to an open format (e.g., mzXML or mzML).

  • Use a software tool like Agilent MassHunter Profinder (part of VistaFlux) or an open-source alternative to perform peak picking, feature detection, and alignment of the chromatographic data.

2. Isotopologue Extraction and Correction:

  • Define a list of target metabolites based on the known pathways of methanethiol metabolism. This should include key intermediates of one-carbon metabolism, the methionine cycle, and related pathways.

  • Use the chosen software to extract the mass isotopologue distributions (MIDs) for each target metabolite. This involves identifying and quantifying the abundance of each isotopologue (M+0, M+1, etc.).

  • Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.

3. Metabolic Flux Analysis:

  • Construct a metabolic model that includes the relevant reactions of methanethiol metabolism and its connections to central carbon metabolism.

  • Input the corrected MIDs and any measured extracellular fluxes (e.g., methanethiol uptake rate) into the chosen ¹³C-MFA software (e.g., 13CFLUX2, METRAN).

  • The software will then estimate the intracellular metabolic fluxes by fitting the model to the experimental data.

4. Data Visualization and Interpretation:

  • Visualize the calculated fluxes on a pathway map to facilitate interpretation.

  • Perform statistical analysis to identify significant changes in metabolic fluxes between different experimental conditions.

Signaling Pathways and Experimental Workflows

Methanethiol Metabolism Pathway

The following diagram illustrates the key metabolic pathways involved in the metabolism of methanethiol. The ¹³C label from Methanethiol-¹³C is expected to be incorporated into formaldehyde, and subsequently into the one-carbon pool, as well as potentially being transferred to other molecules.

Methanethiol_Metabolism cluster_methanethiol Methanethiol Metabolism cluster_one_carbon One-Carbon Metabolism cluster_methionine Methionine Cycle Methanethiol-13C This compound MTO MTO This compound->MTO O2 Formaldehyde-13C Formaldehyde-13C 5,10-Methylene-THF-13C 5,10-Methylene-THF-13C Formaldehyde-13C->5,10-Methylene-THF-13C THF H2S H2S H2O2 H2O2 MTO->Formaldehyde-13C MTO->H2S MTO->H2O2 THF THF Serine Serine 5,10-Methylene-THF-13C->Serine Glycine Homocysteine Homocysteine 5,10-Methylene-THF-13C->Homocysteine provides methyl group via 5-Methyl-THF Glycine Glycine Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation SAH->Homocysteine Homocysteine->Methionine 5-Methyl-THF

Caption: Metabolic fate of ¹³C from Methanethiol-¹³C.

Experimental and Data Analysis Workflow

The following diagram outlines the complete workflow from experimental setup to data interpretation for a ¹³C-methanethiol labeling study.

Experimental_Workflow cluster_experiment Experimental Phase cluster_data_analysis Data Analysis Phase Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS Analysis Extraction->LCMS Data_Preprocessing 6. Data Preprocessing (Peak Picking, Alignment) LCMS->Data_Preprocessing Isotopologue_Extraction 7. Isotopologue Extraction & Correction Data_Preprocessing->Isotopologue_Extraction MFA 8. 13C-Metabolic Flux Analysis (e.g., using 13CFLUX2) Isotopologue_Extraction->MFA Visualization 9. Data Visualization & Interpretation MFA->Visualization

Caption: Workflow for ¹³C-Methanethiol MFA.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from a ¹³C-methanethiol labeling experiment.

Table 1: Mass Isotopologue Distributions of Key Metabolites

MetaboliteM+0 (Control)M+1 (Control)M+0 (Treated)M+1 (Treated)p-value
Serine95.3 ± 1.24.1 ± 0.585.1 ± 2.513.2 ± 1.8<0.01
Glycine98.1 ± 0.81.5 ± 0.392.4 ± 1.96.8 ± 1.1<0.01
Formaldehyde99.8 ± 0.10.2 ± 0.0550.3 ± 5.148.9 ± 4.9<0.001
..................
(Values are represented as mean ± standard deviation of fractional abundance)

Table 2: Estimated Metabolic Fluxes (normalized to Methanethiol uptake rate)

ReactionControlTreatedFold Changep-value
Methanethiol Oxidase (MTO)1001001.0-
Serine Hydroxymethyltransferase (SHMT)15.2 ± 2.125.8 ± 3.41.7<0.05
Methionine Synthase (MS)5.6 ± 1.08.9 ± 1.51.6<0.05
...............
(Values are represented as mean ± standard deviation)

Conclusion

The analysis of ¹³C labeling data from Methanethiol-¹³C experiments offers a powerful approach to quantitatively study the metabolic fate of methanethiol and its impact on cellular metabolism. By following the detailed protocols and utilizing the appropriate software, researchers can gain valuable insights into the regulation of sulfur and one-carbon metabolism in health and disease, which can aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Isotopic Enrichment in Methanethiol-¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Tracing the Metabolic Fates of Methanethiol

Methanethiol (CH₃SH) is a volatile sulfur compound of significant biological interest. Primarily produced by the gut microbiome through the degradation of methionine, it plays a dual role in human physiology. In healthy colon epithelial cells, methanethiol is rapidly detoxified by the enzyme Selenium-Binding Protein 1 (SELENBP1), which functions as a methanethiol oxidase (MTO)[1][2][3]. However, in various cancers, the downregulation of SELENBP1 leads to an accumulation of methanethiol and its diversion into alternative metabolic pathways, making it a potential biomarker for disease and a target for therapeutic intervention[4].

Stable isotope tracing using Methanethiol-¹³C (¹³CH₃SH) is a powerful technique to quantitatively investigate these metabolic pathways. By introducing a ¹³C-labeled substrate, researchers can track the carbon atom as it is incorporated into downstream metabolites. This allows for the precise measurement of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone. These application notes provide a comprehensive overview and detailed protocols for designing and executing Methanethiol-¹³C labeling experiments for applications in basic research and drug development.

Metabolic Pathways of Methanethiol

Understanding the metabolic network of methanethiol is crucial for designing and interpreting labeling experiments. The primary fates of methanethiol in mammalian cells are summarized below.

  • Physiological Degradation (SELENBP1-mediated): In cells with normal SELENBP1 function, methanethiol is oxidized to produce hydrogen sulfide (H₂S), hydrogen peroxide (H₂O₂), and formaldehyde. This is the primary detoxification pathway[1][3][4].

  • Alternative Metabolism (SELENBP1-deficient): In cells where SELENBP1 is downregulated or inactive, such as certain cancer cells, methanethiol is methylated to form dimethyl sulfide (DMS). DMS can be further oxidized to dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO₂)[4].

Methanethiol_Metabolism cluster_0 Physiological Pathway (SELENBP1 Active) cluster_1 Alternative Pathway (SELENBP1 Deficient) MT Methanethiol (¹³CH₃SH) SELENBP1 SELENBP1 (MTO) MT->SELENBP1 Oxidation Methylation Methylation MT->Methylation S-adenosylmethionine (SAM) H2S Hydrogen Sulfide (H₂S) SELENBP1->H2S H2O2 Hydrogen Peroxide (H₂O₂) SELENBP1->H2O2 HCHO Formaldehyde (¹³CH₂O) SELENBP1->HCHO DMS Dimethyl Sulfide (¹³CH₃-S-CH₃) Methylation->DMS DMSO DMSO DMS->DMSO DMSO2 DMSO₂ DMSO->DMSO2

Caption: Metabolic fates of Methanethiol-¹³C.

Isotopic Enrichment Strategy

The most direct strategy for these experiments is the use of commercially available Methanethiol-¹³C. This ensures a high level of isotopic enrichment from the start of the metabolic tracing.

Parameter Description
Tracer Methanethiol-¹³C
Synonym Methyl-¹³C mercaptan
CAS Number 90500-11-1
Molecular Formula ¹³CH₄S
Molecular Weight 49.10 g/mol
Isotopic Purity Typically ≥99 atom % ¹³C
Chemical Purity Typically ≥97%
Form Gas

Table 1: Properties of the recommended isotopic tracer, Methanethiol-¹³C.

Experimental Design and Workflow

A typical Methanethiol-¹³C labeling experiment follows a standardized workflow from cell culture to data analysis. The key steps are outlined below to ensure reproducibility and high-quality data acquisition.

Experimental_Workflow A 1. Cell Culture (e.g., Cancer vs. Normal Cell Line) B 2. Introduction of ¹³C-Methanethiol (Gas-tight syringe or sealed chamber) A->B C 3. Time-Course Incubation (e.g., 0, 15, 30, 60, 120 min) B->C D 4. Metabolic Quenching (e.g., Liquid N₂ or Cold Methanol) C->D E 5. Metabolite Extraction (e.g., Methanol/Water/Chloroform) D->E F 6. Sample Derivatization (e.g., Silylation for GC-MS) E->F G 7. GC-MS or LC-MS/MS Analysis F->G H 8. Data Analysis (Mass Isotopomer Distribution, Flux Calculation) G->H

Caption: General workflow for a ¹³C-Methanethiol tracing experiment.

Detailed Experimental Protocols

The following protocols are generalized for adherent cell cultures and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Adjustments may be necessary based on the specific cell type, experimental goals, and available equipment.

Protocol 1: Cell Culture and ¹³C-Methanethiol Labeling

Objective: To introduce ¹³C-Methanethiol to cultured cells for a defined period to allow for metabolic incorporation.

Materials:

  • Adherent cells cultured in multi-well plates (e.g., 6-well plates).

  • Standard cell culture medium.

  • Methanethiol-¹³C (¹³CH₃SH) gas.

  • Gas-tight syringe with a fine-gauge needle.

  • Parafilm or a sealed secondary container/incubator chamber.

Procedure:

  • Seed cells in 6-well plates and grow to desired confluency (typically 70-80%). Include wells for each time point and condition (e.g., unlabeled control, ¹³C-labeled).

  • Just before labeling, replace the culture medium with fresh, pre-warmed medium.

  • Labeling:

    • Method A (Direct Injection): Work in a chemical fume hood. Carefully draw a specific volume of ¹³CH₃SH gas into a gas-tight syringe. Pierce the lid of the culture plate (or a parafilm seal over the well) and gently inject the gas into the headspace above the medium. The final concentration in the medium will depend on the gas volume and Henry's law partitioning. Aim for a concentration that is non-toxic but sufficient for uptake (e.g., low micromolar range).

    • Method B (Sealed Chamber): Place the culture plates into a sealed, gas-tight chamber or incubator. Introduce a known volume of ¹³CH₃SH gas into the chamber to create a uniform atmosphere for all plates.

  • Return the plates to the incubator (37°C, 5% CO₂) for the desired labeling duration (e.g., for a time-course experiment, remove plates at 15, 30, 60, and 120 minutes).

  • Proceed immediately to Protocol 2 for quenching at the end of each time point.

Protocol 2: Rapid Metabolite Quenching and Extraction

Objective: To instantly halt all enzymatic activity to preserve the metabolic state of the cells at the time of collection.

Materials:

  • Liquid Nitrogen (LN₂).

  • Extraction Solvent: 80:20 Methanol:Water (HPLC-grade), pre-chilled to -80°C.

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • Remove the culture plate from the incubator.

  • Quickly aspirate the culture medium.

  • Immediately place the plate on the surface of a shallow tray of LN₂ to flash-freeze the cell monolayer. This step must be done rapidly to ensure effective quenching.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

  • Place the plate on dry ice and use a cell scraper to scrape the frozen cells into the methanol solution.

  • Transfer the resulting cell lysate/methanol slurry to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Store the metabolite extract at -80°C until analysis.

Protocol 3: Sample Preparation and GC-MS Analysis

Objective: To derivatize metabolites for volatility and analyze the mass isotopomer distribution of target compounds.

Materials:

  • Metabolite extract from Protocol 2.

  • SpeedVac or nitrogen evaporator.

  • Derivatization Agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCI.

  • Pyridine.

  • GC-MS system with an appropriate column (e.g., DB-5ms).

Procedure:

  • Dry the metabolite extract completely using a SpeedVac or a gentle stream of nitrogen gas. Ensure the sample is fully dried, as water can interfere with derivatization.

  • Derivatization:

    • Add 20 µL of pyridine to the dried extract to re-dissolve the metabolites.

    • Add 30 µL of MTBSTFA.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate at 60°C for 1 hour.

  • After incubation, cool the sample to room temperature. Transfer the derivatized sample to a GC-MS vial with an insert.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto the GC-MS.

    • Use a standard temperature gradient suitable for separating polar metabolites (e.g., initial temp 80°C, ramp to 300°C).

    • Operate the mass spectrometer in full scan mode to collect mass spectra across a range (e.g., 50-600 m/z).

    • Identify target metabolites based on their retention time and fragmentation pattern by comparing them to a standard library.

    • Extract the ion chromatograms for the characteristic fragments of target metabolites (e.g., S-methylcysteine) to determine the relative abundances of their mass isotopomers (M+0, M+1, etc.).

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for metabolites of interest. The ¹³C label from methanethiol will cause a mass shift in downstream products. For example, if the ¹³C-methyl group is incorporated into a metabolite, its mass will increase by 1 Dalton (M+1).

Illustrative Data

The following table shows hypothetical but realistic MID data for a downstream metabolite, S-methylcysteine, which could be formed from the reaction of ¹³C-methanethiol with serine.

Mass Isotopomer Natural Abundance (Unlabeled Control) ¹³C-Labeled Sample (60 min) Interpretation
M+0 94.5%45.1%Fraction of the metabolite pool that is unlabeled.
M+1 4.0%53.2%Represents the natural ¹³C abundance in the control. In the labeled sample, the large increase indicates significant incorporation of one ¹³C atom from ¹³CH₃SH.
M+2 1.0%1.2%Represents natural abundance of two ¹³C atoms or other heavy isotopes.
M+3 0.5%0.5%Represents natural abundance of heavier isotopes.

Table 2: Example of Mass Isotopomer Distribution (MID) data for a fragment of derivatized S-methylcysteine. The significant shift from M+0 to M+1 in the labeled sample demonstrates the successful tracing of the ¹³C atom.

This MID data can then be used in computational models (e.g., using software like Metran or INCA) to calculate metabolic fluxes. The model uses the labeling patterns, along with measured nutrient uptake and secretion rates, to solve for the unknown intracellular reaction rates. The final output is a quantitative flux map.

Metabolic Reaction / Pathway Flux (Control) (nmol/10⁶ cells/hr)Flux (Drug Treatment) (nmol/10⁶ cells/hr)Fold Change p-value
Methanethiol → HCHO (SELENBP1 Activity)15.2 ± 1.84.6 ± 0.9-3.3<0.01
Methanethiol → DMS (Methylation)1.1 ± 0.38.9 ± 1.1+8.1<0.001
Serine → S-methylcysteine0.5 ± 0.14.2 ± 0.7+8.4<0.001

Table 3: Example of a quantitative flux summary derived from ¹³C-Methanethiol tracing data. This hypothetical data illustrates how the technique can be used to show a drug-induced shift from the SELENBP1 pathway towards the methylation pathway.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs) by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the GC-MS analysis of VSCs.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in your chromatogram.

  • Reduced peak height and poor resolution.

  • Difficulty in accurate peak integration and quantification.

Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Sulfur compounds are prone to interaction with active sites. Deactivate the inlet liner with silylation reagents. Use an inert-coated GC column specifically designed for sulfur analysis.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. A poor cut can cause peak tailing.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first few centimeters of the column.[1]
Inappropriate Flow Rate Optimize the carrier gas flow rate. A flow rate that is too low can cause peak broadening and tailing.[2]
Problem 2: Low or No Signal (Poor Sensitivity)

Symptoms:

  • Target VSC peaks are very small or not detectable, even in standard solutions.

  • High signal-to-noise ratio.

Possible Causes & Solutions:

CauseSolution
Analyte Loss During Sample Preparation VSCs are highly volatile and can be lost during sample handling and preparation.[3][4] Minimize sample exposure to air, use gas-tight syringes, and keep samples cool.
Adsorption to Surfaces VSCs can adsorb to active surfaces in the sample vial, syringe, inlet, and column. Use silanized vials and inert flow paths.
Inefficient Ionization Optimize the MS ion source parameters, including electron energy and emission current, for sulfur compounds.
Matrix Effects The sample matrix can suppress the signal of target analytes.[3][4] Dilute the sample, use matrix-matched standards, or employ a more selective sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME).[5][6]
Leaky Septum A leaking septum can lead to the loss of analyte and carrier gas, resulting in reduced signal intensity.[1] Regularly replace the injector septum.
Problem 3: Irreproducible Results (Poor Precision)

Symptoms:

  • Significant variation in peak areas or retention times between replicate injections of the same sample or standard.

  • Inconsistent quantification results.

Possible Causes & Solutions:

CauseSolution
Inconsistent Injection Volume Use an autosampler for precise and repeatable injections.[7] If using manual injection, ensure a consistent technique.
Variable Sample Preparation Standardize the sample preparation procedure, including extraction time, temperature, and agitation for techniques like HS-SPME.[5][6]
Fluctuations in GC Oven Temperature Ensure the GC oven is properly calibrated and maintains a stable temperature profile.
Carrier Gas Flow Instability Check for leaks in the gas lines and ensure the gas pressure regulators are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing volatile sulfur compounds by GC-MS?

The primary challenges in analyzing VSCs by GC-MS stem from their inherent chemical properties:

  • High Volatility: VSCs can be easily lost during sample collection, preparation, and injection.[3][4]

  • Low Concentration: They are often present at trace levels in complex matrices, requiring sensitive analytical methods.[5][6]

  • Reactivity: Sulfur compounds are prone to adsorption onto active surfaces within the GC system, leading to poor peak shape and low recovery.

  • Matrix Effects: Complex sample matrices, such as those found in food and beverages, can interfere with the analysis and affect quantification.[3][4]

Q2: How do I choose the right GC column for VSC analysis?

Selecting the appropriate GC column is critical for achieving good separation of VSCs. Key considerations include:

  • Stationary Phase: A non-polar stationary phase, such as a 100% dimethylpolysiloxane (e.g., DB-1), is often a good starting point. For more polar VSCs, a mid-polar or even a wax column might provide better selectivity.[8][9]

  • Column Dimensions: A longer column (e.g., 30-60 m) will provide better resolution for complex mixtures. A smaller internal diameter (e.g., 0.25 mm) can improve efficiency, while a thicker film can increase retention for highly volatile compounds.[2]

  • Inertness: Choose a column that has been specifically tested for inertness towards active compounds like sulfur species to minimize peak tailing.

Q3: What sample preparation techniques are recommended for VSCs?

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and effective technique for the extraction and pre-concentration of VSCs from various matrices.[5][6] It is a solvent-free method that can improve sensitivity and reduce matrix interference.[10] The choice of SPME fiber is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range VSC analysis.[6]

Q4: How can I confirm the identity of a sulfur compound that is not in the MS library?

If a VSC is not present in your mass spectral library, you can use the following approaches for tentative identification:

  • Analyze the Isotope Pattern: The presence of sulfur can be indicated by the M+2 isotopic peak. The natural abundance of the ³⁴S isotope is approximately 4.21%, which will result in a characteristic isotopic pattern in the mass spectrum.[11]

  • Fragmentation Pattern Analysis: Examine the fragmentation pattern for characteristic losses associated with sulfur compounds, such as the loss of SH (33 Da) or H₂S (34 Da).[11]

  • Chemical Ionization (CI): Using a softer ionization technique like CI can help in determining the molecular weight of the compound by producing a prominent [M+H]⁺ ion.[11]

Q5: What are common sources of contamination in VSC analysis?

Contamination can be a significant issue in trace-level VSC analysis. Common sources include:

  • Gas Cylinders and Lines: Impurities in the carrier or detector gases can introduce background noise and interfering peaks.[12]

  • Septa and Liners: The injector septum and liner can bleed volatile compounds, especially at high temperatures.[1]

  • Sample Handling: Contaminants can be introduced from solvents, glassware, or even the laboratory environment.[12]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of VSCs in a Liquid Matrix

Objective: To extract and pre-concentrate volatile sulfur compounds from a liquid sample for GC-MS analysis.

Materials:

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

  • Heater-stirrer or water bath.

  • GC-MS system.

Procedure:

  • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • If required, add a salt (e.g., NaCl to 20% w/v) to increase the volatility of the analytes.[5][6]

  • Immediately seal the vial with a magnetic crimp cap.

  • Place the vial in the heater-stirrer or water bath set to the desired extraction temperature (e.g., 35°C).[5][6]

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while stirring the sample.[5][6]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

  • Desorb the analytes from the fiber in the hot injector (e.g., at 250°C) for a specified time (e.g., 5 minutes) in splitless mode.

  • Start the GC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of SPME Fiber Coatings for VSC Extraction

The following table summarizes the relative performance of different SPME fiber coatings for the extraction of various volatile sulfur compounds. The data is presented as the total peak area obtained from GC-MS analysis.

SPME Fiber CoatingTotal Peak Area (Arbitrary Units)Number of Detected Peaks
100 µm Polydimethylsiloxane (PDMS)1.2 x 10⁷12
60 µm Polyethylene Glycol (PEG)8.5 x 10⁶10
85 µm Polyacrylate (PA)9.1 x 10⁶11
85 µm Carboxen/PDMS (CAR/PDMS)2.5 x 10⁷17
50/30 µm DVB/CAR/PDMS2.8 x 10⁷19

Data adapted from a study on VSC analysis in fermented beverages, highlighting the superior performance of DVB/CAR/PDMS fibers for a broader range of VSCs.[6]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing/Fronting) check_liner Check Inlet Liner start->check_liner deactivate_liner Deactivate or Replace Liner check_liner->deactivate_liner Active? check_column_install Check Column Installation check_liner->check_column_install Inert? end Improved Peak Shape deactivate_liner->end reinstall_column Reinstall Column (Clean Cut) check_column_install->reinstall_column Improper? check_column_cond Check Column Condition check_column_install->check_column_cond Proper? reinstall_column->end bakeout_trim Bakeout or Trim Column check_column_cond->bakeout_trim Contaminated? optimize_flow Optimize Carrier Gas Flow Rate check_column_cond->optimize_flow Clean? bakeout_trim->end optimize_flow->end

Caption: A logical workflow for troubleshooting poor peak shape in GC-MS.

Diagram 2: Experimental Workflow for HS-SPME-GC-MS Analysis

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample_prep 1. Sample Aliquoting into Vial add_salt 2. Salt Addition (Optional) sample_prep->add_salt seal_vial 3. Seal Vial add_salt->seal_vial extraction 4. Headspace Extraction (Heating & Stirring) seal_vial->extraction desorption 5. Thermal Desorption in GC Inlet extraction->desorption separation 6. Chromatographic Separation desorption->separation detection 7. Mass Spectrometric Detection separation->detection

Caption: Step-by-step workflow for VSC analysis using HS-SPME-GC-MS.

References

Reducing background interference in Methanethiol-13C mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methanethiol-13C by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and reduce background interference in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis.

Question: I am observing a high background signal or "chemical noise" across my mass spectrum. What are the common causes and how can I reduce it?

Answer: High background noise can originate from several sources. A systematic approach is best for identifying and mitigating the issue.

  • Contaminated Solvents or Reagents: Even high-purity solvents can contain trace impurities that contribute to background noise.

    • Solution: Use LC-MS or GC-MS grade solvents and reagents. Always run a "blank" injection of your solvent to check for background peaks.

  • Sample Matrix Effects: Biological samples (e.g., plasma, breath, tissue homogenates) are complex and can introduce a multitude of interfering compounds.[1]

    • Solution: Incorporate a sample cleanup step. This could include solid-phase extraction (SPE) or protein precipitation for liquid samples. For volatile analysis, ensure your collection method is clean and free of contaminants.

  • Plasticizers and other Leachables: Phthalates and other compounds can leach from plastic consumables like pipette tips, vials, and tubing.

    • Solution: Use glassware whenever possible, or polypropylene labware that is certified as low-leachable.

  • Gas Chromatography (GC) System Contamination: Contamination can build up in the GC inlet, column, or detector.

    • Solution: Regularly maintain your GC system. This includes changing the septa and liner in the inlet, baking out the column, and cleaning the ion source of the mass spectrometer. A "ghost peak" that appears in subsequent runs is a common sign of system contamination.[2][3]

Question: My signal-to-noise ratio (S/N) for this compound is poor. How can I improve it?

Answer: A low S/N ratio indicates that the signal from your analyte is not sufficiently intense relative to the background noise.

  • Suboptimal Sample Preparation: Methanethiol is a volatile compound, and losses can occur during sample preparation.

    • Solution: Minimize sample handling steps and keep samples chilled. Consider derivatization of methanethiol with a reagent like N-ethylmaleimide or 3-buten-2-one to create a more stable, less volatile compound for analysis.[4][5]

  • Inefficient Ionization: The settings on your mass spectrometer's ion source may not be optimal for this compound.

    • Solution: Tune the mass spectrometer according to the manufacturer's recommendations. Ensure the ion source is clean.

  • Poor Chromatographic Peak Shape: Tailing peaks, which can be caused by active sites in the GC system, will have a lower height and thus a poorer S/N.[3]

    • Solution: Use a deactivated inlet liner and a column specifically designed for volatile sulfur compounds. If peak tailing persists, you may need to trim the first few centimeters of the column.

Question: I am seeing interfering peaks at or near the mass-to-charge ratio (m/z) of my this compound ions. How can I resolve this?

Answer: Isobaric interferences, where other compounds or ions have the same nominal mass as your analyte, can be a significant challenge.

  • Naturally Occurring Isotopes: The presence of naturally occurring heavier isotopes (e.g., 34S in other sulfur-containing compounds) can lead to peaks that overlap with your 13C-labeled analyte.

    • Solution: High-resolution mass spectrometry can often resolve these isobaric interferences. Alternatively, using a stable isotope-labeled internal standard with a larger mass difference can help.

  • Co-eluting Compounds: If another compound from your sample matrix is not chromatographically separated from methanethiol, it can cause interference.

    • Solution: Optimize your GC method. Adjusting the temperature ramp or using a different GC column can improve separation.

  • Fragmentation of Larger Molecules: Other compounds in your sample can fragment in the ion source to produce ions with the same m/z as your target analyte.

    • Solution: A robust sample cleanup procedure is the best way to remove these interfering parent molecules. Tandem mass spectrometry (MS/MS) can also be used to isolate your specific analyte through a characteristic fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: What is a stable isotope dilution assay and why is it recommended for this compound quantification?

A stable isotope dilution assay is a highly accurate method for quantification using mass spectrometry. It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, a deuterated or 34S-labeled methanethiol standard) to the sample.[1][4][6] This "internal standard" behaves almost identically to the endogenous analyte during sample preparation and analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any losses during the procedure can be corrected for, leading to more accurate and precise quantification.

Q2: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for methanethiol analysis?

The LOD and LOQ are dependent on the sample matrix, instrumentation, and sample preparation method. However, published methods provide a general idea of what is achievable.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
MethanethiolGC-MS with derivatizationWater10 ng/L-
MethanethiolHS/GC-MS--10 µg/L
Thiols (general)LC-MS/MSBiological Matrices-Intra-day CV ≤7.6%, Inter-day CV ≤12.7%

Data compiled from multiple sources.[1][5][7]

Q3: What are the key mass fragments for methanethiol that I should monitor on my mass spectrometer?

The electron ionization mass spectrum of methanethiol shows several characteristic ions. For this compound, these masses will be shifted by +1 amu.

IonDescriptionm/z (CH3SH)m/z (13CH3SH)
[M]+•Molecular Ion4849
[M-1]+Loss of H4748
[CH3S]+4748
[CHS]+4546

Data from NIST Mass Spectrometry Data Center.[8] You should monitor the molecular ion and at least one or two fragment ions for confident identification and quantification.

Experimental Protocols

Protocol: Quantification of this compound in a Liquid Sample using Stable Isotope Dilution GC-MS

This protocol provides a general framework. Specific parameters may need to be optimized for your particular application and instrumentation.

  • Preparation of Internal Standard Spiking Solution:

    • Prepare a stock solution of a suitable stable isotope-labeled internal standard, such as deuterated methanethiol ((2H3)methanethiol), in an appropriate solvent (e.g., methanol).

    • Create a series of working standard solutions of known concentrations through serial dilution.

  • Sample Preparation and Derivatization:

    • Collect a known volume or weight of your sample (e.g., 1 mL of plasma) into a chilled vial.

    • Add a precise volume of the internal standard spiking solution to the sample.

    • Add a derivatizing agent, such as N-ethylmaleimide, to convert the volatile methanethiol to a more stable derivative. Follow the derivatization reagent's protocol for reaction time and temperature.

    • Quench the reaction if necessary, as specified by the derivatization protocol.

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the derivatized analyte and remove matrix interferences.

  • GC-MS Analysis:

    • GC Column: Use a column suitable for volatile sulfur compounds.

    • Inlet: Set the injector temperature to ensure efficient volatilization of the derivative without causing thermal degradation.

    • Oven Program: Develop a temperature gradient that provides good chromatographic separation of the analyte from other components in the sample extract. An example might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Hold: Maintain 250°C for 5 minutes.

    • Mass Spectrometer:

      • Operate the instrument in Selected Ion Monitoring (SIM) mode for the highest sensitivity.

      • Monitor at least two ions for both the derivatized this compound and the derivatized internal standard. For example, monitor the molecular ion and a key fragment ion for each.

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both the this compound derivative and the internal standard derivative.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard.

    • Determine the concentration of this compound in your samples by comparing their peak area ratios to the calibration curve.

Visualizations

TroubleshootingWorkflow start High Background or Low S/N Ratio check_blank Run Solvent Blank start->check_blank is_blank_clean Is Blank Clean? check_blank->is_blank_clean check_consumables Check Consumables (Vials, Pipette Tips) is_blank_clean->check_consumables No check_gc GC System Check is_blank_clean->check_gc Yes use_glassware Switch to Glassware or Certified Low-Leachable Plastics check_consumables->use_glassware problem_solved Problem Resolved use_glassware->problem_solved gc_issues Contamination in: - Inlet (Septa/Liner) - Column - Ion Source check_gc->gc_issues sample_prep Review Sample Prep check_gc->sample_prep GC System is Clean perform_maintenance Perform GC Maintenance: - Bake Column - Clean Source - Replace Consumables gc_issues->perform_maintenance perform_maintenance->problem_solved optimize_prep Optimize Sample Prep: - Add Cleanup Step (SPE) - Consider Derivatization - Minimize Analyte Loss sample_prep->optimize_prep optimize_prep->problem_solved

Caption: Troubleshooting workflow for high background noise.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection (e.g., Plasma) add_is Spike with Labeled Internal Standard sample->add_is derivatize Derivatization add_is->derivatize cleanup Extraction / Cleanup (e.g., SPE) derivatize->cleanup gc_ms GC-MS Analysis (SIM Mode) cleanup->gc_ms data_proc Data Processing (Peak Integration) gc_ms->data_proc calc_ratio Calculate Peak Area Ratios data_proc->calc_ratio calibration Generate Calibration Curve calc_ratio->calibration quantify Quantify Concentration calc_ratio->quantify calibration->quantify

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Sample Preparation for Volatile ¹³C-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of volatile ¹³C-labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when preparing volatile ¹³C-labeled compounds for analysis?

A1: The primary challenges include preventing the loss of volatile analytes, avoiding isotopic fractionation, ensuring complete and reproducible extraction, and managing potential matrix effects that can interfere with accurate quantification. Additionally, for derivatized compounds, the introduction of unlabeled carbon atoms from the derivatizing agent can dilute the ¹³C enrichment, which must be accounted for.[1]

Q2: What are the most common sample preparation techniques for volatile ¹³C-labeled compounds?

A2: The most common techniques are Headspace-Solid Phase Microextraction (HS-SPME), Purge and Trap (P&T), and derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the analyte's volatility, concentration, the sample matrix, and the specific analytical goals.

Q3: How can I minimize the loss of volatile analytes during sample preparation?

A3: To minimize analyte loss, it is crucial to work with cooled samples and reagents, use airtight vials with high-quality septa, and minimize sample manipulation and exposure to the atmosphere. For techniques involving a dry-down step, consider alternative methods like microelution Solid Phase Extraction (SPE) to avoid this step where significant loss can occur.

Q4: What is isotopic fractionation and how can I prevent it?

A4: Isotopic fractionation is the alteration of the ratio of isotopes (¹³C/¹²C) during sample preparation due to differences in their atomic mass.[2] This can occur during incomplete reactions, phase changes (e.g., evaporation), or chromatographic separation. To prevent this, ensure all reactions go to completion, avoid partial sample transfers, and use validated and standardized protocols. It is also important to handle samples consistently to ensure any fractionation that does occur is systematic and can be corrected for.

Q5: Why is a ¹³C-labeled internal standard important?

A5: A ¹³C-labeled internal standard is crucial for accurate quantification as it mimics the behavior of the analyte throughout the sample preparation and analysis process. It helps to correct for analyte loss, variations in extraction efficiency, and matrix-induced ion suppression or enhancement in the mass spectrometer. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar losses and matrix effects, allowing for reliable normalization of the results.[3][4]

Troubleshooting Guides

Issue 1: Low Recovery of ¹³C-Labeled Analyte or Internal Standard
Potential Cause Recommended Solution
Incomplete Extraction Optimize extraction parameters such as solvent polarity, pH, and temperature. For SPME, adjust fiber coating, extraction time, and temperature. For Purge and Trap, optimize purge gas flow rate and time.
Analyte Degradation Some compounds are sensitive to heat or light. Consider performing extractions at lower temperatures and protecting samples from light. Adding antioxidants may also be beneficial.
Irreversible Adsorption Volatile compounds can adsorb to container surfaces or septa. Use silanized glassware and high-quality, low-bleed septa to minimize active sites for adsorption.
Inefficient Desorption (SPME/Purge and Trap) For SPME, ensure the GC inlet temperature is optimal for the complete desorption of the analyte from the fiber. For Purge and Trap, check the trap desorption temperature and time to ensure all analytes are released.
Matrix Effects The sample matrix can interfere with the extraction process. Employ matrix-matched calibration curves or the standard addition method to compensate for these effects.
Issue 2: Poor Reproducibility and High Variability in Results
Potential Cause Recommended Solution
Inconsistent Sample Handling Ensure all samples, standards, and blanks are treated identically. Use automated sample preparation systems where possible to improve precision.
Leaky Vials or Syringes Inspect all vials, caps, and septa for proper sealing. For manual injections, ensure the syringe is gastight and does not have any leaks.
Variable Extraction Times For manual SPME, use a timer to ensure consistent extraction times for all samples. For automated systems, verify the method parameters.
Temperature Fluctuations Maintain a constant temperature during sample incubation and extraction, as temperature significantly affects the partitioning of volatile compounds into the headspace.
Incomplete Equilibration Allow sufficient time for the sample to equilibrate at the set temperature before starting the extraction to ensure consistent partitioning of the analyte into the headspace.
Issue 3: Inaccurate Isotopic Ratios or Unexpected Labeling Patterns
Potential Cause Recommended Solution
Isotopic Fractionation As mentioned in the FAQs, ensure complete reactions and avoid partial sample transfers. If fractionation is suspected, analyze standards at different concentrations to assess the effect.
Kinetic Isotope Effect (KIE) KIE can occur during derivatization or other chemical reactions, where the reaction rate for the ¹²C-compound is different from the ¹³C-compound.[2] To minimize this, drive the reaction to completion. If this is not possible, the KIE must be characterized and corrected for.[5]
Contamination with ¹²C Analog Contamination from solvents, reagents, or the environment can dilute the ¹³C-label. Use high-purity solvents and reagents and prepare samples in a clean environment. Analyze procedural blanks to check for contamination.
Incomplete Labeling If the synthesized ¹³C-labeled compound has incomplete isotopic incorporation, this will affect the final isotopic ratio. The purity and isotopic enrichment of the labeled standard must be verified.
Mass Spectrometer Overload Injecting too much sample can lead to detector saturation and inaccurate isotope ratio measurements. Dilute the sample or reduce the injection volume.

Quantitative Data Summary

Direct quantitative comparisons of sample preparation methods for a wide range of volatile ¹³C-labeled compounds are not extensively available in the literature. The optimal technique is highly dependent on the specific analyte and matrix. However, the following table summarizes the general performance characteristics of the most common methods.

Parameter Headspace-SPME Purge and Trap (P&T) Derivatization
Typical Recovery Highly variable (5-95%) depending on analyte volatility and fiber chemistry.Generally high for very volatile compounds (>80%).Near quantitative for the derivatization reaction itself, but losses can occur in preceding extraction steps.
Precision (RSD) Good with automation (5-15%).Excellent with automation (<5%).Good with careful execution (5-10%).
Sensitivity Good, can be improved with optimized fibers and conditions.Excellent, as it is a concentration technique.Can significantly improve sensitivity for certain detectors.
Matrix Effect Can be significant, fiber fouling is a concern.Less susceptible to non-volatile matrix components.Can reduce matrix effects by making the analyte more amenable to GC separation.
Throughput High with automation.Moderate, can be a bottleneck.Can be labor-intensive and time-consuming.

Experimental Protocols

Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME)

This protocol provides a general procedure for the analysis of volatile ¹³C-labeled compounds in a liquid matrix.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Autosampler or manual SPME holder

  • Heater/agitator

  • GC-MS system

Procedure:

  • Sample Preparation: Place a precisely measured aliquot (e.g., 5 mL) of the sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the corresponding ¹³C-labeled internal standard to the vial.

  • Matrix Modification (Optional): Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Equilibration: Place the vial in the heater/agitator and incubate at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.

  • Analysis: Start the GC-MS analysis.

Protocol 2: Purge and Trap (P&T)

This protocol outlines a general procedure for the analysis of volatile ¹³C-labeled compounds in an aqueous matrix.

Materials:

  • Purge and Trap concentrator system

  • GC-MS system

  • Purging vessel and appropriate glassware

  • Inert purge gas (e.g., helium or nitrogen)

Procedure:

  • System Blank: Before analyzing samples, run a system blank with reagent water to ensure the system is clean.

  • Sample Introduction: Introduce a precise volume of the sample (e.g., 5 mL) into the purging vessel.

  • Internal Standard Spiking: Add a known amount of the ¹³C-labeled internal standard directly into the purging vessel.

  • Purging: Purge the sample with an inert gas at a controlled flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes) at a set temperature (e.g., ambient or slightly elevated). The volatile compounds are swept from the sample onto an adsorbent trap.

  • Dry Purge (Optional): Purge the trap with a dry gas for a short period to remove excess water.

  • Desorption: Rapidly heat the trap to a specific temperature (e.g., 250 °C) to desorb the trapped analytes. The desorbed analytes are then transferred to the GC column.

  • Baking: After desorption, bake the trap at a higher temperature to remove any residual compounds.

  • Analysis: Start the GC-MS analysis.

Protocol 3: Derivatization (Silylation)

This protocol describes a general procedure for the silylation of volatile ¹³C-labeled compounds containing active hydrogens (e.g., -OH, -NH, -SH).

Materials:

  • Reacti-Vials™ or other suitable reaction vials

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

  • Solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the dried sample extract into a reaction vial.

  • Internal Standard Spiking: Add the ¹³C-labeled internal standard to the vial.

  • Reagent Addition: Add the solvent and the silylating reagent to the vial.

  • Reaction: Tightly cap the vial and heat it at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS for analysis. Note that the introduction of unlabeled carbons from the derivatizing agent will need to be accounted for in the data analysis.[1]

Visualizations

Experimental_Workflow_SPME cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Aliquot IS Add ¹³C Internal Standard Sample->IS MatrixMod Matrix Modification (Optional) IS->MatrixMod Seal Seal Vial MatrixMod->Seal Equilibrate Equilibrate in Heater/Agitator Seal->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Processing & Quantification GCMS->Data Troubleshooting_Logic Start Problem Encountered (e.g., Low Recovery) CheckExtraction Review Extraction Parameters (Time, Temp, Solvent/Fiber) Start->CheckExtraction CheckIntegrity Inspect Vials, Septa, Syringes for Leaks Start->CheckIntegrity CheckIS Verify Internal Standard Concentration & Purity Start->CheckIS CheckDeriv Confirm Derivatization Reaction Completion Start->CheckDeriv OptimizeExtraction Optimize Extraction Method CheckExtraction->OptimizeExtraction ReplaceConsumables Replace Faulty Consumables CheckIntegrity->ReplaceConsumables PrepareNewIS Prepare Fresh Internal Standard CheckIS->PrepareNewIS OptimizeDeriv Optimize Derivatization Conditions CheckDeriv->OptimizeDeriv Reanalyze Re-analyze Sample OptimizeExtraction->Reanalyze ReplaceConsumables->Reanalyze PrepareNewIS->Reanalyze OptimizeDeriv->Reanalyze

References

Improving the stability of Methanethiol-13C during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Methanethiol-13C during sample storage.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing a lower concentration than expected. What are the potential causes?

A1: Several factors can contribute to a decrease in this compound concentration:

  • Degradation: The primary cause of concentration loss is the oxidative degradation of this compound to dimethyl disulfide-13C2. This is accelerated by the presence of oxygen, light, and elevated temperatures.

  • Volatilization: Methanethiol is a volatile compound. Improperly sealed storage vials can lead to loss of the analyte due to evaporation.

  • Adsorption: Thiols can adsorb to the surfaces of storage containers, particularly glass. This is more pronounced at low concentrations.

  • Inaccurate Standard Preparation: Errors in the initial preparation of the standard, including inaccurate weighing or dilution, can lead to a lower than expected concentration.

Q2: What is the primary degradation product of this compound and how can I detect it?

A2: The primary degradation product is dimethyl disulfide-13C2, formed through the oxidation of two this compound molecules. You can detect this product using gas chromatography-mass spectrometry (GC-MS). The mass spectrum of dimethyl disulfide-13C2 will show a characteristic isotopic pattern reflecting the presence of two 13C atoms.

Q3: How can I minimize the oxidation of my this compound samples?

A3: To minimize oxidation, consider the following:

  • Use an Inert Atmosphere: Before sealing the storage vial, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Store in Amber Vials: Protect the sample from light, which can catalyze oxidation, by using amber glass vials.

  • Low Temperature Storage: Store samples at or below -20°C. For long-term storage, -80°C is recommended.

  • Use of Antioxidants: While not always feasible depending on the application, the addition of a small amount of an antioxidant can help to slow down the oxidation process. The compatibility of the antioxidant with your analytical method must be verified.

Q4: What type of storage container is best for this compound solutions?

A4: For optimal stability, use amber glass vials with PTFE-lined screw caps. While polypropylene tubes can be used for short-term storage, glass is generally preferred to minimize the potential for adsorption and leaching of impurities from the plastic. Ensure the cap provides a tight seal to prevent volatilization.

Q5: I am observing poor reproducibility in my analytical results. What could be the cause?

A5: Poor reproducibility can stem from several sources:

  • Inconsistent Sample Handling: Ensure that all samples and standards are handled consistently, including storage time and temperature, and the time between sample preparation and analysis.

  • Vial Sealing Issues: Inconsistent sealing of vials can lead to variable loss of the volatile analyte.

  • Instrumental Variability: Check the performance of your GC-MS system, including the autosampler, inlet, and detector.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

Data Presentation

The following tables summarize the expected relative stability of this compound under different storage conditions. The stability is presented as a qualitative measure due to the limited availability of specific quantitative data for this compound.

Table 1: Effect of Temperature on this compound Stability (in a sealed amber glass vial with inert headspace)

Storage Temperature (°C)Expected Relative Stability
4Low
-20Moderate
-80High

Table 2: Effect of Container Type on this compound Stability (stored at -20°C with inert headspace)

Container TypeExpected Relative Stability
Clear Glass VialLow
Amber Glass VialHigh
Polypropylene TubeModerate

Table 3: Effect of Headspace Atmosphere on this compound Stability (in a sealed amber glass vial at -20°C)

Headspace AtmosphereExpected Relative Stability
AirLow
NitrogenHigh
ArgonHigh

Experimental Protocols

Protocol 1: Recommended Stability Study for this compound in Solution

Objective: To assess the stability of a this compound solution under various storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Inert gas (Nitrogen or Argon)

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquot the stock solution into multiple amber glass vials.

  • Divide the vials into different storage condition groups (e.g., varying temperature, light exposure, and headspace atmosphere).

  • For vials with an inert headspace, gently purge the vial with nitrogen or argon for 30 seconds before sealing.

  • Store the vials at the designated temperatures (e.g., 4°C, -20°C, -80°C).

  • At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove a set of vials from each storage condition.

  • Allow the vials to equilibrate to room temperature before analysis.

  • Analyze the concentration of this compound and the formation of dimethyl disulfide-13C2 using a validated GC-MS method (see Protocol 2).

  • Compare the results to the initial (T=0) concentration to determine the percentage of degradation.

Protocol 2: Quantitative Analysis of this compound and Dimethyl Disulfide-13C2 by Headspace GC-MS

Objective: To quantify the concentration of this compound and its primary degradation product, dimethyl disulfide-13C2, in a sample.

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • GC column suitable for volatile sulfur compounds (e.g., DB-SULFUR SCD or similar)

  • Helium carrier gas (high purity)

  • Headspace vials (20 mL) with PTFE-lined septa

GC-MS Parameters (Example):

  • Inlet: Split/Splitless, 250°C, Split ratio 10:1

  • Oven Program: 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • MS Transfer Line: 250°C

  • MS Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor appropriate ions for this compound (e.g., m/z 49, 48) and dimethyl disulfide-13C2 (e.g., m/z 96, 63).

Headspace Parameters (Example):

  • Vial Equilibration Temperature: 60°C

  • Vial Equilibration Time: 15 min

  • Loop Temperature: 70°C

  • Transfer Line Temperature: 80°C

  • Injection Volume: 1 mL

Procedure:

  • Calibration Standards: Prepare a series of calibration standards of this compound and dimethyl disulfide-13C2 in the same solvent as the samples.

  • Sample Preparation: Transfer a known volume of the sample or calibration standard into a headspace vial and seal immediately.

  • Analysis: Place the vials in the headspace autosampler and run the GC-MS sequence.

  • Quantification: Generate calibration curves for both analytes and determine the concentration in the unknown samples.

Mandatory Visualizations

MT This compound (¹³CH₃SH) Oxidation Oxidation MT->Oxidation 2 molecules DMDS Dimethyl Disulfide-13C₂ (¹³CH₃S-S¹³CH₃) Oxidation->DMDS Factors Accelerating Factors: - Oxygen - Light - Elevated Temperature Factors->Oxidation

Caption: Primary degradation pathway of this compound.

start Start: Prepare this compound Solution aliquot Aliquot into Amber Vials start->aliquot conditions Establish Storage Conditions: - Temperature (4°C, -20°C, -80°C) - Headspace (Air, N₂) aliquot->conditions store Store Samples conditions->store timepoint At Each Time Point (T=0, 1wk, 1mo, etc.) store->timepoint timepoint->store continue storage analyze Analyze by Headspace GC-MS timepoint->analyze data Quantify Degradation analyze->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for a this compound stability study.

start Issue: Low this compound Concentration check_storage Check Storage Conditions: - Temp < -20°C? - Amber Vials? - Inert Headspace? start->check_storage improper_storage Action: Improve storage conditions. Use fresh standard. check_storage->improper_storage No check_handling Check Handling Procedures: - Proper vial sealing? - Minimize time at RT? - Avoid freeze-thaw? check_storage->check_handling Yes improper_handling Action: Refine handling protocol. Use fresh aliquot. check_handling->improper_handling No check_analysis Check Analytical Method: - GC-MS performance? - Calibration curve valid? check_handling->check_analysis Yes analytical_issue Action: Troubleshoot instrument. Prepare fresh calibration. check_analysis->analytical_issue No degradation_suspected Degradation is likely cause. Analyze for Dimethyl Disulfide-13C₂. check_analysis->degradation_suspected Yes

Caption: Troubleshooting logic for low this compound recovery.

Calibration standards for quantitative analysis of Methanethiol-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Methanethiol-13C as a calibration standard for quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound calibration standards.

Problem Possible Cause Suggested Solution
Low or no signal from this compound standard Degradation of the standard: Methanethiol is a volatile and reactive compound. Improper storage can lead to degradation.- Ensure the standard is stored at the recommended temperature (typically -20°C or lower) in a tightly sealed container. - Prepare fresh working solutions from a stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Leak in the analytical system: Volatility of methanethiol makes it susceptible to loss through leaks.- Perform a leak check of the entire analytical system, including the injector, transfer lines, and connections. - Use high-quality, gas-tight syringes for manual injections.
Improper derivatization (if applicable): Some methods require derivatization to improve stability and chromatographic performance.[1]- Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature, and pH). - Ensure the derivatizing agent is fresh and has not degraded.
Poor linearity of the calibration curve Inaccurate preparation of standards: Errors in serial dilutions are a common source of non-linearity.- Use calibrated pipettes and volumetric flasks. - Prepare a fresh set of calibration standards. - Consider using an automated liquid handler for improved precision.
Matrix effects: Components in the sample matrix can interfere with the ionization of the analyte and internal standard, leading to signal suppression or enhancement.- Use a matrix-matched calibration curve by preparing the standards in a blank matrix that is similar to the samples. - If a blank matrix is not available, use the standard addition method.
Detector saturation: At high concentrations, the detector response may become non-linear.- Extend the calibration range to lower concentrations. - Dilute the higher concentration standards and re-analyze.
High variability in replicate injections Inconsistent injection volume: - Use an autosampler for precise and reproducible injections. - If using manual injection, ensure a consistent and rapid injection technique.
Instability of the analyte in the vial: Methanethiol can adsorb to the surface of the vial or degrade over time in the autosampler.- Use silanized glass vials to minimize adsorption. - Limit the time the vials are kept in the autosampler before analysis. - Consider using a cooled autosampler tray.
Peak tailing or fronting in the chromatogram Active sites in the GC system: Methanethiol can interact with active sites in the injector liner, column, or detector.- Use a deactivated injector liner and a column specifically designed for the analysis of sulfur compounds. - Condition the column according to the manufacturer's instructions.
Co-elution with an interfering compound: - Optimize the chromatographic method (e.g., temperature program, carrier gas flow rate) to improve separation. - Use a more selective detector, such as a mass spectrometer, to distinguish between the analyte and the interference.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Due to its volatility, it is recommended to prepare a stock solution from a commercially available salt, such as sodium methanethiolate-13C. A general procedure involves dissolving a known weight of the salt in a suitable solvent (e.g., high-purity water or an organic solvent, depending on the analytical method) in a volumetric flask. It is crucial to work quickly and in a well-ventilated area, preferably a fume hood. For example, a 10 mM stock solution can be prepared from its sodium salt in Milli-Q water.[2]

Q2: What is the recommended solvent for preparing working standards?

A2: The choice of solvent depends on your analytical method (e.g., GC or LC) and the nature of your samples. For GC analysis, volatile organic solvents like methanol or dichloromethane are common. For LC-MS, the solvent should be compatible with the mobile phase.[3] It is critical to use high-purity, HPLC, or GC-grade solvents to avoid introducing contaminants.

Q3: How often should I prepare fresh calibration standards?

A3: Due to the instability of methanethiol, it is best practice to prepare fresh working calibration standards for each analytical batch.[2] Stock solutions, if stored properly at low temperatures in tightly sealed containers, can be stable for longer periods, but their stability should be verified periodically.

Q4: What is Isotope Dilution Mass Spectrometry (IDMS) and why is it beneficial for this compound analysis?

A4: Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique where a known amount of an isotopically labeled standard (in this case, this compound) is added to the sample before any sample preparation steps.[4][5] The ratio of the unlabeled analyte to the labeled internal standard is measured by a mass spectrometer. This method corrects for sample loss during preparation and for matrix effects, leading to more accurate and precise results.[3][4]

Q5: Can I use a single-point calibration?

A5: While a single-point calibration can be used for screening purposes, a multi-point calibration curve (typically 5-7 points) is highly recommended for accurate quantitative analysis to ensure the linearity of the response over the expected concentration range of the samples.

Experimental Workflow & Methodologies

Experimental Workflow for Quantitative Analysis using this compound Internal Standard

G cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_cal Prepare Calibration Curve Standards (Serial Dilution) prep_stock->prep_cal prep_sample Prepare Sample spike Spike Sample and Calibration Standards with this compound injection GC-MS or LC-MS Injection spike->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Monitor ions for native and 13C-methanethiol) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Native / 13C) integration->ratio calibration_curve Generate Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve quantification Quantify Methanethiol in Sample calibration_curve->quantification

Caption: Workflow for quantitative analysis of methanethiol using this compound as an internal standard.

Detailed Methodology: Preparation of Calibration Standards

This protocol outlines the preparation of a set of calibration standards for the quantitative analysis of methanethiol using this compound as an internal standard.

Materials:

  • This compound sodium salt (or other stable precursor)

  • Unlabeled methanethiol standard

  • High-purity solvent (e.g., methanol, water)

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A)

  • Autosampler vials with septa

Procedure:

  • Preparation of Stock Solutions:

    • This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound sodium salt and dissolve it in a known volume of solvent in a volumetric flask.

    • Native Methanethiol Stock Solution (e.g., 1 mg/mL): Prepare a high-concentration stock solution of unlabeled methanethiol. Due to its high volatility, it is advisable to purchase a certified standard solution if possible. If preparing from a pure substance, do so in a cooled environment and work quickly.

  • Preparation of Working Solutions:

    • IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution to the desired concentration. This solution will be used to spike all calibration standards and samples.

    • Native Methanethiol Working Solution (e.g., 10 µg/mL): Dilute the native stock solution to an intermediate concentration for the preparation of the calibration curve.

  • Preparation of Calibration Curve Standards:

    • Perform serial dilutions of the native methanethiol working solution to create a series of calibration standards at different concentrations. A typical calibration range might be 5 to 125 µM-S.[2]

    • For each calibration standard, add a constant volume of the IS working solution to ensure the same concentration of the internal standard in each vial.

    • The final volume of all standards should be the same.

Example Calibration Curve Concentrations:

Standard LevelConcentration of Native Methanethiol (ng/mL)Concentration of this compound (IS) (ng/mL)
1550
21050
32550
45050
510050
625050
750050

Logical Relationship for Troubleshooting Calibration Issues

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Calibration Curve (Low R-squared) cause1 Standard Preparation Error problem->cause1 cause2 Analyte Instability problem->cause2 cause3 Instrumental Issues problem->cause3 cause4 Matrix Effects problem->cause4 sol1a Recalibrate Pipettes cause1->sol1a sol1b Prepare Fresh Standards cause1->sol1b sol2a Use Fresh Solvents cause2->sol2a sol2b Minimize Time Before Analysis cause2->sol2b sol3a Check for Leaks cause3->sol3a sol3b Clean/Replace Injector Liner cause3->sol3b sol4a Use Matrix-Matched Standards cause4->sol4a sol4b Standard Addition cause4->sol4b

Caption: A logical diagram illustrating the troubleshooting process for poor calibration curve results.

References

Technical Support Center: Quantification of Methanethiol-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Methanethiol-13C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to matrix effects in the analysis of this stable isotope-labeled compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of this compound, particularly those arising from matrix effects.

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound quantification by Gas Chromatography-Mass Spectrometry (GC-MS), these effects can manifest as either signal suppression or enhancement.

  • Signal Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to a decreased signal and an underestimation of its concentration.

  • Signal Enhancement: In some cases, matrix components can "protect" the analyte from degradation in the hot GC inlet, leading to an increased signal and an overestimation of its concentration.[1]

These effects can compromise the accuracy, precision, and reproducibility of your analytical method.

Q2: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. What could be the cause?

A: Poor peak shape for volatile sulfur compounds like methanethiol is a common issue. Potential causes include:

  • Active sites in the GC system: Methanethiol is a reactive compound that can interact with active sites in the GC inlet liner, column, or transfer line, leading to peak tailing.

  • Improper injection technique: A slow injection can lead to band broadening and poor peak shape.

  • Column overload: Injecting too concentrated a sample can saturate the column, resulting in fronting peaks.

  • Inappropriate GC oven temperature program: A ramp rate that is too fast or an initial temperature that is too high can affect peak focusing.

Troubleshooting Steps:

  • Deactivate the GC system: Use a deactivated inlet liner and ensure your GC column is suitable for active compounds.

  • Optimize injection parameters: Use a fast injection speed and consider using a pulsed splitless injection.

  • Dilute the sample: If column overload is suspected, dilute the sample and re-inject.

  • Optimize the oven temperature program: Start with a lower initial temperature and a slower ramp rate to improve peak focusing.

Q3: My recovery of this compound is low and inconsistent. What are the likely causes and solutions?

A: Low and variable recovery is often due to issues with sample preparation or the stability of the analyte.

  • Inefficient extraction: The chosen sample preparation method may not be efficiently extracting methanethiol from the sample matrix.

  • Analyte loss during sample preparation: Methanethiol is highly volatile and can be lost during sample handling, extraction, and concentration steps.

  • Degradation of the analyte: Thiols can be susceptible to oxidation.

Solutions:

  • Optimize sample preparation: For volatile compounds like methanethiol, headspace solid-phase microextraction (HS-SPME) is a highly effective technique that minimizes sample handling and analyte loss.[2][3][4]

  • Minimize sample handling: Keep samples sealed and chilled throughout the process. Avoid vigorous vortexing or shaking that can promote volatilization.

  • Use a derivatization agent: Derivatization can improve the stability and chromatographic behavior of thiols.[2][5]

  • Employ a stable isotope-labeled internal standard: Using a stable isotope-labeled internal standard, such as unlabeled methanethiol or a deuterated analog, is the most effective way to correct for recovery losses.[6][7][8][9]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A: The matrix effect can be quantitatively assessed by comparing the response of the analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked post-extraction.

Matrix Effect (%) = (Peak Area in Spiked Post-Extracted Sample / Peak Area in Solvent Standard) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates signal suppression.

  • A value > 100% indicates signal enhancement.

Q5: What are the most effective strategies to mitigate matrix effects for this compound quantification?

A: Several strategies can be employed to minimize or compensate for matrix effects:

  • Stable Isotope Dilution: This is the gold standard for correcting for matrix effects.[6][7][8][9] By using a stable isotope-labeled internal standard (e.g., unlabeled methanethiol or a deuterated version), which has nearly identical physicochemical properties to the analyte, any signal suppression or enhancement will affect both the analyte and the internal standard equally. This allows for accurate quantification based on the ratio of their signals.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the matrix effects are consistent across both the calibrators and the unknown samples.[1]

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. A calibration curve is then constructed for each sample, which inherently accounts for the matrix effect in that specific sample.

  • Sample Preparation: Thorough sample cleanup can remove many of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. For volatile compounds, headspace analysis (static or dynamic) can effectively separate the analyte from the non-volatile matrix.[3][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

Quantitative Data on Matrix Effects and Mitigation Strategies

The following tables summarize quantitative data on recovery and matrix effects for thiols in biological matrices, providing a reference for expected performance with different analytical approaches.

Table 1: Recovery of Thiols in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method

AnalyteMatrixRecovery (%)Reference
Total H₂S and other thiolsBiological Matrices90.9 - 110[6][7][8]

Table 2: Matrix Effects Observed in the GC-MS/MS Analysis of Pesticides in Various Food Matrices

MatrixMatrix Effect Range (%)Predominant EffectReference
ApplesStrong EnhancementEnhancement[1]
GrapesStrong EnhancementEnhancement[1]
Spelt KernelsStrong SuppressionSuppression[1]
Sunflower SeedsStrong SuppressionSuppression[1]

Note: While this data is for pesticides, it illustrates the significant variability of matrix effects across different sample types, a principle that also applies to the analysis of this compound.

Detailed Experimental Protocols

This section provides a detailed methodology for the quantification of methanethiol in a biological matrix using headspace SPME-GC-MS. This protocol can be adapted for the analysis of this compound.

Protocol: Quantification of Methanethiol in Whole Blood by Headspace SPME-GC-MS

This protocol is based on methodologies described for the analysis of volatile compounds in blood.[4]

1. Materials and Reagents:

  • Sample: Whole blood

  • Internal Standard (IS): Unlabeled Methanethiol or a deuterated analog (e.g., d3-Methanethiol) standard solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., analyte-free blood or a surrogate matrix).

  • SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or similar.

  • Headspace Vials: 20 mL glass vials with PTFE-lined septa.

  • Reagents: Deionized water, sodium chloride (NaCl).

2. Sample Preparation:

  • Pipette 1.0 mL of whole blood sample into a 20 mL headspace vial.

  • Add 10 µL of the internal standard solution to the vial.

  • Add 1.0 mL of deionized water.

  • Add 0.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Gently vortex the vial for 10 seconds.

3. Headspace SPME Extraction:

  • Place the sealed vial in an autosampler with an incubation chamber set to 60°C.

  • Incubate the sample for 15 minutes to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

4. GC-MS Analysis:

  • GC Inlet:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Desorption Time: 2 minutes

  • GC Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor the appropriate ions for this compound and the internal standard. For this compound (¹³CH₃SH), the molecular ion would be at m/z 49. Key fragment ions should also be monitored. For unlabeled methanethiol (CH₃SH), the molecular ion is at m/z 48.

5. Calibration and Quantification:

  • Analyze the prepared calibration standards using the same procedure.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagram 1: General Workflow for Addressing Matrix Effects

cluster_start Start cluster_problem Problem Identification cluster_assess Assessment cluster_mitigate Mitigation Strategies cluster_validate Validation start Initial Method Development problem Inaccurate/Imprecise Results (Suspected Matrix Effects) start->problem assess Quantify Matrix Effect (Post-extraction Spike) problem->assess mitigate Select Mitigation Strategy assess->mitigate is Stable Isotope Dilution (Gold Standard) mitigate->is mmc Matrix-Matched Calibration mitigate->mmc sa Standard Addition mitigate->sa sp Optimize Sample Prep (e.g., SPME, Dilution) mitigate->sp validate Method Validation (Accuracy, Precision, Recovery) is->validate mmc->validate sa->validate sp->validate

Caption: A decision-making workflow for identifying and mitigating matrix effects.

Diagram 2: Headspace SPME-GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis sample 1. Sample Aliquoting (e.g., 1 mL Whole Blood) is 2. Add Internal Standard sample->is reagents 3. Add Water & NaCl is->reagents seal 4. Seal Vial reagents->seal incubate 5. Incubate & Equilibrate (e.g., 60°C for 15 min) seal->incubate extract 6. Expose SPME Fiber (e.g., 30 min) incubate->extract desorb 7. Desorb in GC Inlet extract->desorb separate 8. Chromatographic Separation desorb->separate detect 9. Mass Spectrometric Detection (SIM) separate->detect quantify 10. Quantification (Calibration Curve) detect->quantify

Caption: Step-by-step workflow for HS-SPME-GC-MS analysis of this compound.

References

Technical Support Center: Optimizing Peak Resolution for Methanethiol-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for optimizing the chromatographic analysis of Methanethiol-13C. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good peak resolution for this compound?

A1: The primary challenges stem from the inherent properties of methanethiol and the subtle differences between isotopologues. Methanethiol is a highly volatile and reactive sulfur compound, which can lead to peak tailing due to active sites in the GC system.[1][2] Separating the 13C-labeled compound from its natural abundance (12C) counterpart requires high column efficiency and optimized analytical conditions due to their very similar physicochemical properties.

Q2: Which type of GC column is best suited for this compound analysis?

A2: For volatile sulfur compounds like methanethiol, Porous Layer Open Tubular (PLOT) columns are often recommended.[1] Specifically, columns with stationary phases designed for low-level sulfur analysis, such as the Agilent J&W Select Low Sulfur or Restek's Rt-XLSulfur, are excellent choices.[1][2] These columns offer high inertness, which is crucial to prevent the adsorption of reactive sulfur compounds and minimize peak tailing.[1][2] For separating isotopologues, a long column with a narrow internal diameter is generally preferred to maximize theoretical plates and enhance resolution.

Q3: What is the ideal detector for analyzing this compound?

A3: A mass spectrometer (MS) is the most suitable detector as it can differentiate between this compound and the unlabeled methanethiol based on their mass-to-charge ratios, providing definitive identification and quantification.[3] For trace-level analysis, a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can also be used due to their high selectivity and sensitivity for sulfur compounds.[1][4]

Q4: How does temperature programming affect the resolution of this compound?

A4: Temperature programming is a critical parameter for optimizing the separation of closely eluting compounds like isotopologues.[5][6][7] A slow oven temperature ramp rate can increase the interaction time of the analytes with the stationary phase, which can improve the separation between this compound and other volatile compounds.[5][7] For resolving isotopic peaks, a lower initial oven temperature may also be beneficial.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem 1: Poor Peak Resolution or Co-elution of Isotopic Peaks

Symptoms:

  • A single, broadened peak where two distinct peaks (12C and 13C) are expected.

  • Shoulders on the main peak, indicating partial separation.[9]

Possible Causes and Solutions:

CauseSolution
Insufficient Column Efficiency - Increase column length to enhance the number of theoretical plates. - Use a column with a smaller internal diameter (e.g., 0.25 mm or less). - Decrease the film thickness of the stationary phase.
Suboptimal Oven Temperature Program - Lower the initial oven temperature to improve early eluting peak focus.[8] - Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase interaction time with the stationary phase.[5][6]
Incorrect Carrier Gas Flow Rate - Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the van Deemter minimum for plate height. A lower flow rate can sometimes improve resolution for closely eluting peaks.[10][11][12]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System - Use a highly inert column specifically designed for sulfur analysis.[1][2] - Ensure all components in the flow path (liner, ferrules, tubing) are deactivated or made of inert materials. - Replace the inlet liner with a fresh, deactivated one.
Column Contamination - Bake out the column at a high temperature (within its specified limit) to remove contaminants. - Trim the first few centimeters of the column from the inlet side.[13]
Inappropriate Injection Temperature - Lowering the injector temperature can sometimes reduce the thermal degradation of labile compounds, though it must be high enough for efficient volatilization.
Problem 3: Poor Sensitivity or Low Peak Area

Symptoms:

  • Small peak size for this compound, even at expected concentrations.

Possible Causes and Solutions:

CauseSolution
Leaks in the System - Perform a leak check of the entire GC system, paying close attention to the injector septum and column connections.[14]
Adsorption of the Analyte - Ensure the entire flow path is sufficiently inert for sulfur compound analysis.[2] - Check for and replace any contaminated or active components.
Incorrect Split Ratio - If using a split injection, decrease the split ratio to allow more sample to enter the column. For trace analysis, consider a splitless injection.[13]

Experimental Protocols

Protocol 1: High-Resolution GC-MS Method for this compound

This protocol provides a starting point for optimizing the separation of this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or similar inert column for sulfur analysis.

Experimental Parameters:

ParameterRecommended SettingOptimization Notes
Injector Splitless, 200°CFor trace analysis. If concentrations are high, a split injection with a low split ratio (e.g., 10:1) can be used.
Carrier Gas Helium, Constant Flow @ 2.0 mL/minHydrogen can be used for faster analysis, but helium often provides better resolution for complex mixtures.[10]
Oven Program 40°C (hold 5 min), ramp to 150°C at 5°C/minA slower ramp rate may be necessary to resolve the 12C and 13C isotopologues.
MS Parameters Scan mode (m/z 47-50) or SIM modeUse Selected Ion Monitoring (SIM) targeting m/z 48 (for 12CH3SH) and 49 (for 13CH3SH) for highest sensitivity.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Resolution

troubleshooting_workflow start Poor Peak Resolution check_column Is the column suitable for volatile sulfur & isotopic analysis? start->check_column optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes solution_column Use a long, narrow-bore, inert PLOT column. check_column->solution_column No optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow solution_temp Lower initial temperature. Decrease ramp rate. optimize_temp->solution_temp Optimization Complete check_system Check for System Issues optimize_flow->check_system solution_flow Adjust flow rate to van Deemter optimum. optimize_flow->solution_flow Optimization Complete solution_system Perform leak check, replace liner/septum. check_system->solution_system

Caption: A flowchart for systematically troubleshooting poor peak resolution issues.

Relationship between Chromatographic Parameters and Peak Resolution

parameter_relationships cluster_column cluster_temp cluster_gas Resolution Peak Resolution Column Column Parameters Resolution->Column Temperature Oven Temperature Resolution->Temperature CarrierGas Carrier Gas Resolution->CarrierGas Length Length Column->Length Diameter Internal Diameter Column->Diameter Film Film Thickness Column->Film InitialTemp Initial Temperature Temperature->InitialTemp RampRate Ramp Rate Temperature->RampRate FlowRate Flow Rate CarrierGas->FlowRate GasType Gas Type CarrierGas->GasType

Caption: Key parameters influencing chromatographic peak resolution.

References

Minimizing isotopic fractionation during Methanethiol-13C analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing isotopic fractionation during Methanethiol-13C analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure accurate and reproducible results in their stable isotope studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic fractionation and why is it a concern in this compound analysis?

A1: Isotopic fractionation is the partitioning of isotopes of an element between two phases or chemical compounds. In the context of this compound analysis, this means that the ratio of 13C to 12C in your sample can change during sample preparation and analysis. This is a concern because it can lead to inaccurate measurements of the true isotopic composition of your sample, potentially affecting the interpretation of experimental results. Lighter isotopes, such as 12C, tend to react and move faster than their heavier counterparts like 13C.[1][2]

Q2: At what stages of my experiment is isotopic fractionation of this compound most likely to occur?

A2: Isotopic fractionation can occur at multiple stages of your analytical workflow. The most common stages include:

  • Sample Preparation: During extraction techniques like purge and trap or headspace analysis, the lighter 12C-methanethiol may be purged or volatilize more readily than 13C-methanethiol.

  • Chromatographic Separation: In gas chromatography (GC), 12C-methanethiol may interact differently with the stationary phase and often elutes slightly earlier than 13C-methanethiol.[3]

  • Incomplete Reactions: If a derivatization reaction is used and does not go to completion, the product may be enriched in the lighter isotope, as 12C-methanethiol may react faster.

Q3: How can I detect if isotopic fractionation is occurring in my analysis?

A3: Detecting isotopic fractionation typically involves:

  • Peak Shape Analysis: In gas chromatography, isotopic fractionation can sometimes be observed as a slight asymmetry in the chromatographic peak, with a sloping front or tail.

  • Isotope Ratio Monitoring across the Peak: By acquiring mass spectra across the entire chromatographic peak, you can check if the 13C/12C ratio is constant. A changing ratio from the beginning to the end of the peak is a clear indicator of on-column fractionation.

  • Use of Standards: Analyzing a standard with a known 13C-methanethiol isotopic composition and comparing the measured value to the certified value can reveal systemic fractionation in your method.

  • Recovery Experiments: For sample preparation steps like purge and trap, incomplete recovery of the analyte can be an indicator of potential fractionation.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound analysis.

Problem 1: Inconsistent or non-reproducible δ13C values for replicate samples.

Potential Cause Troubleshooting Step
Incomplete and variable sample recovery during extraction (Purge and Trap/Headspace). Ensure consistent purging/incubation times, temperatures, and gas flow rates for all samples. Optimize these parameters to achieve >99% recovery of methanethiol. Use a mass-labeled internal standard to monitor and correct for recovery variations.
Variable injection volumes or inconsistent split ratios in GC-MS. Use a high-quality autosampler for precise and reproducible injections. Regularly check for leaks in the injection port and ensure the split vent is functioning correctly.
Fluctuations in GC oven temperature profile. Calibrate the GC oven temperature regularly. Ensure a stable laboratory environment to prevent fluctuations in instrument performance.
Inconsistent peak integration. Use a standardized and automated peak integration method. Manually inspect integrated peaks to ensure consistency, especially for low-abundance samples. Ensure the entire chromatographic peak is integrated.

Problem 2: Measured δ13C values are consistently lighter (more negative) than expected.

Potential Cause Troubleshooting Step
Kinetic isotope effect during incomplete derivatization. Increase the reaction time, temperature, or concentration of the derivatizing agent to drive the reaction to completion. Verify reaction completion using a time-course experiment.
Loss of heavier isotopes during sample transfer. Minimize sample transfer steps. Ensure all transfer lines are inert and heated uniformly to prevent condensation and preferential loss of less volatile (heavier) compounds.
Partial sample collection from the GC effluent. If collecting fractions post-column, ensure the entire peak is collected for analysis to avoid fractionation where the beginning of the peak is enriched in the lighter isotope.[3]

Problem 3: Chromatographic peak for methanethiol is tailing or fronting, and the isotope ratio is not stable across the peak.

Potential Cause Troubleshooting Step
Active sites on the GC column or inlet liner. Use a deactivated inlet liner and a high-quality capillary column suitable for volatile sulfur compounds. Consider derivatization to create a more inert compound.
Inappropriate GC oven temperature program. Optimize the temperature ramp rate. A slower ramp rate can sometimes improve peak shape and reduce on-column fractionation.
Column overloading. Reduce the amount of sample injected onto the column.

Experimental Protocols

Protocol 1: Minimizing Fractionation during Purge and Trap GC-MS Analysis of this compound

This protocol outlines a method for the extraction and analysis of methanethiol from aqueous samples, focusing on minimizing isotopic fractionation.

1. Sample Preparation and Spiking:

  • Collect the aqueous sample in a vial with zero headspace.
  • If required, add a preservative to stabilize the methanethiol.
  • Spike the sample with a known amount of a 13C- and/or Deuterium-labeled methanethiol internal standard.

2. Purge and Trap Parameters:

  • Purge Gas: High-purity helium or nitrogen.
  • Purge Flow Rate: Optimize between 30-50 mL/min. Ensure this is consistent for all samples.
  • Purge Time: A minimum of 10-15 minutes to ensure complete purging of methanethiol. Perform a recovery study to determine the optimal time.
  • Purge Temperature: 40-50°C. Higher temperatures can increase purge efficiency but may also increase fractionation if not carefully controlled.
  • Trap Material: Use a multi-bed adsorbent trap (e.g., Tenax/silica gel/carbon molecular sieve) suitable for trapping very volatile compounds like methanethiol.
  • Trap Temperature: Maintain at a low temperature (e.g., 25°C) during purging.

3. Thermal Desorption and GC-MS Analysis:

  • Desorption Temperature: Rapidly heat the trap to 200-250°C to ensure the quantitative transfer of methanethiol to the GC column.
  • GC Column: Use a column designed for volatile sulfur analysis (e.g., DB-624 or equivalent).
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
  • Oven Program: Start at a low temperature (e.g., 35°C for 5 minutes) to focus the analytes at the head of the column, then ramp at 10°C/min to 220°C.
  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring the relevant ions for both native and labeled methanethiol. Ensure the dwell time is sufficient for at least 20 data points across the chromatographic peak.

4. Data Analysis:

  • Integrate the entire chromatographic peak for both the analyte and the internal standard.
  • Calculate the δ13C value relative to a co-analyzed reference standard.
  • Apply a correction factor for any fractionation determined from the analysis of certified reference materials.

Protocol 2: Derivatization of Methanethiol for LC-MS Isotope Analysis

This protocol is for situations where GC-MS is not suitable and provides a method to stabilize methanethiol for liquid chromatography analysis.

1. Reagent Preparation:

  • Prepare a 50 mM solution of N-ethylmaleimide (NEM) in a suitable buffer (e.g., ammonium phosphate buffer, pH 7.4).
  • Prepare a quenching solution (e.g., 65 mM methanesulfonic acid).

2. Derivatization Procedure:

  • To 100 µL of your sample, add 300 µL of the NEM solution.
  • Allow the reaction to proceed in the dark at room temperature for at least 30 minutes to ensure completion.
  • Quench the reaction by adding 600 µL of the quenching solution.
  • Store samples in amber vials at -20°C until analysis.

3. LC-MS Analysis:

  • LC Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) to accurately measure the mass of the derivatized methanethiol and its 13C-isotopologue.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with 13C Internal Standard Sample->Spike Purge Purge and Trap (>99% Recovery) Spike->Purge Desorb Thermal Desorption Purge->Desorb GC GC Separation Desorb->GC MS IRMS Detection GC->MS Integrate Integrate Full Peak MS->Integrate Calculate Calculate δ13C Integrate->Calculate Correct Correct for Fractionation Calculate->Correct

Caption: Workflow for minimizing isotopic fractionation in this compound analysis.

Troubleshooting_Logic Start Inconsistent δ13C Results? CheckRecovery Check Sample Recovery (Purge & Trap) Start->CheckRecovery Yes CheckGC Review GC Parameters (Injection, Flow, Temp) CheckRecovery->CheckGC >99% OptimizeRecovery Optimize P&T (Time, Temp, Flow) CheckRecovery->OptimizeRecovery <99% CheckIntegration Verify Peak Integration CheckGC->CheckIntegration Consistent CalibrateGC Calibrate GC System CheckGC->CalibrateGC Inconsistent StandardizeIntegration Standardize Integration Method CheckIntegration->StandardizeIntegration Inconsistent Resolved Problem Resolved OptimizeRecovery->Resolved CalibrateGC->Resolved StandardizeIntegration->Resolved

Caption: Troubleshooting flowchart for inconsistent δ13C results in methanethiol analysis.

References

Validation & Comparative

Validating Metabolic Flux Data: A Comparative Guide to Methanethiol-13C and Alternative Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methanethiol-13C with other established isotopic tracers for validating metabolic flux data, particularly within one-carbon metabolism. While not a conventional tracer in Metabolic Flux Analysis (MFA), understanding the potential applications and limitations of this compound is crucial for researchers exploring novel methodologies to probe specific metabolic pathways. This document outlines the metabolic fate of methanethiol, proposes a hypothetical experimental workflow for its use as a tracer, and presents a comparative analysis against commonly used tracers, supported by data from analogous 13C-MFA studies.

Data Presentation: Comparative Analysis of Tracers for One-Carbon Metabolism

The choice of an isotopic tracer is paramount for the accurate quantification of metabolic fluxes. Below is a comparative table summarizing the key characteristics of this compound and two widely used tracers for probing one-carbon metabolism: [U-13C]-Serine and [1,2-13C]-Glucose.

FeatureThis compound[U-13C]-Serine[1,2-13C]-Glucose
Primary Metabolic Target One-carbon metabolism via formaldehyde/formateOne-carbon metabolism, glycolysis, TCA cycleGlycolysis, Pentose Phosphate Pathway, TCA cycle, One-carbon metabolism
Point of Entry into Metabolism Enters one-carbon pool as formaldehyde/formateEnters at the serine hydroxymethyltransferase (SHMT) reactionEnters at the beginning of glycolysis
Specificity for One-Carbon Metabolism Potentially high, directly generates a one-carbon unitHigh, a primary donor to the folate cycleLower, label distribution is more widespread
Potential for Label Scrambling High, rapid oxidation and interconversion of one-carbon unitsModerate, can be retro-converted to glycineHigh, multiple pathways of glucose metabolism
Established Protocols None identified in literatureWell-establishedWell-established
Commercial Availability Limited as a labeled tracerWidely availableWidely available
Known Cellular Toxicity Potential for toxicity at higher concentrationsGenerally lowGenerally low

Experimental Protocols

While no specific protocols for this compound in MFA have been published, a hypothetical protocol can be constructed based on its known metabolism and standard 13C-MFA procedures. This is compared with the established protocol for [U-13C]-Serine.

Hypothetical Protocol for this compound Labeling
  • Cell Culture: Culture cells of interest to mid-log phase in a standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of this compound. The optimal concentration would need to be determined empirically to avoid toxicity.

  • Isotopic Steady State: Incubate cells for a sufficient duration to achieve isotopic steady state in key metabolites of one-carbon metabolism. This time would need to be determined through time-course experiments.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Derivatization (Optional): Derivatize metabolites as required for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment in key metabolites (e.g., amino acids, nucleotides) using GC-MS or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Correct for natural isotope abundance and use the mass isotopomer distributions to calculate metabolic fluxes using MFA software (e.g., INCA, Metran).

Established Protocol for [U-13C]-Serine Labeling
  • Cell Culture: Grow cells in a serine-free medium supplemented with dialyzed fetal bovine serum to mid-log phase.

  • Tracer Introduction: Switch to a medium containing a known concentration of [U-13C]-Serine (typically 0.4 mM).

  • Isotopic Steady State: Incubate cells for a period determined by the cell doubling time, often 24-48 hours, to reach isotopic steady state.

  • Metabolite Extraction: Quench metabolic activity by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the cell extract to pellet debris and collect the supernatant for analysis.

  • Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of intracellular metabolites, particularly those related to one-carbon metabolism (e.g., glycine, purines), using LC-MS/MS.

  • Flux Calculation: Utilize the measured labeling patterns and extracellular flux rates (glucose uptake, lactate secretion) to constrain a metabolic model and calculate intracellular fluxes.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic fate of this compound and the general workflow for a 13C-MFA experiment.

Methanethiol_Metabolism Methanethiol_13C This compound Formaldehyde_13C Formaldehyde-13C Methanethiol_13C->Formaldehyde_13C Oxidation Formate_13C Formate-13C Formaldehyde_13C->Formate_13C Oxidation One_Carbon_Pool One-Carbon Pool (Folate Cycle) Formaldehyde_13C->One_Carbon_Pool Formate_13C->One_Carbon_Pool CO2_13C 13CO2 Formate_13C->CO2_13C Oxidation Biosynthesis Biosynthesis (e.g., Nucleotides, Amino Acids) One_Carbon_Pool->Biosynthesis

Metabolic fate of the 13C label from Methanethiol.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Cell_Culture 1. Cell Culture Tracer_Addition 2. Addition of 13C Tracer Cell_Culture->Tracer_Addition Steady_State 3. Isotopic Steady State Tracer_Addition->Steady_State Metabolite_Extraction 4. Metabolite Extraction Steady_State->Metabolite_Extraction MS_Analysis 5. Mass Spectrometry Metabolite_Extraction->MS_Analysis MID_Determination 6. Mass Isotopomer Distribution (MID) MS_Analysis->MID_Determination Flux_Calculation 7. Computational Flux Calculation MID_Determination->Flux_Calculation Model_Validation 8. Model Validation Flux_Calculation->Model_Validation

General workflow of a 13C-Metabolic Flux Analysis experiment.

Discussion and Conclusion

The validation of metabolic flux data is critically dependent on the selection of appropriate isotopic tracers. While this compound is not a conventional tracer for MFA, its metabolic fate suggests a potential, albeit specialized, application in probing one-carbon metabolism. The primary advantage of this compound would be its direct entry into the one-carbon pool as formaldehyde or formate, potentially offering a more focused labeling of this specific network compared to broader tracers like 13C-glucose.

However, several significant challenges must be addressed before this compound can be considered a validated tool for MFA. The potential for cellular toxicity at concentrations required for sufficient isotopic enrichment is a primary concern. Furthermore, the rapid oxidation and interconversion of one-carbon units could lead to significant label scrambling, complicating the interpretation of mass isotopomer distributions.

In contrast, established tracers like [U-13C]-Serine and various labeled forms of glucose offer well-characterized and validated methods for assessing fluxes through central carbon and one-carbon metabolism. The extensive literature on these tracers provides robust experimental protocols and a wealth of comparative data.

Cross-Validation of Methanethiol-13C Analysis: A Comparative Guide to Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile sulfur compounds like methanethiol (CH₃SH) is critical. The use of stable isotope-labeled internal standards, such as Methanethiol-13C (¹³CH₃SH), in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust method for precise and accurate measurement. This guide provides an objective comparison of Methanethiol-¹³C analysis with other prominent analytical techniques, supported by experimental data and detailed methodologies.

This document outlines a cross-validation of this compound results, comparing its performance against other established analytical methods. By presenting quantitative data, experimental protocols, and visual workflows, this guide aims to equip professionals in research and drug development with the necessary information to select the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Analytical Methods

The quantification of methanethiol can be approached through various analytical techniques, each with its own set of advantages and limitations. The primary methods discussed here are Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard (this compound), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

Parameter GC-MS with Methanethiol-¹³C Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Gas Chromatography with Flame Photometric Detector (GC-FPD)
Principle Chromatographic separation followed by mass-to-charge ratio detection, using a ¹³C-labeled internal standard for quantification.Direct chemical ionization of trace gases by selected reagent ions in a flow tube, allowing for real-time, quantitative analysis.Chromatographic separation with a detector that is specific to sulfur-containing compounds.
Limit of Detection (LOD) Low ppb to ppt rangeSingle-digit pptv range[1]Low ppb range
Linearity Wide linear range, dependent on the detectorWide dynamic range, typically from pptv to low ppmv levelsGood linearity over a specific concentration range
Accuracy & Precision High accuracy and precision due to isotope dilutionHigh accuracy, with precision influenced by instrument stability and calibrationGood accuracy and precision for sulfur-selective analysis
Sample Throughput Lower, due to chromatographic run timesHigh, real-time analysis without sample preparationLower, due to chromatographic run times
Selectivity High, based on both retention time and mass fragmentationHigh, due to the use of specific reagent ions and product ion monitoringHigh for sulfur compounds, but may have interferences from other sulfur species
Sample Preparation Often required (e.g., derivatization, extraction)Generally not required for gas-phase samplesCan vary depending on the sample matrix

Experimental Protocols

Stable Isotope Dilution GC-MS Analysis of Methanethiol-¹³C

This method relies on the addition of a known amount of Methanethiol-¹³C to a sample. The labeled compound acts as an internal standard that co-elutes with the endogenous, unlabeled methanethiol. The ratio of the unlabeled to labeled compound is then used to accurately quantify the amount of methanethiol in the original sample.

Sample Preparation:

  • A known volume or weight of the sample is placed in a sealed vial.

  • A precise amount of Methanethiol-¹³C internal standard solution is added.

  • For liquid samples, headspace extraction techniques such as Solid Phase Microextraction (SPME) or static headspace sampling are commonly employed to transfer the volatile methanethiol to the gas phase.

GC-MS Analysis:

  • Gas Chromatograph (GC): A capillary column suitable for volatile sulfur compound analysis is used.

  • Oven Temperature Program: An initial low temperature is held to trap volatile compounds, followed by a temperature ramp to elute and separate the analytes.

  • Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for both unlabeled methanethiol and Methanethiol-¹³C, enhancing sensitivity and selectivity.

Data Analysis: A calibration curve is generated by analyzing standards containing known concentrations of unlabeled methanethiol and a constant concentration of the Methanethiol-¹³C internal standard. The ratio of the peak areas of the target ions for the native and labeled compounds in the unknown sample is then used to calculate the concentration of methanethiol.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique that does not require chromatographic separation. It uses chemical ionization to quantify volatile compounds directly from a sample.

Principle of Operation:

  • Reagent Ion Generation: A selection of reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) are generated in a microwave plasma.

  • Ion Selection: A quadrupole mass filter selects a single type of reagent ion.

  • Reaction: The selected reagent ions are injected into a flow tube where they react with the volatile compounds from the sample.

  • Detection: A second quadrupole mass spectrometer detects and counts the product ions and the remaining reagent ions.

Analysis Procedure:

  • The sample is introduced directly into the instrument via a heated sampling tube.

  • The instrument software calculates the absolute concentration of methanethiol in real-time based on the known reaction rate coefficients, the ratio of product and reagent ion signals, and the sample flow rate.

Visualizing the Process and Pathway

To better understand the analytical workflow and the biological context of methanethiol, the following diagrams are provided.

G cluster_SP Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Sample Collection Spiking Spike with This compound Sample->Spiking Extraction Headspace Extraction (SPME) Spiking->Extraction GC Gas Chromatography Separation Extraction->GC MS Mass Spectrometry Detection (SIM) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for Stable Isotope Dilution GC-MS Analysis.

MethanethiolMetabolism Methionine Methionine Demethiolation Demethiolation Methionine->Demethiolation Methanethiol Methanethiol (CH3SH) Demethiolation->Methanethiol Methylation Methylation Methanethiol->Methylation Further Methylation Oxidation Oxidation Methanethiol->Oxidation H2S Hydrogen Sulfide (H2S) H2S->Methylation Methylation->Methanethiol DMS Dimethyl Sulfide (CH3)2S Methylation->DMS to DMS Formaldehyde_H2S Formaldehyde + H2S Oxidation->Formaldehyde_H2S

Simplified Methanethiol Metabolism Pathway.

Conclusion

The cross-validation of Methanethiol-¹³C results with other analytical methods demonstrates the robustness and reliability of stable isotope dilution GC-MS for the quantification of methanethiol. While SIFT-MS offers advantages in terms of real-time analysis and high throughput, the precision and accuracy afforded by using a stable isotope-labeled internal standard with GC-MS remain the gold standard for many research and clinical applications. The choice of method will ultimately depend on the specific requirements of the study, including the need for high throughput, the complexity of the sample matrix, and the desired level of accuracy and precision.

References

The Isotopic Fingerprint of an Enzyme: A Guide to Kinetic Isotope Effects of Methanethiol-13C in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of an enzyme is paramount. Kinetic Isotope Effect (KIE) studies offer a powerful lens to illuminate the transition states of enzymatic reactions. This guide provides a comparative framework for the study of Methanethiol-13C KIEs in enzymatic reactions, a critical area for understanding the metabolism of this volatile sulfur compound implicated in various physiological and pathological processes.

Methanethiol (CH₃SH) is a pungent gas produced endogenously from the metabolism of sulfur-containing amino acids. Its dysregulation has been linked to conditions ranging from halitosis to cancer[1]. The enzymatic degradation of methanethiol is a key detoxification pathway, primarily mediated by the enzyme Methanethiol Oxidase (MTO). While extensive research has focused on the kinetics of these enzymes, direct experimental data on the kinetic isotope effects of ¹³C-labeled methanethiol is sparse in publicly accessible literature.

This guide, therefore, serves a dual purpose: to present a standardized methodology for conducting such crucial experiments and to provide a template for the presentation and comparison of the resulting data.

Key Enzymes in Methanethiol Metabolism

The primary enzyme responsible for the aerobic degradation of methanethiol is Methanethiol Oxidase (MTO) , also known in humans as Selenium-Binding Protein 1 (SELENBP1) [1]. This enzyme catalyzes the oxidation of methanethiol, although the precise products are a subject of ongoing research, with studies pointing to the formation of formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂)[1], and more recent evidence suggesting the production of sulfane sulfur instead of H₂S[2].

Other enzymes involved in the broader metabolic pathways of methanethiol include:

  • L-methionine-γ-lyase (MGL): An enzyme capable of producing methanethiol from L-methionine[1].

  • Methyltransferase-like protein 7B (METTL7B): Implicated in the endogenous production of methanethiol in certain cancers[1].

Understanding the ¹³C Kinetic Isotope Effect

The kinetic isotope effect is a measure of the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. For the enzymatic oxidation of methanethiol, substituting the natural carbon-12 (¹²C) with carbon-13 (¹³C) can reveal whether the C-S bond cleavage is a rate-limiting step in the catalytic cycle. A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the heavier isotope is being broken in the rate-determining step, as the heavier isotope forms a stronger bond that is more difficult to break.

Hypothetical Comparative Data for ¹³C-KIE of Methanethiol Oxidase

Due to the absence of published experimental data, the following table is presented as a template for researchers. It illustrates how experimentally determined kinetic parameters for ¹²C-methanethiol and ¹³C-methanethiol with Methanethiol Oxidase would be structured for a clear comparison.

Parameter¹²C-Methanethiol (Unlabeled)¹³C-Methanethiol (Labeled)¹³C Kinetic Isotope Effect (KIE)
Michaelis Constant (Kₘ) Value (e.g., µM)Value (e.g., µM)Kₘ(¹²C) / Kₘ(¹³C)
Maximum Velocity (Vₘₐₓ) Value (e.g., µmol/min/mg)Value (e.g., µmol/min/mg)Vₘₐₓ(¹²C) / Vₘₐₓ(¹³C)
Catalytic Efficiency (k꜀ₐₜ/Kₘ) Value (e.g., M⁻¹s⁻¹)Value (e.g., M⁻¹s⁻¹)(k꜀ₐₜ/Kₘ)¹²C / (k꜀ₐₜ/Kₘ)¹³C

This table is for illustrative purposes only. The values are placeholders and should be replaced with experimental data.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable KIE data. Below is a standardized methodology for determining the ¹³C-KIE of methanethiol in an enzymatic reaction catalyzed by Methanethiol Oxidase.

Synthesis of ¹³C-Methanethiol

[¹³C]-Methanethiol can be synthesized from [¹³C]-methanol via a substitution reaction with a thiolating agent, such as sodium hydrosulfide (NaSH). The resulting product must be purified, typically by distillation or preparative gas chromatography, and its isotopic purity confirmed by mass spectrometry.

Enzyme Purification

Recombinant Methanethiol Oxidase should be expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography. The purity and concentration of the enzyme must be verified (e.g., by SDS-PAGE and a Bradford assay).

Enzyme Kinetics Assays

Kinetic parameters for both ¹²C-methanethiol and ¹³C-methanethiol should be determined under identical conditions (buffer, pH, temperature). A continuous spectrophotometric assay is often preferred. For MTO, the production of hydrogen peroxide can be coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.

  • Reaction Mixture: A typical reaction mixture would contain a defined buffer (e.g., phosphate buffer at pH 7.4), a known concentration of purified MTO, the chromogenic substrate (e.g., Amplex Red), horseradish peroxidase, and varying concentrations of either ¹²C-methanethiol or ¹³C-methanethiol.

  • Data Acquisition: The reaction is initiated by the addition of the methanethiol substrate, and the increase in absorbance is monitored over time using a spectrophotometer.

  • Data Analysis: Initial reaction velocities are calculated from the linear portion of the progress curves. These velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Determination of the Kinetic Isotope Effect

The KIE is determined by comparing the kinetic parameters obtained for the ¹²C and ¹³C substrates. The most accurate method for determining the KIE on k꜀ₐₜ/Kₘ is through competitive experiments, where a mixture of the labeled and unlabeled substrates is used, and the change in the isotopic ratio of the product is measured over time using isotope-ratio mass spectrometry (IRMS).

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic pathway of methanethiol degradation and the experimental workflow for determining the ¹³C-KIE.

Enzymatic_Pathway Methanethiol Methanethiol (CH₃SH) MTO Methanethiol Oxidase (MTO) Methanethiol->MTO Substrate Products Formaldehyde + H₂S + H₂O₂ (or Sulfane Sulfur) MTO->Products Catalysis KIE_Workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis synthesis_12C ¹²C-Methanethiol assay_12C Kinetic Assay with ¹²C-CH₃SH synthesis_12C->assay_12C synthesis_13C ¹³C-Methanethiol assay_13C Kinetic Assay with ¹³C-CH₃SH synthesis_13C->assay_13C enzyme_prep Purification of MTO enzyme_prep->assay_12C enzyme_prep->assay_13C data_analysis Michaelis-Menten Kinetics assay_12C->data_analysis assay_13C->data_analysis kie_calc KIE Calculation data_analysis->kie_calc

References

Methanethiol-¹³C: A Superior Internal Standard for Volatile Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Methanethiol-¹³C with alternative internal standards for the accurate quantification of volatile sulfur compounds (VSCs) in complex matrices, supported by experimental data and protocols.

In the intricate world of analytical chemistry, particularly in the analysis of volatile sulfur compounds (VSCs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This is especially critical in complex matrices encountered in food science, environmental monitoring, and clinical diagnostics, where matrix effects and analyte loss during sample preparation can significantly skew results. Among the various internal standards available, Methanethiol-¹³C has emerged as a superior choice, offering distinct advantages over other alternatives. This guide provides an objective comparison of Methanethiol-¹³C's performance against other commonly used internal standards, supported by experimental data and detailed protocols for its application.

The Critical Role of Internal Standards in VSC Analysis

Volatile sulfur compounds are notoriously challenging to analyze due to their high volatility, reactivity, and often low concentrations in samples. These characteristics make them susceptible to loss during sample collection, storage, and preparation. An internal standard (IS) is a compound that is added to a sample in a known concentration before sample processing. By monitoring the signal of the IS relative to the analyte, analysts can correct for variations in extraction efficiency, injection volume, and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

An ideal internal standard should possess the following characteristics:

  • Behave chemically and physically similarly to the analyte.

  • Not be naturally present in the sample.

  • Be chromatographically resolved from the analyte and other matrix components.

  • Be of high purity.

Isotopically labeled analogues of the analyte of interest are considered the gold standard for internal standards in mass spectrometry-based methods. This is because their physicochemical properties are nearly identical to the native analyte, ensuring they experience similar matrix effects and extraction recoveries.

Comparison of Methanethiol-¹³C with Alternative Internal Standards

The most common alternatives to Methanethiol-¹³C for the quantification of methanethiol and other VSCs include deuterated methanethiol (e.g., D₃-Methanethiol) and other non-isotopically labeled sulfur compounds (e.g., ethyl methyl sulfide, diethyl sulfide).

Key Performance Parameters: Methanethiol-¹³C vs. Alternatives
Parameter Methanethiol-¹³C Deuterated Methanethiol (e.g., D₃-Methanethiol) Non-Isotopically Labeled Sulfur Compounds
Chemical & Physical Similarity Virtually identical to native methanethiol.Very similar, but the C-D bond is slightly stronger and has a lower vibrational frequency than the C-H bond.Different chemical structure and properties.
Co-elution in Gas Chromatography Excellent co-elution with native methanethiol.May exhibit slight chromatographic separation from the native analyte due to the isotope effect.Separates chromatographically from the analyte.
Compensation for Matrix Effects Superior compensation due to identical behavior in the ion source.Good compensation, but slight differences in retention time can lead to variations in ionization suppression.Less effective at compensating for matrix-specific ionization suppression/enhancement.
Accuracy & Precision High accuracy and precision.Generally good, but can be compromised by chromatographic separation.Lower accuracy and precision, especially in complex matrices.
Commercial Availability Readily available from various chemical suppliers.Also commercially available.Widely available and generally less expensive.

The superiority of ¹³C-labeled internal standards, such as Methanethiol-¹³C, over deuterated standards lies in the smaller relative mass difference between the isotope and the native atom. This minimal mass change results in negligible differences in chromatographic retention times, ensuring that the analyte and the internal standard experience the same matrix effects at the same time in the mass spectrometer's ion source. Deuterated standards, with a larger relative mass difference, can sometimes exhibit a slight shift in retention time, which can lead to inaccuracies if significant ion suppression or enhancement occurs at that specific point in the chromatogram.

Experimental Workflow for VSC Analysis using Methanethiol-¹³C

The following diagram illustrates a typical experimental workflow for the quantification of VSCs using Methanethiol-¹³C as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

VSC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spiking Spiking with Methanethiol-13C (IS) Sample->Spiking Addition of IS Extraction Headspace Solid-Phase Microextraction (HS-SPME) Spiking->Extraction VSC Extraction GC Gas Chromatography (Separation) Extraction->GC Injection MS Mass Spectrometry (Detection) GC->MS Elution Integration Peak Integration (Analyte & IS) MS->Integration Data Acquisition Quantification Quantification (Ratio of Analyte/IS) Integration->Quantification Calculation

A Comparative Guide to the Accuracy and Precision of Methanethiol-13C Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of volatile sulfur compounds (VSCs) is critical in fields ranging from environmental science and food chemistry to clinical diagnostics. Methanethiol (CH₃SH), a VSC known for its potent, cabbage-like odor, is a key analyte in many of these studies.[1] Stable isotope dilution (SID) is a premier analytical strategy that employs a stable, isotopically labeled version of the analyte—in this case, Methanethiol-13C (¹³CH₃SH)—as an internal standard to achieve superior accuracy and precision.[2] This guide compares the performance of leading analytical methods for the quantification of methanethiol using this approach, providing researchers with the data and protocols needed to select the appropriate technique.

The core principle of stable isotope dilution involves adding a known quantity of the labeled internal standard (e.g., ¹³CH₃SH) to a sample.[2] The internal standard behaves almost identically to the endogenous, unlabeled analyte (¹²CH₃SH) during sample preparation, extraction, and analysis. By measuring the ratio of the labeled to the unlabeled compound using a mass spectrometer, initial sample concentration can be determined with high accuracy, as variations in sample recovery are inherently corrected.

Quantitative Performance of Key Analytical Methods

Two dominant mass spectrometry-based techniques for this application are Gas Chromatography-Mass Spectrometry (GC-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS). While both can provide high-quality quantitative data, they differ significantly in workflow, speed, and sensitivity. LC-MS/MS methods, while less common for highly volatile compounds like methanethiol, also offer excellent performance for a range of thiols and serve as a valuable benchmark.[3]

The table below summarizes the typical quantitative performance metrics for these methods.

Parameter GC-MS with Derivatization SIFT-MS (Direct Analysis) LC-MS/MS Benchmark
Linearity (R²) > 0.99[4]Typically > 0.99> 0.997
Limit of Detection (LOD) 10 ng/L to 100 ng/LMid-to-low parts-per-billion (ppb) range[5]Not specified for Methanethiol
Limit of Quantification (LOQ) ~10 µg/L (for headspace)[6]Low ppb rangeNot specified for Methanethiol
Accuracy (Recovery) 90 - 110% (Typical)High accuracy due to direct analysis90.9 - 110%
Precision (CV or RSD) < 15%High reproducibility≤ 7.6% (Intra-day)[3]
Sample Preparation Required (Derivatization, Extraction)Not required[5]Required (Derivatization)[3]
Analysis Time 20 - 40 minutes per sampleReal-time (< 1 minute per sample)[7]5 - 15 minutes per sample

Experimental Protocols & Methodologies

The choice of method significantly impacts the experimental workflow. GC-MS typically requires more extensive sample preparation to ensure analytes are suitable for chromatographic separation, whereas SIFT-MS excels at rapid, direct sample analysis.

Method 1: Stable Isotope Dilution using GC-MS

This method is a gold standard for targeted quantification, offering high selectivity and sensitivity. A common requirement for analyzing thiols by GC-MS is a derivatization step, which improves analyte stability and chromatographic peak shape.

Experimental Protocol:

  • Sample Collection: Collect the sample (e.g., biological fluid, water, headspace gas) in an appropriate sealed container.

  • Internal Standard Spiking: Add a precise, known amount of this compound solution to the sample. The amount should be chosen to be close to the expected concentration of the native analyte.

  • Derivatization: Add a derivatizing agent to the sample. For thiols, N-ethylmaleimide (NEM) or 3-buten-2-one can be used to form stable adducts suitable for GC-MS analysis.[8][9] The reaction is typically performed at a controlled temperature and pH.

  • Extraction: Extract the derivatized analytes from the sample matrix. Solid-Phase Microextraction (SPME) is highly effective for volatile compounds.[8] An SPME fiber is exposed to the sample's headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • The SPME fiber is thermally desorbed in the hot GC inlet, releasing the analytes onto the analytical column.

    • The GC column separates the analytes based on their boiling points and chemical properties.

    • The mass spectrometer detects and fragments the analytes as they elute from the column. Analysis is performed in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode to monitor the specific mass-to-charge ratios (m/z) for both the native (¹²C) and labeled (¹³C) methanethiol derivatives.

  • Quantification: The concentration of native methanethiol is calculated by comparing the peak area ratio of the native analyte to its ¹³C-labeled internal standard against a calibration curve.

Method 2: Stable Isotope Dilution using SIFT-MS

SIFT-MS is a direct mass spectrometry technique that allows for real-time quantification of volatile compounds in a gas stream without chromatography.[7][10]

Experimental Protocol:

  • Sample Collection: Collect the gaseous sample in a Tedlar bag or directly sample the headspace of a liquid or solid sample.

  • Internal Standard Introduction: Introduce a known concentration of this compound gas into the sample stream or bag. Alternatively, prepare calibration standards containing both the native analyte and the internal standard.

  • SIFT-MS Analysis:

    • The sample gas, now containing both native methanethiol and the ¹³C internal standard, is introduced directly into the SIFT-MS instrument's flow tube.

    • A precursor ion (e.g., H₃O⁺, NO⁺, O₂⁺) is selected and injected into the flow tube, where it reacts with the volatile compounds.[11]

    • The instrument rapidly scans a range of product ions, and the concentrations of the target analytes are calculated in real-time based on known reaction rate coefficients and measured ion signals.[11]

  • Quantification: The ratio of the ¹²C-methanethiol signal to the ¹³C-methanethiol signal is used to determine the concentration of the analyte in the original sample, providing a highly accurate measurement that corrects for instrumental drift.

Visualized Workflows and Concepts

Diagrams can clarify complex analytical processes and the relationships between key validation parameters. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.

G1 Figure 1. GC-MS Stable Isotope Dilution Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Biological or Environmental Sample B Spike with This compound (Internal Standard) A->B C Derivatization (e.g., with NEM) B->C D Headspace SPME Extraction C->D E GC-MS Analysis (SIM/SRM Mode) D->E F Quantification (Ratio of 12C/13C signals vs. Calibration Curve) E->F G2 Figure 2. Relationship of Key Validation Metrics cluster_acc_prec Reliability cluster_sens Sensitivity A Overall Method Validation B Accuracy (Closeness to True Value) A->B C Precision (Reproducibility) A->C D Limit of Detection (LOD) (Is it there?) A->D E Limit of Quantification (LOQ) (How much is there?) D->E LOQ > LOD

References

A Head-to-Head Comparison of Derivatization Techniques for Methanethiol-13C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of methanethiol and its isotopically labeled forms, the choice of derivatization technique is critical for achieving accurate and sensitive quantification. This guide provides an objective comparison of two prevalent derivatization methodologies: Monobromobimane (MBB) for High-Performance Liquid Chromatography (HPLC) with fluorescence detection and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS).

Methanethiol-13C, a stable isotope-labeled version of the volatile sulfur compound methanethiol, is an essential internal standard in quantitative studies across various fields, from environmental analysis to clinical diagnostics. Its accurate measurement hinges on effective derivatization to enhance its chromatographic retention, improve its detection, and increase its stability. This guide delves into the performance and protocols of two distinct and widely used derivatization strategies to aid in the selection of the most suitable method for your research needs.

Quantitative Performance at a Glance

The selection of a derivatization technique is often dictated by the required sensitivity and the analytical instrumentation available. The following table summarizes the key quantitative performance metrics for the derivatization of thiols using Monobromobimane (MBB) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Performance MetricMonobromobimane (MBB) with HPLC-FluorescenceN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with GC-MS
Analyte Hydrogen Sulfide (H₂S)Hormones and UV Filters
Limit of Detection (LOD) 0.5 µM[1]0.1 - 1.3 µg L⁻¹
Limit of Quantitation (LOQ) 0.9 µM[1]0.3 - 4.2 µg L⁻¹
Reproducibility (RSD) <15% (for related thiols)<7.2%
Recovery 94-121% (for related sulfur amino acids)[2]Not explicitly stated for thiols
Reaction Time ~10 minutes~30 minutes
Instrumentation HPLC with Fluorescence DetectorGas Chromatograph with Mass Spectrometer

Note: Quantitative data for this compound was not directly available in the reviewed literature. The data presented is for structurally related compounds or other analytes derivatized with the same reagent to provide a reasonable performance expectation.

Visualizing the Derivatization Workflows

To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows for both MBB and MSTFA derivatization.

MBB_Workflow Monobromobimane (MBB) Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Buffer Add HEPPS Buffer (pH 8.0) Sample->Buffer Standard This compound Standard Add_MBB Add Monobromobimane (MBB) solution Buffer->Add_MBB Incubate Incubate in the dark (Room Temperature, 10 min) Add_MBB->Incubate Stop_Reaction Stop reaction with acid (e.g., HCl) Incubate->Stop_Reaction HPLC_Injection Inject into HPLC system Stop_Reaction->HPLC_Injection Fluorescence_Detection Fluorescence Detection (Ex: ~380 nm, Em: ~480 nm) HPLC_Injection->Fluorescence_Detection

Caption: Workflow for this compound derivatization with MBB.

MSTFA_Workflow MSTFA Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis Sample Aqueous sample containing This compound Lyophilize Lyophilize to complete dryness Sample->Lyophilize Add_MSTFA Add MSTFA (+/- catalyst, e.g., TMCS) Lyophilize->Add_MSTFA Incubate Incubate at elevated temperature (e.g., 60°C, 30 min) Add_MSTFA->Incubate Cool Cool to room temperature Incubate->Cool GCMS_Injection Inject into GC-MS system Cool->GCMS_Injection Mass_Spectrometry Mass Spectrometric Detection GCMS_Injection->Mass_Spectrometry

Caption: Workflow for this compound derivatization with MSTFA.

Detailed Experimental Protocols

For reproducible and reliable results, adherence to a well-defined experimental protocol is paramount. The following sections provide detailed methodologies for both MBB and MSTFA derivatization techniques.

Monobromobimane (MBB) Derivatization for HPLC-Fluorescence Analysis

This protocol is adapted from methodologies for the derivatization of low-molecular-weight thiols.

Materials:

  • Monobromobimane (MBB) solution (15 mM in acetonitrile)

  • HEPES or EPPS buffer (50 mM, pH 8.0) containing 5 mM DTPA

  • Hydrochloric acid (HCl), 1 M

  • Sample containing this compound

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 100 µL of the sample (or standard) with 100 µL of 50 mM HEPES buffer (pH 8.0).

  • Derivatization: Add 10 µL of 15 mM MBB solution to the sample mixture.

  • Incubation: Vortex the mixture briefly and incubate at room temperature in the dark for 10 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 1 M HCl.

  • Analysis: Centrifuge the sample to pellet any precipitate. Inject an appropriate volume of the supernatant into the HPLC system.

  • HPLC-Fluorescence Detection: Separate the derivatized this compound on a C18 column using a suitable gradient of acetonitrile and water (with 0.1% formic acid). Detect the fluorescent derivative with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 480 nm.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Derivatization for GC-MS Analysis

This protocol is a general procedure for the silylation of thiols and other metabolites.[3] For methanethiol, the initial methoximation step often included for carbonyl-containing compounds is not necessary and has been omitted.

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Sample containing this compound (in a volatile solvent or as a dried extract)

  • GC-MS system

  • Appropriate GC column (e.g., non-polar, like a DB-5ms)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, it must be lyophilized to dryness in a GC vial. The presence of water will deactivate the silylating reagent.

  • Derivatization: To the dried sample in the GC vial, add 50 µL of MSTFA (or MSTFA + 1% TMCS) and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst and aids in the dissolution of the analyte.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: Inject an appropriate volume of the derivatized sample directly into the GC-MS system.

  • GC-MS Detection: Separate the silylated this compound on a suitable GC column with an appropriate temperature program. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Concluding Remarks

The choice between MBB and MSTFA derivatization for this compound analysis depends on several factors. MBB derivatization followed by HPLC-fluorescence is a highly sensitive method that is well-suited for liquid samples and does not require sample evaporation. The derivatization is rapid and occurs under mild conditions.

On the other hand, MSTFA derivatization for GC-MS analysis is a powerful technique for volatile and semi-volatile compounds.[4] It offers high specificity due to mass spectrometric detection. However, it requires anhydrous conditions and sample heating, which may not be suitable for all sample types. The reproducibility of silylation can sometimes be a concern, and the derivatives can be sensitive to moisture.[5]

For researchers aiming for high sensitivity with liquid samples and having access to HPLC with a fluorescence detector, MBB derivatization is an excellent choice. For those requiring the high specificity of mass spectrometry and working with samples that can be easily dried, MSTFA derivatization for GC-MS is a robust alternative. The provided protocols and performance data serve as a guide to help you make an informed decision based on your specific analytical needs and available instrumentation.

References

Assessing the Biological Relevance of Methanethiol-13C Tracer Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Methanethiol-13C as a metabolic tracer, offering a comparison with alternative methods and supported by experimental context. The information is intended to assist researchers in designing and interpreting stable isotope tracer studies focused on sulfur metabolism and related pathways.

Introduction to this compound Tracing

Methanethiol (CH₃SH) is a volatile sulfur compound that plays a significant role in various biological processes, including sulfur metabolism, one-carbon metabolism, and as a potential biomarker in diseases such as cancer.[1][2] The use of Methanethiol labeled with a stable isotope, Carbon-13 (¹³CH₃SH), allows for the precise tracking of the carbon atom from methanethiol as it is metabolized by cells and organisms. This technique, coupled with analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enables researchers to elucidate metabolic pathways and quantify fluxes.[3]

The primary advantage of using stable isotopes like ¹³C is that they are non-radioactive and do not pose the health and safety risks associated with radioactive tracers such as ³⁵S.[4][5] This makes ¹³C-labeled compounds particularly suitable for in vivo studies in humans.[4][6]

Comparison with Alternative Tracers

TracerPrincipleAdvantagesDisadvantagesAnalytical Methods
This compound Traces the carbon backbone of methanethiol through metabolic pathways.- Non-radioactive and safe for in vivo studies.[4] - Provides insights into the fate of the methyl group in one-carbon metabolism. - Can be detected with high precision using NMR and MS.[3]- Limited commercial availability and potentially high cost. - As a gas, it can be challenging to administer in cell culture and in vivo experiments. - Lack of extensive literature and established protocols compared to more common tracers.NMR, GC-MS, LC-MS
[³⁵S]Methionine A radioactive tracer that tracks the sulfur atom from methionine.- High sensitivity, allowing for the use of very small quantities. - Well-established protocols and extensive use in the literature.- Radioactive, posing safety and disposal challenges.[5] - Limited to in vitro and animal studies due to radioactivity.Scintillation counting, Autoradiography
[¹³C]Glucose A widely used stable isotope tracer for central carbon metabolism.- Commercially available in various labeling patterns.[1] - Extensive literature and well-established protocols for Metabolic Flux Analysis (MFA).[3][7] - Provides comprehensive information on glycolysis, the pentose phosphate pathway, and the TCA cycle.[1][3]- Does not directly trace sulfur metabolism.NMR, GC-MS, LC-MS
[¹³C, ¹⁵N]Amino Acids Stable isotope-labeled amino acids to trace carbon and nitrogen flux.- Allows for simultaneous tracking of carbon and nitrogen metabolism. - Useful for studying amino acid biosynthesis and degradation pathways.- Can be expensive, especially when using multiple labeled amino acids. - Data analysis can be complex due to the presence of multiple isotopes.NMR, GC-MS, LC-MS
[³⁴S]Sulfate A stable isotope of sulfur that can be used to trace sulfur incorporation.- Non-radioactive and can be used to identify sources of sulfur in ecosystems.[5]- Lower sensitivity compared to radioactive tracers. - Requires specialized mass spectrometry for analysis.Isotope Ratio Mass Spectrometry (IRMS)

Experimental Protocols

While a specific, detailed protocol for this compound tracer studies is not available in the reviewed literature, the following sections outline the general methodologies for conducting stable isotope tracing experiments with analysis by GC-MS and NMR. These can be adapted for use with this compound.

General Protocol for ¹³C-Metabolic Flux Analysis (MFA) using GC-MS

This protocol is adapted from established methods for ¹³C-MFA using labeled glucose and can be modified for gaseous substrates like this compound.[3][8]

  • Cell Culture and Labeling:

    • Culture cells to the desired density in a standard medium.

    • Switch to a medium containing the ¹³C-labeled substrate. For this compound, this would involve introducing a known concentration of the gas into a sealed culture system.

    • Incubate for a period sufficient to achieve isotopic steady state, where the labeling of intracellular metabolites is constant. This time needs to be determined empirically.

  • Metabolite Extraction:

    • Quench metabolism rapidly to prevent further enzymatic activity, often using cold methanol.

    • Extract metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water.

    • Separate the polar (containing amino acids, organic acids) and non-polar (containing lipids) phases by centrifugation.

  • Derivatization:

    • Dry the polar metabolite extracts.

    • Derivatize the metabolites to make them volatile for GC analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Separate the metabolites on a suitable GC column.

    • Analyze the mass spectra of the eluting compounds to determine the mass isotopomer distributions, which reflect the incorporation of ¹³C.

General Protocol for ¹³C-Tracer Analysis using NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of ¹³C atoms within a molecule.[9][10]

  • Sample Preparation:

    • Follow the cell culture, labeling, and metabolite extraction steps as described for GC-MS.

    • Resuspend the dried metabolite extract in a suitable NMR buffer (e.g., D₂O with a chemical shift reference standard).

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Various 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC) can be used to identify metabolites and determine the ¹³C labeling patterns.[9]

  • Data Analysis:

    • Process the NMR spectra to identify and quantify the different isotopomers of each metabolite.

    • This information can be used to calculate metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Methanethiol Metabolism and its link to the Methionine Cycle

Methanethiol is closely linked to the metabolism of the essential amino acid methionine. The following diagram illustrates the key pathways involved.

Methanethiol_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_methanethiol Methanethiol Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT Methanethiol Methanethiol (CH3SH) Methionine->Methanethiol Various Enzymes SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (Methyl Group Donor) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTR (Requires Folate & B12) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Requires Serine) Homocysteine->Methanethiol Cysteine Cysteine Cystathionine->Cysteine H2S Hydrogen Sulfide (H2S) Methanethiol->H2S SELENBP1 (MTO) Formaldehyde Formaldehyde Methanethiol->Formaldehyde SELENBP1 (MTO) DMS Dimethyl Sulfide Methanethiol->DMS Methylation

Caption: Methanethiol metabolism in the context of the methionine and transsulfuration pathways.

Experimental Workflow for ¹³C-Methanethiol Tracer Studies

The following diagram outlines a typical experimental workflow for a study using this compound as a tracer.

Experimental_Workflow start Cell Culture/ Animal Model labeling Introduction of This compound start->labeling quenching Rapid Quenching of Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction analysis Sample Analysis extraction->analysis gcms GC-MS analysis->gcms Derivatization nmr NMR analysis->nmr data_proc Data Processing & Isotopomer Analysis gcms->data_proc nmr->data_proc mfa Metabolic Flux Analysis data_proc->mfa interpretation Biological Interpretation mfa->interpretation

Caption: A generalized experimental workflow for this compound tracer studies.

SELENBP1-Mediated Methanethiol Degradation

Selenium-binding protein 1 (SELENBP1) is a key enzyme responsible for the oxidative degradation of methanethiol. Its downregulation has been observed in several cancers, leading to an accumulation of methanethiol.

SELENBP1_Pathway Methanethiol Methanethiol SELENBP1 SELENBP1 (Methanethiol Oxidase) Methanethiol->SELENBP1 Accumulation Methanethiol Accumulation (VOC Biomarker) Methanethiol->Accumulation Products Hydrogen Sulfide (H2S) Formaldehyde Hydrogen Peroxide (H2O2) SELENBP1->Products Oxidative Degradation Cancer Cancer Cells (SELENBP1 downregulation) Cancer->SELENBP1 Inhibits Cancer->Accumulation

Caption: The role of SELENBP1 in methanethiol degradation and its alteration in cancer.

Conclusion

This compound is a promising tracer for elucidating the metabolic fate of methanethiol and its contribution to one-carbon metabolism and sulfur-containing amino acid pathways. Its non-radioactive nature makes it a safe alternative to traditional radiotracers for in vivo studies. However, the limited availability of direct comparative data with other tracers necessitates careful experimental design and validation. The provided general protocols and pathway diagrams serve as a foundation for researchers to develop and apply this compound tracing in their specific areas of interest, from fundamental metabolic research to the identification of novel therapeutic targets and diagnostic biomarkers. Further research is warranted to establish standardized protocols and to directly compare the performance of this compound with other stable isotope and radioactive tracers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methanethiol-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the isotopically labeled Methanethiol-13C, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Methanethiol, including its isotopic variant this compound, is a flammable and toxic gas. Adherence to strict disposal protocols is not only a matter of safety but also of regulatory compliance. Waste material must be disposed of in accordance with national and local regulations.[1][2] It is crucial to leave the chemical in its original container and not mix it with other waste.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and, if necessary, a government-approved respirator.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][2] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity.[4]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve professional waste management services. It is imperative to contact a licensed professional waste disposal service to handle this material.[5]

  • Container Management : Do not attempt to empty or clean the pressurized gas cylinder. Leave the this compound in its original, properly labeled container.[1][2] Ensure the container is tightly closed and stored in a locked-up, well-ventilated area, protected from sunlight.[1][4]

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other relevant local regulations.[6] Methanethiol is classified under RCRA as waste number U153 (Ignitable waste, Toxic waste).[6]

  • Arranging for Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Another option for waste gas is flaring through a suitable burner with a flashback arrestor.[7] Do not discharge the gas into sewer systems or any area where it could form an explosive mixture with air.[4][7]

  • Handling Leaks or Spills : In the event of a leak, evacuate the area immediately.[8] If it can be done safely, try to stop the release of gas.[7][8] Use a water spray to cool and disperse vapors.[4] For spills of liquefied gas, absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for disposal.[6] A strong sodium hypochlorite (bleach) solution can be used to rinse the area.[6]

Quantitative Data Summary

For the safety of personnel and to ensure regulatory compliance, it is important to be aware of the exposure limits and other quantitative data associated with Methanethiol.

ParameterValueReference
Occupational Exposure Limits
ACGIH TWA0.5 ppm[7]
OSHA PEL (Ceiling)20 mg/m³[7]
Transport Information
UN Number1064[1][2]
Hazard Class2.3 (2.1)[1][2]
Reportable Quantity (RQ)100 lbs[1][2]
Hazardous Waste Classification
RCRA Waste NumberU153[3][6]
European Waste Code16 05 04* (Gases in pressure containers containing hazardous substances)[8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Disposal Execution start Start: this compound for Disposal assess_hazards Assess Hazards (Flammable, Toxic Gas) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess_hazards->don_ppe prepare_area Prepare Well-Ventilated Area (Fume Hood) don_ppe->prepare_area check_container Check Container Integrity and Labeling prepare_area->check_container is_leak Leak Detected? check_container->is_leak handle_leak Follow Spill/Leak Protocol: - Evacuate - Ventilate - Stop Leak (if safe) - Absorb/Neutralize is_leak->handle_leak Yes secure_container Secure Original Container (Do Not Mix Wastes) is_leak->secure_container No handle_leak->secure_container classify_waste Classify as Hazardous Waste (e.g., RCRA U153) secure_container->classify_waste contact_vendor Contact Licensed Waste Disposal Service classify_waste->contact_vendor vendor_pickup Arrange for Professional Collection and Disposal (Incineration/Flaring) contact_vendor->vendor_pickup end End: Disposal Complete vendor_pickup->end

This compound Disposal Workflow

References

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